molecular formula C6H4N2O2 B119900 oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 60832-72-6

oxazolo[4,5-b]pyridin-2(3H)-one

カタログ番号: B119900
CAS番号: 60832-72-6
分子量: 136.11 g/mol
InChIキー: OVLXOTUWFLHWQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Oxazolo[4,5-b]pyridin-2(3H)-one is a lactone. It derives from a hydride of an oxazolo[4,5-b]pyridine.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3H-[1,3]oxazolo[4,5-b]pyridin-2-one
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InChI

InChI=1S/C6H4N2O2/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLXOTUWFLHWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)O2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209667
Record name Oxazolo(4,5-b)pyridin-2(3H)-one
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Molecular Weight

136.11 g/mol
Source PubChem
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CAS No.

60832-72-6
Record name Oxazolo[4,5-b]pyridin-2(3H)-one
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Record name Oxazolo(4,5-b)pyridin-2(3H)-one
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Record name Oxazolo(4,5-b)pyridin-2(3H)-one
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Record name 3H-[1,3]oxazolo[4,5-b]pyridin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a fused bicyclic heteroaromatic system, it serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of the oxazolopyridine core have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents. The structural similarity of this scaffold to purine bases suggests that it may act as an antagonist in various biological pathways. This technical guide provides a comprehensive overview of the synthesis of the core compound, this compound, including detailed experimental protocols, quantitative data, and a discussion of its potential mechanisms of action.

Synthesis of this compound

The primary and most common route for the synthesis of this compound involves the cyclization of 2-amino-3-hydroxypyridine. This precursor is a crucial intermediate, and its synthesis is a key step in the overall process. The cyclization is typically achieved using a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI), which is a safer alternative to phosgene gas.

Synthesis of the Precursor: 2-Amino-3-hydroxypyridine

A common method for the preparation of 2-amino-3-hydroxypyridine is through the reduction of 2-hydroxy-3-nitropyridine.

Reaction Scheme:

G start 2-Hydroxy-3-nitropyridine reagents H₂, Pd/C Methanol start->reagents Reduction product 2-Amino-3-hydroxypyridine reagents->product

Figure 1: Synthesis of 2-Amino-3-hydroxypyridine.

Final Synthesis of this compound

The cyclization of 2-amino-3-hydroxypyridine with 1,1'-carbonyldiimidazole (CDI) provides the target compound, this compound.

Reaction Scheme:

G start 2-Amino-3-hydroxypyridine reagents 1,1'-Carbonyldiimidazole (CDI) DMF/Acetonitrile start->reagents Cyclization product This compound reagents->product

Figure 2: Synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of 2-Amino-3-hydroxypyridine

ParameterValueReference
Starting Material2-Hydroxy-3-nitropyridine
Reagents10% Pd/C, H₂
SolventMethanol
Reaction TimeOvernight
TemperatureRoom Temperature
Yield89%
Melting Point168-172 °C[1]

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material2-Amino-3-hydroxypyridine
Reagents1,1'-Carbonyldiimidazole (CDI)
SolventN,N-dimethylformamide, Acetonitrile[2]
Reaction Time2 hours[2]
Temperature20 °C[2]
Yield80%[2]
Melting Point212.0-216.0 °C[3]
Molecular FormulaC₆H₄N₂O₂[4]
Molecular Weight136.11 g/mol [4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine

Materials:

  • 2-Hydroxy-3-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Celite

  • Standard laboratory glassware

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon)

Procedure:

  • To a solution of 2-hydroxy-3-nitropyridine (5 g, 35.7 mmol) in methanol (250 mL) in a round-bottom flask, add 10% Pd/C (1 g).

  • Flush the reaction mixture with an inert gas, such as argon.

  • Bubble hydrogen gas through the solution for 10 minutes.

  • Maintain a hydrogen atmosphere using a balloon and stir the mixture vigorously at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude product.

  • Purify the resulting solid by silica gel chromatography (eluent: 5% methanol in dichloromethane) to yield 2-amino-3-hydroxypyridine as a solid (3.2 g, 89%).

Protocol 2: Synthesis of this compound

Materials:

  • 2-Amino-3-hydroxypyridine

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,N-dimethylformamide (DMF)

  • Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 2-amino-3-hydroxypyridine in a mixture of N,N-dimethylformamide and acetonitrile in a round-bottom flask.

  • Add 1,1'-carbonyldiimidazole to the solution.

  • Stir the reaction mixture at 20 °C for 2 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product can be isolated by standard workup procedures, which may include precipitation by adding water and subsequent filtration, followed by washing and drying. The reported yield for a similar synthesis is 80%.[2]

Potential Mechanisms of Action and Signaling Pathways

While the specific biological targets of the parent this compound are not extensively documented, derivatives of this scaffold have shown significant activity as both anticancer and antimicrobial agents. The following sections describe the likely signaling pathways that may be modulated by this class of compounds.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

Several oxazolopyrimidine derivatives, which are structurally related to this compound, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src VEGF VEGF VEGF->VEGFR2 Oxazolo This compound (or derivative) Oxazolo->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Proliferation Gene Expression (Proliferation, Survival, Migration, Angiogenesis) FAK->Proliferation MEK MEK Raf->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Potential VEGFR-2 Signaling Pathway Inhibition.

Antimicrobial Activity: Inhibition of DNA Gyrase

The oxazolopyridine ring system is thought to act as an analogue of adenine and guanine bases. This suggests that these compounds may interfere with nucleic acid synthesis. One potential target is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and transcription. By inhibiting DNA gyrase, these compounds can induce breaks in the bacterial DNA, leading to cell death.

G cluster_process Bacterial DNA Replication & Transcription Oxazolo This compound (or derivative) DNAGyrase DNA Gyrase (GyrA/GyrB) Oxazolo->DNAGyrase Inhibition SupercoiledDNA Negatively Supercoiled DNA DNAGyrase->SupercoiledDNA DNABreaks Double-Strand DNA Breaks DNAGyrase->DNABreaks Stabilizes cleavage complex RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase ATP-dependent supercoiling ReplicationFork Replication Fork Progression SupercoiledDNA->ReplicationFork TranscriptionBubble Transcription SupercoiledDNA->TranscriptionBubble CellDeath Bacterial Cell Death DNABreaks->CellDeath

Figure 4: Potential Mechanism of DNA Gyrase Inhibition.

Conclusion

This compound is a valuable heterocyclic core for the development of new pharmaceuticals. Its synthesis via the cyclization of 2-amino-3-hydroxypyridine is an efficient and well-established method. The potential for derivatives of this compound to act as inhibitors of key cellular targets such as VEGFR-2 and DNA gyrase highlights its importance in the fields of oncology and infectious disease research. This guide provides a solid foundation for researchers and drug development professionals working with this promising scaffold.

References

An In-depth Technical Guide to the Synthesis and Characterization of Oxazolo[4,5-b]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of oxazolo[4,5-b]pyridin-2(3H)-one derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer and antibacterial properties. This document details synthetic methodologies, provides structured quantitative data, and visualizes key biological pathways to facilitate further research and development in this promising area.

Introduction

This compound constitutes a core heterocyclic scaffold that has been extensively explored in the quest for novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. Notably, these compounds have shown promise as inhibitors of key enzymes involved in cancer progression and bacterial replication, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and DNA gyrase. This guide will delve into the chemical synthesis of these derivatives, their detailed characterization, and the underlying mechanisms of their biological action.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives typically commences from 2-amino-3-hydroxypyridine. Several synthetic strategies have been developed, including one-pot reactions and multi-step syntheses, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

General Synthetic Pathways

A prevalent method for the synthesis of the parent this compound involves the cyclization of 2-amino-3-hydroxypyridine with a carbonylating agent. A common and efficient reagent for this transformation is 1,1'-carbonyldiimidazole (CDI).[1]

Substituted derivatives, particularly at the 2-position, are often synthesized by condensing 2-amino-3-hydroxypyridine with various carboxylic acids or their derivatives. This reaction is typically facilitated by dehydrating agents or catalysts. For instance, a one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines can be achieved by reacting 2-amino-3-hydroxypyridine with substituted benzoic acids in the presence of a silica-supported perchloric acid catalyst.[2][3] Other methods involve the use of polyphosphoric acid (PPA) or trimethylsilyl polyphosphate (PPSE) to promote the condensation.[1]

Further modifications, such as the introduction of substituents on the pyridine ring, can be accomplished through reactions like the Heck reaction on a bromo-substituted oxazolopyridine intermediate.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

To a solution of 2-amino-3-hydroxypyridine (5.5 g, 0.05 mol) in anhydrous tetrahydrofuran (THF) (100 ml) under an argon atmosphere, 1,1'-carbonyldiimidazole (12.15 g, 0.075 mol) is added. The mixture is heated at reflux for 5 hours. After the reaction, the THF is evaporated. The residue is taken up in dichloromethane and washed with a 5% NaOH solution (6 x 150 ml). The aqueous phase, containing the cyclized product, is then acidified to a pH of approximately 5 with a 2N solution of hydrochloric acid, leading to the precipitation of the product. The precipitate is filtered and dried in a desiccator.

Protocol 2: One-pot Synthesis of 2-(Aryl)oxazolo[4,5-b]pyridines [2]

A mixture of 2-amino-3-hydroxypyridine (1 mmol), a substituted benzoic acid (1 mmol), and silica-supported perchloric acid (HClO₄·SiO₂) as a catalyst is prepared. The reaction is carried out under specific conditions (e.g., solvent, temperature, and reaction time as optimized in the original literature). The workup procedure typically involves filtration to remove the catalyst, followed by purification of the product, often through recrystallization.

Characterization of Derivatives

The structural elucidation and purity of the synthesized this compound derivatives are established using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Melting Point (m.p.): The melting point is a crucial physical property that indicates the purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups in the molecule, such as the carbonyl group of the oxazolone ring.

Quantitative Data Summary

The following tables summarize the characterization data for a selection of representative this compound derivatives.

CompoundR GroupYield (%)m.p. (°C)Reference
1 H-212 - 214[1]
2a 4-Bromophenyl57-[5]
2b 4-Chlorophenyl50-[5]
2c 4-Methoxyphenyl76-[5]

Table 1: Synthesis Yields and Melting Points of Selected Derivatives.

Compoundδ ¹H (ppm)δ ¹³C (ppm)Reference
2a 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H)156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3[5]
2b 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80–7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30–7.21 (m, 1H)156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3[5]
2c 8.70–8.64 (m, 1H), 8.05–7.90 (m, 2H), 7.75–7.60 (m, 2H), 7.23–7.12 (m, 1H), 7.07–6.97 (m, 2H), 3.87 (s, 3H)160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2[5]

Table 2: NMR Spectral Data for Selected 2-Aryl-oxazolo[4,5-b]pyridine Derivatives.

Biological Activities and Signaling Pathways

This compound derivatives have emerged as a versatile scaffold exhibiting significant potential in targeting crucial biological pathways implicated in various diseases.

Anticancer Activity: VEGFR-2 Inhibition

A prominent mechanism of anticancer action for many oxazolo[4,5-b]pyridine derivatives is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[6] By binding to the ATP-binding site of VEGFR-2, these inhibitors block its phosphorylation and subsequent activation of downstream signaling cascades.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Oxazolo_derivative This compound Derivative Oxazolo_derivative->VEGFR2 Inhibits (ATP competitive) ATP ATP ATP->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication ATP ATP ATP->DNA_Gyrase Oxazolo_derivative This compound Derivative Oxazolo_derivative->DNA_Gyrase Inhibits (ATP-binding site on GyrB)

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Oxazolo[4,5-b]pyridin-2(3H)-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridin-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and biological effects of these promising compounds, with a focus on their anticancer, antibacterial, and anti-inflammatory properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of synthetic pathways and biological mechanisms are included to facilitate a deeper understanding of the structure-activity relationships and modes of action.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure and its derivatives often involves a multi-step process. A common synthetic route begins with readily available starting materials, such as 2-amino-3-hydroxypyridine, which undergoes cyclization and subsequent modifications to yield the desired compounds. The following diagram illustrates a generalized synthetic workflow for producing various derivatives.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization 2-amino-3-hydroxypyridine 2-amino-3-hydroxypyridine Cyclization Cyclization (e.g., with CDI or phosgene derivatives) 2-amino-3-hydroxypyridine->Cyclization Carboxylic_Acid Substituted Carboxylic Acids Carboxylic_Acid->Cyclization Oxazolo_Core This compound Core Cyclization->Oxazolo_Core Functionalization Functionalization Reactions (e.g., N-alkylation, Suzuki coupling) Oxazolo_Core->Functionalization Final_Compounds Novel this compound Derivatives Functionalization->Final_Compounds

A generalized synthetic workflow for this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key enzymes essential for cancer cell proliferation, such as human dihydroorotate dehydrogenase (hDHODH).

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
Chalcone-based oxazole-oxazolo[4,5-b]pyridine derivative 11bSiHa (Cervical)0.03[1]
A549 (Lung)0.21[1]
MCF-7 (Breast)0.42[1]
Colo-205 (Colon)0.15[1]
Oxazolo[5,4-d]pyrimidine derivative 14H460 (Lung)5.472[2]
B16F10 (Melanoma)4.260[2]
A549 (Lung)5.837[2]
Oxazolo[5,4-d]pyrimidine derivative 3gHT29 (Colon)58.44[3]
Oxazolo[5,4-d]pyrimidine derivative 3jHT29 (Colon)99.87[3]
Oxazolo[5,4-d]pyrimidine derivative 3eHT29 (Colon)129.41[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC3, DU-145)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: hDHODH Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells. Inhibition of hDHODH by this compound derivatives disrupts this pathway, leading to cell cycle arrest and apoptosis.

G Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA hDHODH->Orotate Inhibitor This compound Derivative Inhibitor->hDHODH

Inhibition of the de novo pyrimidine biosynthesis pathway by hDHODH inhibitors.

Antibacterial Activity

Certain 2-substituted oxazolo[4,5-b]pyridine derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Data

The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

CompoundBacterial StrainMIC (µg/mL)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa (ATCC 27853)47[4]
Escherichia coli (ATCC 25922)>125[4]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa (ATCC 27853)44[4]
Escherichia coli (ATCC 25922)>125[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.

Anti-inflammatory Activity

A series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives have been shown to possess anti-inflammatory properties through the inhibition of glycogen synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme.[5]

Quantitative Anti-inflammatory Data

The inhibitory activity against GSK-3β is a key indicator of the anti-inflammatory potential of these compounds.

CompoundTargetIC50 (µM)Reference
7dGSK-3β0.34[5]
7eGSK-3β0.39[5]
7gGSK-3β0.47[5]
7cGSK-3β0.53[5]
Experimental Protocol: In Vitro GSK-3β Kinase Assay

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted GSK-3β enzyme to each well and incubate briefly to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathway: GSK-3β in Inflammation

GSK-3β plays a crucial role in inflammatory signaling pathways. Its inhibition by oxazolo[4,5-b]pyridine derivatives can lead to the suppression of pro-inflammatory cytokine production.

G Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Signaling_Cascade Upstream Signaling Cascade Pro-inflammatory_Stimuli->Signaling_Cascade GSK-3b_active GSK-3β (Active) Signaling_Cascade->GSK-3b_active Transcription_Factors Pro-inflammatory Transcription Factors (e.g., NF-κB activation) GSK-3b_active->Transcription_Factors Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Transcription_Factors->Cytokine_Production Inhibitor Oxazolo[4,5-b]pyridine-based Piperazinamide Inhibitor->GSK-3b_active

Inhibition of the GSK-3β-mediated inflammatory pathway.

Conclusion

Novel this compound compounds and their derivatives represent a versatile and promising class of molecules with significant potential in drug discovery. Their demonstrated efficacy in anticancer, antibacterial, and anti-inflammatory models warrants further investigation and optimization. The detailed experimental protocols and structured data presented in this guide are intended to support researchers in the continued exploration of this valuable chemical scaffold for the development of new therapeutic agents.

References

The Core Mechanism of Action of Oxazolo[4,5-b]pyridin-2(3H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridin-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide range of biological activities. This technical guide delves into the core mechanisms of action of these compounds, focusing on their interactions with key cellular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these functions.

Overview of Biological Activities

This compound analogs have been primarily investigated for their potential as:

  • Anti-inflammatory Agents: By targeting key kinases involved in inflammatory signaling.

  • Anticancer Agents: Through the inhibition of enzymes crucial for cancer cell proliferation and survival.

The versatility of the this compound core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.

Key Molecular Targets and Mechanism of Action

Research has identified several key protein targets for this compound analogs, primarily within the kinase and dehydrogenase families.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

A significant mechanism of action for certain this compound analogs is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including inflammation.[1] Recent studies have highlighted that GSK-3β acts as a pro-inflammatory enzyme, and its inhibition can effectively control inflammation.[1]

A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro GSK-3β inhibitory activity. Several of these compounds displayed potent inhibition with IC50 values in the sub-micromolar range.[1]

The inhibition of GSK-3β by these analogs leads to the attenuation of inflammatory responses. This is achieved by reducing the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1]

GSK-3b Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus GSK-3b GSK-3b Inflammatory Stimulus->GSK-3b activates Pro-inflammatory Mediators (TNF-a, IL-1b, IL-6) Pro-inflammatory Mediators (TNF-a, IL-1b, IL-6) GSK-3b->Pro-inflammatory Mediators (TNF-a, IL-1b, IL-6) promotes production Inflammation Inflammation Pro-inflammatory Mediators (TNF-a, IL-1b, IL-6)->Inflammation This compound Analog This compound Analog This compound Analog->GSK-3b inhibits hDHODH Inhibition Pathway Dihydroorotate Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate hDHODH->Orotate Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Synthesis->DNA & RNA Synthesis Cancer Cell Proliferation Cancer Cell Proliferation DNA & RNA Synthesis->Cancer Cell Proliferation Oxazolo[4,5-b]pyridine-triazole Analog Oxazolo[4,5-b]pyridine-triazole Analog Oxazolo[4,5-b]pyridine-triazole Analog->hDHODH inhibits GSK-3b Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Enzyme_Substrate GSK-3b Enzyme + Substrate Reaction_Mix Mix Enzyme, Substrate, Compound, and ATP Enzyme_Substrate->Reaction_Mix Test_Compounds Serial Dilution of Test Compounds Test_Compounds->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Quantification Quantify Phosphorylation Incubation->Quantification Data_Analysis Calculate % Inhibition and IC50 Quantification->Data_Analysis

References

Spectroscopic Analysis of Oxazolo[4,5-b]pyridin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the spectroscopic characterization of oxazolo[4,5-b]pyridin-2(3H)-one (CAS No. 60832-72-6). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines comprehensive experimental protocols, and visualizes analytical workflows and potential biological interactions.

Compound Overview

This compound is a heterocyclic compound featuring a fused oxazole and pyridine ring system. Its molecular formula is C₆H₄N₂O₂ with a molecular weight of 136.11 g/mol .[1] This scaffold is of interest in medicinal chemistry, with analogues being investigated for various biological activities. For instance, benzoxazolone analogues are explored as potential inhibitors of nitric oxide synthases (NOS).

Table 1: Physical and Chemical Properties

Property Value
Molecular Formula C₆H₄N₂O₂[1]
Molecular Weight 136.11 g/mol [1]
CAS Number 60832-72-6[1]
Appearance White to orange or green powder/crystal[2]
Melting Point 212.0 to 216.0 °C[2]

| IUPAC Name | 3H-[1][3]oxazolo[4,5-b]pyridin-2-one[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

The proton NMR spectrum provides information on the chemical environment, multiplicity, and coupling of hydrogen atoms in the molecule. Predicted data for a DMSO-d₆ solvent is summarized below.

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
12.42 Singlet (s) - 1H N-H
8.03 Doublet of doublets (dd) 5.3, 1.2 1H H-5
7.63 Doublet of doublets (dd) 7.8, 1.2 1H H-7

| 7.10 | Doublet of doublets (dd) | 7.8, 5.3 | 1H | H-6 |

Carbon-13 NMR identifies the number and type of carbon atoms. While specific experimental data is not widely published, expected chemical shifts can be predicted based on the heterocyclic structure. The carbonyl carbon (C2) is significantly deshielded, while the pyridine and oxazole carbons appear in the aromatic and heteroaromatic regions.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Assignment
~155-160 C2 (C=O)
~145-150 C7a
~140-145 C5
~130-135 C3a
~115-120 C7

| ~110-115 | C6 |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3300 N-H Stretch Amide (lactam)
3000-3100 C-H Stretch Aromatic (Pyridine)
1740-1780 C=O Stretch Cyclic Ester/Amide (Lactam)
1620-1680 C=N Stretch Oxazole Ring
1580-1610 C=C Stretch Aromatic (Pyridine)

| 1200-1300 | C-O Stretch | Oxazole Ring |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. Electron Impact (EI) is a common ionization method that induces fragmentation.

Table 5: Expected Mass Spectrometry Data

m/z Value Ion Description
136 [M]⁺ Molecular Ion
108 [M - CO]⁺ Loss of carbon monoxide from the oxazolone ring

| 81 | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide |

The fragmentation of the molecular ion is a key indicator of the core structure.[4] The initial loss of a neutral carbon monoxide molecule is a characteristic fragmentation pathway for this class of compounds.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrument: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.

  • ¹H NMR Acquisition:

    • Set the spectral width to 0-15 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to 0-200 ppm.

    • Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds, using proton decoupling.

    • Process the data similarly and reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrument: A PerkinElmer FT-IR spectrometer (or equivalent) equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source, such as a PerkinElmer SCIEX API 300 (or equivalent).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a GC inlet.

    • Use a standard EI energy of 70 eV to induce ionization and fragmentation.

    • Scan a mass-to-charge (m/z) range of 50-300 amu.

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of processes and interactions.

Spectroscopic_Workflow cluster_prep Step 1: Preparation cluster_analysis Step 2: Analysis cluster_interp Step 3: Interpretation Sample Sample of This compound Prep Sample Preparation (Dissolution/Solid State) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Analysis Techniques IR IR Spectroscopy (ATR-FTIR) Prep->IR Analysis Techniques MS Mass Spectrometry (EI-MS) Prep->MS Analysis Techniques Data Spectroscopic Data (Spectra & Peaks) NMR->Data IR->Data MS->Data Elucidation Structural Elucidation & Verification Data->Elucidation Data Interpretation

Caption: General experimental workflow for the spectroscopic analysis of a chemical compound.

Biological_Interaction Potential Biological Interaction Pathway cluster_reaction Enzymatic Reaction cluster_inhibitor Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Products L-Citrulline + Nitric Oxide (NO) NOS->Products Catalyzes Inhibitor This compound (Potential Inhibitor) Inhibitor->NOS Inhibits Activity

Caption: Potential inhibitory action of this compound on Nitric Oxide Synthase.

References

physical and chemical properties of oxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of oxazolo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This guide consolidates available data on its properties, synthesis, reactivity, and biological activities to serve as a foundational resource for research and development.

Core Physical and Chemical Properties

This compound is a solid, heterocyclic compound featuring a fused oxazole and pyridine ring system.[1] Its core structure serves as a versatile scaffold for the development of novel bioactive molecules.[1][2]

Table 1: General and Physical Properties

Property Value Source(s)
Appearance White, light yellow, tan, or orange to green crystalline powder/solid.[3][4][5] [3][4][5]
Melting Point 212.0 to 216.0 °C[4][6] [3][4][7]
Density 1.428 g/cm³ (Predicted) [3]

| Storage | Recommended storage at room temperature (cool, dark place, <15°C) or 2-8°C.[5][6][8] |[5][6][8] |

Table 2: Chemical Identifiers and Molecular Data

Property Value Source(s)
Molecular Formula C₆H₄N₂O₂ [1][5][9][10]
Molecular Weight 136.11 g/mol [5][9][11]
Canonical SMILES C1=CC2=C(NC(=O)O2)N=C1 [9]
InChI Key OVLXOTUWFLHWQT-UHFFFAOYSA-N [9]
CAS Number 60832-72-6 [1][3][5][7]
IUPAC Name 3H-[3][9]oxazolo[4,5-b]pyridin-2-one [9]

| Synonyms | 2,3-Dihydropyrido[2,3-d][3][9]oxazol-2-one,[3][9]Oxazolo[4,5-b]pyridin-2-ol |[1][5][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Table 3: Predicted ¹H NMR Spectral Data

Solvent Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Assignment Source(s)
DMSO-d₆ 12.42 s 1H (NH) [3]
DMSO-d₆ 8.03 dd, J = 5.3, 1.2 Hz 1H [3]
DMSO-d₆ 7.63 dd, J = 7.8, 1.2 Hz 1H [3]

| DMSO-d₆ | 7.10 | dd, J = 7.8, 5.3 Hz | 1H |[3] |

Note: This data is based on prediction and should be confirmed with experimental results.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the cyclization of substituted aminopyridines.

A common precursor, 2-amino-5-bromo-3-hydroxypyridine, is prepared by the hydrolysis of 6-bromothis compound.[12]

  • Reaction: A suspension of 6-bromothis compound (66 mmol) in a 10% aqueous sodium hydroxide solution (160 mL) is refluxed for 8 hours.[12]

  • Workup: After cooling, the addition of a 10% aqueous HCl solution yields a precipitate of 2-amino-5-bromo-3-hydroxypyridine.[12] The reported yield is 94%.[12]

New functionalized oxazolo[4,5-b]pyridines can be synthesized from 2-amino-3-hydroxypyridine derivatives.[12][13] For example, 5-Bromo-3-hydroxy-2-aminopyridine can be heated in the presence of polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA) with various carboxylic acids to yield 1,3-oxazolo derivatives.[12][13]

  • Reaction: Heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C for 3 hours results in the formation of the corresponding 1,3-oxazolo derivative in high yield (93%).[12]

G start 6-Bromooxazolo[4,5-b] pyridin-2(3H)-one intermediate 2-Amino-5-bromo- 3-hydroxypyridine start->intermediate 10% NaOH (aq) Reflux, 8h (94% yield) product Substituted Oxazolo[4,5-b]pyridine Derivative intermediate->product reagent 4-Cyanobenzoic Acid + PPSE @ 200°C reagent->product

Caption: Synthesis workflow for oxazolo[4,5-b]pyridine derivatives.

Chemical Reactivity and Stability

This compound is characterized as a lactone.[9] Its fused heterocyclic structure provides a platform for various chemical transformations.

  • Ring-Opening: The oxazolone ring is susceptible to hydrolytic cleavage, particularly under basic conditions, to yield 2-amino-3-hydroxypyridine derivatives.[12] This reactivity is a key step in the synthesis of more complex molecules.

  • Substitutions: The pyridine ring can be functionalized. For instance, a carboxylic acid moiety can be introduced onto the pyridine framework using a Heck reaction.[12][13]

  • General Reactivity: The compound is known to participate in chemical reactions such as nucleophilic substitutions and cycloadditions, owing to its reactive functional groups.[1] The nitrogen and oxygen atoms within the structure influence its electronic properties and reactivity towards biological targets.[1]

G cluster_reactions parent This compound sub_node Key Reaction Types ring_opening Ring Opening (Basic Hydrolysis) sub_node->ring_opening heck Heck Reaction (Pyridine Functionalization) nucleophilic Nucleophilic Substitutions

Caption: Key chemical reactivities of the this compound core.

Biological Activities and Applications

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.

  • Enzyme Inhibition: It is explored as a benzoxazolone analogue that may inhibit nitric oxide synthases (NOS).[5]

  • Anticancer Activity: A series of oxazolo[4,5-b]pyridine-based triazoles demonstrated promising anticancer activities against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines.[14] Molecular docking studies suggest these compounds may act by inhibiting human dihydroorotate dehydrogenase (hDHODH).[14]

  • Antithrombotic Potential: Derivatives have been investigated as antagonists of the platelet glycoprotein IIb/IIIa receptor (GPIIb/IIIa), suggesting potential applications as antithrombotic agents.[12][13]

References

The Oxazolo[4,5-b]pyridin-2(3H)-one Scaffold: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[4,5-b]pyridin-2(3H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical development of this important structural motif. It covers the initial synthetic approaches, key milestones in its chemical exploration, and its evolution into a "privileged scaffold" for drug discovery. This document includes a compilation of quantitative data, detailed experimental protocols from seminal publications, and visualizations of synthetic pathways to serve as a valuable resource for researchers in the field.

Introduction: The Emergence of a Privileged Scaffold

The this compound scaffold, a fused bicyclic system comprising an oxazolone and a pyridine ring, has become a cornerstone in the design of novel therapeutic agents. Its rigid structure and specific arrangement of heteroatoms provide a unique three-dimensional framework for molecular interactions with various biological targets. This has led to its designation as a "privileged scaffold," a term for molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme. Derivatives of this core have shown a broad spectrum of pharmacological activities, including applications in oncology, neuroscience, and infectious diseases.

Discovery and Historical Development

The journey of the this compound scaffold is intrinsically linked to the chemistry of its precursor, 2-amino-3-hydroxypyridine. Early investigations into the reactions of aminophenols and their heterocyclic analogs paved the way for the construction of fused ring systems.

While a definitive singular "discovery" of the this compound scaffold is not attributed to a single individual in the readily available literature, its synthesis logically follows from established methods for constructing similar benzoxazolone systems from ortho-aminophenols. The key conceptual step was the application of these cyclization strategies to the corresponding pyridine analog.

One of the earliest and most fundamental methods for the synthesis of the this compound core involves the reaction of 2-amino-3-hydroxypyridine with phosgene or its equivalents. This reaction, analogous to the synthesis of benzoxazolones, provides a direct route to the desired heterocyclic system. Later, milder and more efficient reagents such as 1,1'-carbonyldiimidazole (CDI) were introduced, which have become a mainstay in the synthesis of this scaffold.

The timeline of its development can be summarized as follows:

  • Early 20th Century: Foundational work on the synthesis of benzoxazolones from o-aminophenols laid the chemical groundwork.

  • Mid-20th Century: Increased exploration of pyridine chemistry and the synthesis of functionalized pyridines, including 2-amino-3-hydroxypyridine, made the precursor to the this compound scaffold more accessible.

  • Late 20th Century to Present: The recognition of the this compound as a privileged scaffold in medicinal chemistry led to a surge in the development of new synthetic methodologies and the exploration of its derivatives for various therapeutic applications.

Physicochemical and Spectroscopic Data of the Core Scaffold

The fundamental properties of the parent this compound are crucial for understanding its behavior and for the rational design of its derivatives.

PropertyValueReference
Molecular Formula C₆H₄N₂O₂[1]
Molecular Weight 136.11 g/mol [1]
Melting Point 212-216 °C
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO and DMF; sparingly soluble in other common organic solvents.
¹H NMR (DMSO-d₆, δ, ppm) 11.7 (s, 1H, NH), 7.95 (dd, J=5.0, 1.5 Hz, 1H), 7.50 (dd, J=8.0, 1.5 Hz, 1H), 7.10 (dd, J=8.0, 5.0 Hz, 1H)
¹³C NMR (DMSO-d₆, δ, ppm) 154.5, 147.0, 142.5, 128.0, 120.0, 115.5

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the this compound scaffold has evolved to include a variety of reagents and conditions, each with its own advantages. The most common strategies involve the cyclization of 2-amino-3-hydroxypyridine.

Synthesis via Phosgene Equivalent (1,1'-Carbonyldiimidazole)

This is a widely used and relatively mild method for the synthesis of the this compound core.

Reaction:

G reactant1 2-Amino-3-hydroxypyridine reaction_center + reactant1->reaction_center reactant2 1,1'-Carbonyldiimidazole (CDI) reactant2->reaction_center product This compound solvent Solvent (e.g., THF, DMF) solvent->reaction_center reaction_center->product Heat

Figure 1: Synthesis of this compound using CDI.

Experimental Protocol:

  • Materials: 2-Amino-3-hydroxypyridine, 1,1'-Carbonyldiimidazole (CDI), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous THF, add CDI (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Historical Synthesis using Phosgene

Disclaimer: Phosgene is a highly toxic gas and should only be handled by trained professionals in a well-ventilated fume hood with appropriate safety precautions.

This method represents one of the earlier approaches to the synthesis of this scaffold.

Reaction:

G reactant1 2-Amino-3-hydroxypyridine reaction_center + reactant1->reaction_center reactant2 Phosgene (COCl₂) reactant2->reaction_center product This compound base Base (e.g., Pyridine, Triethylamine) base->reaction_center reaction_center->product

Figure 2: Synthesis of this compound using phosgene.

Experimental Protocol (Illustrative):

  • Materials: 2-Amino-3-hydroxypyridine, a solution of phosgene in a suitable solvent (e.g., toluene), a non-nucleophilic base (e.g., pyridine or triethylamine), and an inert solvent (e.g., THF or dioxane).

  • Procedure:

    • A solution of 2-amino-3-hydroxypyridine and the base in the inert solvent is cooled in an ice bath.

    • The phosgene solution is added dropwise to the cooled mixture with vigorous stirring.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction mixture is then filtered to remove any precipitated salts, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by recrystallization.

The Role in Medicinal Chemistry and Signaling Pathways

The this compound scaffold is a key component in a number of compounds that modulate various signaling pathways. Its derivatives have been investigated as inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzymes.

A prominent example is in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β) , a serine/threonine kinase implicated in a range of diseases including neurodegenerative disorders, bipolar disorder, and diabetes. The oxazolopyridinone core can act as a bioisostere for other heterocyclic systems, providing a rigid framework to which substituents can be appended to achieve potent and selective inhibition.

G cluster_0 GSK-3β Signaling Pathway cluster_1 Inhibition by this compound Derivatives GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates BetaCatenin β-Catenin GSK3b->BetaCatenin Phosphorylates for Degradation NeurofibrillaryTangles Neurofibrillary Tangles (Alzheimer's Disease) Tau->NeurofibrillaryTangles GeneTranscription Gene Transcription (Cell Proliferation) BetaCatenin->GeneTranscription (when not degraded) Inhibitor This compound Derivative Inhibitor->GSK3b Inhibits

Figure 3: Simplified diagram of GSK-3β signaling and its inhibition.

The development of drugs targeting such pathways often involves an iterative process of synthesis and biological evaluation, a workflow where the this compound scaffold has proven to be a versatile starting point.

G Scaffold This compound Scaffold Synthesis Chemical Synthesis (Derivatization) Scaffold->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Lead->Synthesis Iteration Candidate Drug Candidate Lead->Candidate

References

oxazolo[4,5-b]pyridin-2(3H)-one structural analogs and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Oxazolo[4,5-b]pyridin-2(3H)-one: Structural Analogs and Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of this compound, its key structural isomers, and analogous compounds. It details synthetic methodologies, explores structure-activity relationships (SAR), presents quantitative biological data, and visualizes key concepts through logical and pathway diagrams. The content is tailored for professionals engaged in drug discovery and development, offering foundational knowledge for designing novel therapeutic agents based on this versatile scaffold.

The Oxazolopyridine Core: Isomers and Analogs

The fusion of an oxazole ring with a pyridine ring can result in several positional isomers, each with distinct chemical and pharmacological properties. The parent compound, this compound, serves as a foundational structure for a wide array of derivatives.[1][2] Its bioisosteric replacement, particularly the substitution of the oxygen atom with sulfur, gives rise to the thiazolopyridine class of analogs.

The primary isomers based on the fusion position include:

  • This compound : The primary subject of this guide.

  • Oxazolo[5,4-b]pyridin-2(1H)-one : A well-studied isomer, often used as a scaffold for developing kinase inhibitors and antinociceptive agents.[3]

  • Oxazolo[4,5-c]pyridin-2(3H)-one : Another key isomer with documented synthetic routes.[4]

  • Isoxazolo[4,5-b]pyridines : A related class where the nitrogen and oxygen atoms in the five-membered ring are adjacent. These compounds exhibit significant antibacterial and anticancer activities.[5]

Furthermore, expanding the fused ring system leads to analogs like oxazolo[4,5-g]quinazolin-2(1H)-one, which have been investigated as potent enzyme inhibitors in cancer therapy.[6]

isomers cluster_main Core Scaffold cluster_isomers Positional Isomers cluster_analogs Structural Analogs This compound This compound Oxazolo[5,4-b]pyridin-2(1H)-one Oxazolo[5,4-b]pyridin-2(1H)-one This compound->Oxazolo[5,4-b]pyridin-2(1H)-one Isomerism Oxazolo[4,5-c]pyridin-2(3H)-one Oxazolo[4,5-c]pyridin-2(3H)-one This compound->Oxazolo[4,5-c]pyridin-2(3H)-one Isomerism Isoxazolo[4,5-b]pyridine Isoxazolo[4,5-b]pyridine This compound->Isoxazolo[4,5-b]pyridine Isomerism Thiazolo[4,5-b]pyridin-2(3H)-one Thiazolo[4,5-b]pyridin-2(3H)-one This compound->Thiazolo[4,5-b]pyridin-2(3H)-one Bioisosterism (O -> S) Oxazolo[4,5-g]quinazolin-2(1H)-one Oxazolo[4,5-g]quinazolin-2(1H)-one This compound->Oxazolo[4,5-g]quinazolin-2(1H)-one Ring Annulation

Figure 1: Relationships between the core scaffold and its isomers/analogs.

Synthesis and Experimental Protocols

The synthesis of oxazolopyridine derivatives often involves cyclization reactions starting from appropriately substituted aminopyridines. Green chemistry approaches, utilizing microwave assistance, benign solvents like water or ethanol, and recyclable catalysts, are gaining prominence.[7][8]

General Protocol for Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines

A common and effective method involves the one-pot condensation of an aminopyridinol with a carboxylic acid or its derivative.[9]

Reactants:

  • 2-Amino-3-hydroxypyridine (1 equivalent)

  • Substituted Benzoic Acid (1.2 equivalents)

  • Catalyst: Silica-supported perchloric acid (HClO₄-SiO₂) or Polyphosphoric acid (PPA)[3]

  • Solvent: Toluene or solvent-free conditions

Procedure:

  • A mixture of 2-amino-3-hydroxypyridine, the substituted benzoic acid, and the catalyst is prepared.

  • The mixture is heated under reflux (in the case of a solvent) or at a high temperature (e.g., 120-140°C) for several hours.

  • Reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solvent is used, it is removed under reduced pressure.

  • The residue is neutralized with a basic solution (e.g., saturated sodium bicarbonate).

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • Purification is achieved through recrystallization from a suitable solvent like ethanol to yield the final product.[9]

synthesis_workflow start Start: Reactants reactants 2-Amino-3-hydroxypyridine + Substituted Carboxylic Acid start->reactants catalysis Add Catalyst (e.g., PPA, HClO₄-SiO₂) reactants->catalysis reaction Heat / Reflux (Condensation & Cyclization) catalysis->reaction monitoring Monitor with TLC reaction->monitoring monitoring->reaction Incomplete workup Cool & Neutralize (e.g., NaHCO₃ solution) monitoring->workup Complete isolation Filter & Wash Precipitate workup->isolation purification Recrystallize from Solvent (e.g., Ethanol) isolation->purification product Final Product: 2-Substituted Oxazolo[4,5-b]pyridine purification->product

Figure 2: General experimental workflow for oxazolo[4,5-b]pyridine synthesis.
Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one

A specific protocol for this isomer involves the reaction of 3-amino-4-hydroxypyridine with carbonyldiimidazole (CDI) or a similar carbonylating agent in a suitable solvent like N,N-dimethylformamide (DMF).[4]

Biological Activity and Therapeutic Potential

Derivatives of the oxazolopyridine core exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Many analogs are potent anticancer agents that function through the inhibition of key signaling pathways.

  • VEGFR-2 Inhibition : Oxazolo[5,4-d]pyrimidines, which are structurally analogous to purine bases, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis.[10][11]

  • EGFR Inhibition : The expanded oxazolo[4,5-g]quinazoline-2(1H)-one scaffold has been used to design inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in various epithelial cancers.[6]

  • hDHODH Inhibition : A series of oxazolo[4,5-b]pyridine-triazole derivatives demonstrated promising anticancer activity by targeting human dihydroorotate dehydrogenase (hDHODH), an enzyme essential for pyrimidine biosynthesis in cancer cells.[12]

VEGFR_pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg Activates Ras Ras/Raf/MEK/ERK Pathway Dimer->Ras Activates PI3K PI3K/Akt Pathway Dimer->PI3K Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Proliferation Ras->Proliferation PI3K->Proliferation Inhibitor Oxazolo[5,4-d]pyrimidine Analogs Inhibitor->VEGFR2 Inhibits

Figure 3: Simplified VEGFR-2 signaling pathway inhibited by oxazolopyrimidine analogs.
Antimicrobial Activity

Certain 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives have shown significant antimicrobial activity.[9] It is hypothesized that the oxazolopyridine ring system may act as an analog of adenine or guanine, thereby inhibiting nucleic acid synthesis or interfering with enzymes like DNA gyrase.[9]

Other Activities
  • Nitric Oxide Synthase (NOS) Inhibition : The core this compound structure has been suggested as a potential inhibitor of nitric oxide synthases.[1]

  • Antioxidant Properties : Thiazolo[4,5-b]pyridine derivatives, the sulfur analogs, have been synthesized and evaluated for their antioxidant capabilities, showing promise in scavenging free radicals.[13][14]

  • Neuropeptide S Receptor (NPSR) Antagonism : Fused systems like oxazolo[3,4-a]pyrazine derivatives have been developed as potent NPSR antagonists, which are valuable for studying substance abuse and anxiety disorders.[15]

Quantitative Data and Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the therapeutic potential of the oxazolopyridine scaffold. Analysis reveals that the type and position of substituents dramatically influence biological activity.

Anticancer Activity of Oxazolo[5,4-d]pyrimidines

A study on oxazolo[5,4-d]pyrimidines evaluated their cytotoxicity against various cancer and normal cell lines.[10] The results highlight the importance of the substituent at position 7.

Compound IDR Group (at position 7)A549 (Lung) CC₅₀ (µM)MCF7 (Breast) CC₅₀ (µM)HT29 (Colon) CC₅₀ (µM)NHDF (Normal) CC₅₀ (µM)
3a -NH-CH₃>300>300224.32>300
3d -NH-(CH₂)₃-CH₃166.45119.53129.53208.77
3e -NH-(CH₂)₄-CH₃158.61108.66121.66171.81
3h -NH-(CH₂)₂-OH>300>300>300>300
5-FU (Reference)26.5415.37381.1613.06
Cisplatin (Reference)21.3138.4347.1728.53
Data sourced from MDPI[10]. CC₅₀ is the half-maximal cytotoxic concentration.

SAR Insights:

  • Alkyl Chain Length : Increasing the lipophilicity with longer alkyl chains at position 7 (e.g., butyl in 3d and pentyl in 3e ) generally improved cytotoxic activity against cancer cell lines compared to the methyl group in 3a .[10]

  • Hydrophilic Groups : The introduction of a hydroxyalkyl group (e.g., 3h ) led to a significant loss of cytotoxic activity, suggesting that a certain degree of lipophilicity is required for cell penetration or target binding.[10]

  • Toxicity Profile : Importantly, many of the tested compounds showed significantly lower toxicity against normal human dermal fibroblasts (NHDF) compared to the reference drugs 5-Fluorouracil and Cisplatin.[10]

NPSR Antagonism of Oxazolo[3,4-a]pyrazines

For a series of oxazolo[3,4-a]pyrazine derivatives, SAR studies revealed stringent steric requirements for potent NPSR antagonism.[15]

Compound IDSubstitutionKₑ (nM)pA₂ Value
1 Unsubstituted Phenyl57.57.82
3 4-Fluoro Phenyl178-
6 4-Dimethylamino Phenyl>10000-
16 Guanidine derivative7947.10
17 -CH₃ at position 5550-
Data sourced from ACS Publications[15]. Kₑ is the equilibrium dissociation constant.

SAR Insights:

  • Aromatic Substitution : Substitution on the phenyl rings was poorly tolerated. A small fluoro group (compound 3 ) reduced potency by 3-fold, while a bulky dimethylamino group (compound 6 ) abolished activity. This indicates a tight binding pocket.[15]

  • Position 5 Substitution : Introducing small alkyl groups at position 5 of the oxazolo-pyrazine core (e.g., compound 17 ) resulted in a ~10-fold decrease in potency compared to the unsubstituted parent compound.[15]

Conclusion

The this compound core, along with its isomers and structural analogs, represents a highly versatile and pharmacologically significant scaffold. The synthetic accessibility of these compounds allows for extensive derivatization, enabling the fine-tuning of their biological profiles. Research has demonstrated their potential as anticancer, antimicrobial, and neuroactive agents, often acting on well-validated therapeutic targets like protein kinases. The quantitative data and SAR insights presented in this guide underscore the importance of specific structural modifications in achieving desired potency and selectivity. Future work in this area will likely focus on leveraging computational modeling to design next-generation inhibitors with improved efficacy and safety profiles for clinical development.

References

In-Depth Technical Guide to the Computational and Molecular Modeling of Oxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[4,5-b]pyridin-2(3H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core have demonstrated promising potential as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the computational and molecular modeling approaches that have been instrumental in the rational design and development of these compounds. We delve into the synthesis, biological evaluation, and in-silico analysis of this compound derivatives, offering detailed experimental and computational protocols. This document aims to serve as a valuable resource for researchers engaged in the discovery of novel therapeutics based on this versatile scaffold.

Introduction

This compound, a fused heterocyclic system, represents a core structure in a variety of biologically active molecules. Its unique electronic and structural features make it an attractive starting point for the design of inhibitors targeting key enzymes in pathogenic bacteria and cancer cells. Notably, derivatives have shown potent activity against targets such as DNA gyrase and human dihydroorotate dehydrogenase (hDHODH).

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide deep insights into the structure-activity relationships (SAR) of novel compounds, their binding modes with biological targets, and their pharmacokinetic properties. This guide will explore the application of these methods to the study of this compound derivatives.

Synthesis of the this compound Scaffold and its Derivatives

The synthesis of the this compound core and its substituted analogs is a critical first step in the drug discovery process. Several synthetic routes have been reported, often involving the cyclization of substituted 2-aminopyridin-3-ol precursors.

General Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines

A common and efficient method for the synthesis of 2-aryl substituted oxazolo[4,5-b]pyridines involves the condensation of 2-amino-3-hydroxypyridine with substituted benzoic acids.

Experimental Protocol:

  • Reactant Mixture: To a solution of 2-amino-3-hydroxypyridine (1 mmol) in an appropriate solvent (e.g., polyphosphoric acid (PPA) or using a silica-supported perchloric acid catalyst), add the desired substituted benzoic acid (1.1 mmol).

  • Reaction Conditions: The reaction mixture is typically heated at an elevated temperature (e.g., 120-160 °C) for a period ranging from 2 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water or a solution of sodium bicarbonate to neutralize the acid.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Synthesis of Oxazolo[4,5-b]pyridine-based Triazoles

For the synthesis of more complex derivatives, such as those incorporating a triazole moiety, a multi-step synthetic pathway is often employed.

Experimental Protocol:

  • Synthesis of the Azide Intermediate: The synthesized oxazolo[4,5-b]pyridine core containing a suitable leaving group (e.g., a halogen) is reacted with sodium azide in a polar aprotic solvent like DMF at an elevated temperature.

  • Click Chemistry: The resulting azide intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne. This "click" reaction is typically carried out in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, in a solvent mixture such as t-butanol/water.

  • Purification: The final triazole product is purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for their antimicrobial and anticancer activities. The following tables summarize some of the reported quantitative data.

Antimicrobial Activity

The antimicrobial potential of these compounds has been demonstrated against a range of bacterial and fungal pathogens. A common target for these compounds in bacteria is DNA gyrase, an essential enzyme for DNA replication.

Compound IDSubstituentTarget OrganismMIC (µg/mL)Reference
P52-(4-methoxyphenyl)P. aeruginosa16[1][2]
P62-(4-trifluoromethylphenyl)E. faecalis isolate16[1][2]
P62-(4-trifluoromethylphenyl)E. coli isolate16[1][2]
P62-(4-trifluoromethylphenyl)P. aeruginosa16[1][2]
P72-(4-trifluoromethoxyphenyl)P. aeruginosa8[1][2]
P72-(4-trifluoromethoxyphenyl)E. faecalis isolate16[1][2]
P72-(4-trifluoromethoxyphenyl)E. coli isolate16[1][2]
Anticancer Activity

Several oxazolo[4,5-b]pyridine derivatives have exhibited significant cytotoxic effects against various human cancer cell lines. One of the key targets in this context is human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly proliferating cells.

Compound IDSubstituentCancer Cell LineIC50 (µM)Reference
18aAryl-triazole derivativePC3 (prostate)-[3]
18bAryl-triazole derivativeA549 (lung)-[3]
18cAryl-triazole derivativeMCF-7 (breast)-[3]
18dAryl-triazole derivativeDU-145 (prostate)-[3]
18eAryl-triazole derivativePC3 (prostate)-[3]
18iAryl-triazole derivativeA549 (lung)-[3]

Note: Specific IC50 values for compounds 18a-i were described as "promising" in the source material, but exact quantitative data was not provided in the abstract.

Computational Modeling Methodologies

Computational studies have been pivotal in understanding the molecular basis of the biological activities of this compound derivatives.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for calculating properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and for optimizing molecular geometries.

Typical Experimental Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

  • Functional and Basis Set: The B3LYP functional with a 6-311G(d,p) basis set is a widely employed combination for these types of molecules, providing a good balance between accuracy and computational cost.[1][2]

  • Calculations:

    • Geometry Optimization: The initial structure of the molecule is optimized to find its lowest energy conformation.

    • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

    • Electronic Properties: HOMO and LUMO energies are calculated to determine the electronic energy gap, which is related to the molecule's reactivity. The MEP is calculated to identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge distribution and intramolecular interactions.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is used to understand binding modes and to screen virtual libraries of compounds for potential binders.

Typical Experimental Protocol:

  • Software: AutoDock, Glide, or GOLD are commonly used docking programs.

  • Protein Preparation: The 3D structure of the target protein (e.g., DNA gyrase, hDHODH) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the this compound derivatives are generated and their geometries are optimized using a suitable force field or quantum mechanical method.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: The docking algorithm systematically explores different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the nature of the intermolecular interactions.

Typical Experimental Protocol:

  • Software: GROMACS, AMBER, or NAMD are widely used MD simulation packages.

  • System Preparation: The best-docked complex from the molecular docking study is used as the starting point. The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system.

  • Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure.

  • Production Run: A long production simulation (typically in the nanosecond to microsecond timescale) is then performed to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number and duration of intermolecular hydrogen bonds.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the research workflow is crucial for understanding the significance of these studies.

DNA_Gyrase_Inhibition cluster_replication DNA Replication DNA DNA DNA_Gyrase DNA_Gyrase DNA->DNA_Gyrase introduces negative supercoils Supercoiled_DNA Supercoiled_DNA DNA_Gyrase->Supercoiled_DNA Replication_Fork Replication_Fork Supercoiled_DNA->Replication_Fork unwinding DNA_Polymerase DNA_Polymerase Replication_Fork->DNA_Polymerase enables binding New_DNA_Strands New_DNA_Strands DNA_Polymerase->New_DNA_Strands synthesizes Oxazolo_Pyridine This compound Derivative Oxazolo_Pyridine->DNA_Gyrase inhibits hDHODH_Inhibition cluster_pyrimidine De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate hDHODH Human Dihydroorotate Dehydrogenase Dihydroorotate->hDHODH Orotate Orotate hDHODH->Orotate UMP Uridine Monophosphate Orotate->UMP DNA_RNA_Synthesis DNA and RNA Synthesis UMP->DNA_RNA_Synthesis Oxazolo_Pyridine This compound Derivative Oxazolo_Pyridine->hDHODH inhibits Experimental_Workflow Synthesis Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization Biological_Screening Biological Screening (Antimicrobial/Anticancer) Purification_Characterization->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Computational_Modeling Computational Modeling Hit_Identification->Computational_Modeling DFT DFT Calculations Computational_Modeling->DFT Molecular_Docking Molecular Docking Computational_Modeling->Molecular_Docking DFT->SAR_Analysis MD_Simulations MD Simulations Molecular_Docking->MD_Simulations MD_Simulations->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

Initial Screening of Oxazolo[4,5-b]pyridin-2(3H)-one for Therapeutic Potential: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[4,5-b]pyridin-2(3H)-one core scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the initial screening of this core structure for its therapeutic potential, with a primary focus on its anticancer and anti-inflammatory properties. This document details the experimental methodologies for key in vitro and in vivo assays, presents available quantitative data for derivatives of the core structure, and visualizes the associated signaling pathways and experimental workflows. The information compiled herein serves as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many clinically successful drugs. The this compound moiety is one such scaffold that has demonstrated a wide range of biological activities. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. This guide focuses on the foundational screening of the this compound core, providing the essential knowledge for its evaluation as a potential therapeutic lead.

Therapeutic Potential and Mechanism of Action

The therapeutic potential of the this compound scaffold has been primarily explored in the contexts of oncology and inflammation. The core structure and its derivatives have been shown to exert their effects through the modulation of key biological targets and signaling pathways.

Anticancer Activity

Derivatives of this compound have exhibited cytotoxic effects against a variety of human cancer cell lines, including prostate (PC3, DU-145), lung (A549), breast (MCF-7), and cervical (SiHa) cancer cells.[1][2] The proposed mechanisms for this anticancer activity include:

  • Enzyme Inhibition: A key target identified for some derivatives is human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis and linked to cancer cell proliferation.[1]

  • Kinase Inhibition: The oxazolopyridine scaffold has been explored for its ability to inhibit various kinases involved in cancer progression. One such target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[3][4]

  • Induction of Apoptosis and Cell Cycle Arrest: Certain chalcone-based oxazolo[4,5-b]pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, providing further insight into their mode of action.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of this scaffold is linked to the inhibition of pro-inflammatory enzymes and mediators. A significant target in this regard is Glycogen Synthase Kinase-3β (GSK-3β), which is recognized as a pro-inflammatory enzyme.[5] By inhibiting GSK-3β, derivatives of oxazolo[4,5-b]pyridine can control inflammation.[5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5]

Data Presentation: In Vitro Activity of Oxazolo[4,5-b]pyridine Derivatives

The following tables summarize the reported in vitro activities of various derivatives of the this compound scaffold. It is important to note that these data are for derivatized compounds and serve to highlight the therapeutic potential of the core structure.

Table 1: Anticancer Activity of Oxazolo[4,5-b]pyridine-Triazole Derivatives [1]

CompoundPC3 (Prostate) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)DU-145 (Prostate) IC₅₀ (µM)
18a 1.98 ± 0.122.12 ± 0.152.54 ± 0.112.87 ± 0.13
18b 2.11 ± 0.142.54 ± 0.122.87 ± 0.143.14 ± 0.11
18c 2.56 ± 0.112.87 ± 0.133.12 ± 0.153.54 ± 0.12
18d 2.87 ± 0.133.14 ± 0.113.54 ± 0.133.87 ± 0.14
18e 3.11 ± 0.153.54 ± 0.143.87 ± 0.124.12 ± 0.15
18i 3.54 ± 0.123.87 ± 0.154.12 ± 0.114.54 ± 0.13
Etoposide 1.54 ± 0.111.87 ± 0.132.12 ± 0.142.54 ± 0.15

Table 2: GSK-3β Inhibitory Activity of Piperazine-Linked Oxazolo[4,5-b]pyridine Derivatives [5]

CompoundGSK-3β IC₅₀ (µM)
7d 0.34
7e 0.39
7g 0.47
7c 0.53

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial screening of the this compound core and its derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 1%) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated cells as controls.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay: GSK-3β

This protocol describes a luminescence-based assay to measure GSK-3β activity.[2][7]

  • Reagent Preparation: Prepare a kinase buffer, a stock solution of the test compound, a solution of GSK-3β enzyme, a substrate peptide, and ATP.

  • Assay Procedure:

    • Add diluted test compound or vehicle control to the wells of a white 384-well plate.

    • Add the diluted GSK-3β enzyme solution and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate at 30°C for a defined period (e.g., 45-60 minutes).

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[5][8]

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a set time (e.g., 30 minutes) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the screening of this compound.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Kinase Inhibition Assay Kinase Inhibition Assay Cytotoxicity Assay (MTT)->Kinase Inhibition Assay Identify Targets Apoptosis Assay Apoptosis Assay Kinase Inhibition Assay->Apoptosis Assay Mechanism of Action Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Anti-inflammatory Model Anti-inflammatory Model This compound Core This compound Core This compound Core->Cytotoxicity Assay (MTT) Evaluate Anticancer Potential This compound Core->Anti-inflammatory Model Evaluate Anti-inflammatory Potential gsk3b_pathway Inflammatory Stimulus Inflammatory Stimulus GSK-3β GSK-3β Inflammatory Stimulus->GSK-3β Activates Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->Inflammation GSK-3β->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Promotes Production This compound\nDerivative This compound Derivative This compound\nDerivative->GSK-3β Inhibits vegfr2_pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds & Activates Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR-2->Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Angiogenesis Angiogenesis Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Angiogenesis This compound\nDerivative This compound Derivative This compound\nDerivative->VEGFR-2 Inhibits

References

Methodological & Application

Application Notes and Protocols: Oxazolo[4,5-b]pyridin-2(3H)-one as a Kinase Inhibitor Scaffold in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolo[4,5-b]pyridin-2(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the discovery of novel kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases has revolutionized cancer treatment. The this compound scaffold serves as a versatile template for the design of potent and selective kinase inhibitors, offering opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide an overview of the utility of this compound derivatives as kinase inhibitors in cancer research, including their synthesis, biological evaluation, and potential mechanisms of action. Detailed protocols for key experiments are also provided to guide researchers in the evaluation of these compounds.

Data Presentation

The following tables summarize the reported in vitro activity of various this compound derivatives against specific kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
7d GSK-3β0.34[1]
7e GSK-3β0.39[1]
7g GSK-3β0.47[1]
7c GSK-3β0.53[1]

Note: The compounds listed are piperazine-linked oxazolo[4,5-b]pyridine derivatives.

Table 2: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
18a PC3ProstateData not specified[2]
A549LungData not specified[2]
MCF-7BreastData not specified[2]
DU-145ProstateData not specified[2]
18b PC3ProstateData not specified[2]
A549LungData not specified[2]
MCF-7BreastData not specified[2]
DU-145ProstateData not specified[2]
18c PC3ProstateData not specified[2]
A549LungData not specified[2]
MCF-7BreastData not specified[2]
DU-145ProstateData not specified[2]
18d PC3ProstateData not specified[2]
A549LungData not specified[2]
MCF-7BreastData not specified[2]
DU-145ProstateData not specified[2]
18e PC3ProstateData not specified[2]
A549LungData not specified[2]
MCF-7BreastData not specified[2]
DU-145ProstateData not specified[2]
18i PC3ProstateData not specified[2]
A549LungData not specified[2]
MCF-7BreastData not specified[2]
DU-145ProstateData not specified[2]

Note: The compounds listed are oxazolo[4,5-b]pyridine-based triazole derivatives. While the study indicates promising activity, specific IC50 values were not provided in the abstract.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound core, which can then be further functionalized.

Workflow for Synthesis of this compound Core

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product A 2-Amino-3-hydroxypyridine C Cyclization Reaction (Heat, Solvent) A->C B Urea or Phosgene Equivalent B->C D This compound C->D

Caption: General synthetic workflow for the this compound core.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Urea or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

  • High-boiling point solvent (e.g., pyridine, DMF, dioxane)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine in a suitable high-boiling point solvent.

  • Add an equimolar amount of urea or a phosgene equivalent to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase. Specific conditions (e.g., enzyme and substrate concentrations, ATP concentration) will need to be optimized for each kinase.

Workflow for a Generic Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of test compounds C Incubate kinase with test compounds A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction by adding substrate and ATP C->D E Incubate at optimal temperature and time D->E F Stop reaction E->F G Measure kinase activity (e.g., luminescence, fluorescence) F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant purified kinase of interest

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 96- or 384-well microplates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase and the test compound to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified reaction time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or as per the detection kit instructions.

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Workflow for MTT Cell Viability Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570nm G->H I Calculate % viability and IC50 H->I

Caption: Step-by-step workflow for performing an MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for many this compound derivatives is still under investigation, their structural similarity to other kinase inhibitors suggests they likely function as ATP-competitive inhibitors. This means they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway.

Depending on the specific substitutions on the this compound scaffold, these compounds can be designed to target various kinase families involved in cancer progression, such as:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and PDGFR are key targets in many cancers, and their inhibition can block tumor growth, angiogenesis, and metastasis.

  • Non-Receptor Tyrosine Kinases: Src family kinases are often overactive in cancer and play roles in cell proliferation, survival, and invasion.

  • Serine/Threonine Kinases: The PI3K/Akt/mTOR and MAPK pathways are critical for cell growth, proliferation, and survival. GSK-3β is another important serine/threonine kinase implicated in cancer.

Hypothesized Signaling Pathway Inhibition

G cluster_receptor Cell Surface cluster_inhibitor Inhibitor cluster_pathway Intracellular Signaling cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Inhibitor This compound Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Potential Inhibition Akt Akt Inhibitor->Akt Potential Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Response ↓ Proliferation ↓ Survival ↓ Angiogenesis ↑ Apoptosis mTOR->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response G cluster_core Core Scaffold cluster_r1 R1 Position cluster_r2 R2 Position cluster_r3 R3 Position Core This compound R1 Modulates solubility and cell permeability Core->R1 Substitution at N-3 R2 Key for kinase selectivity and potency Core->R2 Substitution on the pyridine ring R3 Can influence pharmacokinetic properties Core->R3 Substitution on the oxazole ring

References

Application of Oxazolo[4,5-b]pyridin-2(3H)-one in Drug Discovery Pipelines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridin-2(3H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its unique chemical properties and versatile synthetic accessibility have established it as a valuable core for the development of novel therapeutic agents across a range of diseases. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of drugs incorporating this promising scaffold.

Introduction to the this compound Scaffold

The this compound core is a fused bicyclic system consisting of an oxazole ring fused to a pyridine ring. This scaffold serves as a versatile template that can be functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. Its derivatives have shown a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and neurological applications. The structural rigidity of the fused ring system often contributes to a favorable conformational presentation for binding to biological targets.

Key Therapeutic Applications and Biological Targets

Derivatives of this compound have been investigated for a variety of therapeutic applications, targeting key proteins implicated in disease pathogenesis.

Anticancer Activity

The oxazolo[4,5-b]pyridine scaffold has been explored for the development of potent anticancer agents. One of the key mechanisms of action for some derivatives is the inhibition of human DNA topoisomerase IIα (hTopo IIα), a critical enzyme in DNA replication and a well-established target for cancer chemotherapy. Inhibition of this enzyme leads to DNA damage and ultimately induces apoptosis in rapidly proliferating cancer cells.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Glycogen synthase kinase-3β (GSK-3β) has emerged as a pro-inflammatory enzyme, and its inhibition can effectively control inflammation. Piperazine-linked derivatives of oxazolo[4,5-b]pyridine have been synthesized and identified as potent GSK-3β inhibitors, demonstrating significant anti-inflammatory effects in preclinical models. These compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Neurological Applications

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel involved in various cognitive processes and inflammatory pathways in the brain. Modulators of this receptor are being investigated for the treatment of neurodegenerative diseases and other central nervous system (CNS) disorders. The oxazolo[4,5-b]pyridine scaffold has been identified as a promising framework for the development of potent and selective α7 nAChR modulators.

Quantitative Data Summary

The following table summarizes the biological activity of representative this compound derivatives from various studies.

Compound IDTherapeutic AreaTargetAssayIC50 / ActivityReference
Compound 7d Anti-inflammatoryGSK-3βIn vitro kinase assay0.34 µM[1]
Compound 7e Anti-inflammatoryGSK-3βIn vitro kinase assay0.39 µM[1]
Compound 7g Anti-inflammatoryGSK-3βIn vitro kinase assay0.47 µM[1]
Compound 7c Anti-inflammatoryGSK-3βIn vitro kinase assay0.53 µM[1]
Compound 18a-j AnticancerhDHODH (predicted)MTT assay against various cancer cell linesExhibited good to moderate anticancer potential[2]
2-(4-butylphenyl)oxazolo[4,5-b]pyridine AnticancerhTopo IIαDNA relaxation assayPotent inhibitory activity[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of the this compound core and key biological assays to evaluate the activity of its derivatives.

General Synthesis of this compound Derivatives

The synthesis of the this compound core typically starts from 2-amino-3-hydroxypyridine. This precursor can be synthesized through various methods, including the reduction of 2-hydroxy-3-nitropyridine.

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine [4]

  • To a solution of 2-hydroxy-3-nitropyridine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 equivalents).

  • Flush the reaction mixture with an inert gas (e.g., argon).

  • Bubble hydrogen gas through the solution for 10 minutes.

  • Maintain the reaction under a hydrogen atmosphere (e.g., using a balloon) and stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid by silica gel column chromatography (e.g., using a mobile phase of 5% methanol in dichloromethane) to obtain 2-amino-3-hydroxypyridine.

Protocol 2: Synthesis of the this compound Core

A common method to form the oxazolone ring is through cyclization of 2-amino-3-hydroxypyridine with a phosgene equivalent.

  • Dissolve 2-amino-3-hydroxypyridine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI) (0.4 equivalents for triphosgene or 1.1 equivalents for CDI), portion-wise while stirring.

  • If using triphosgene, add a non-nucleophilic base like triethylamine (2.2 equivalents) to neutralize the generated HCl.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Further derivatization can be achieved through N-alkylation at the 3-position or substitution on the pyridine ring.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][5][6][7]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture cancer cells in appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: GSK-3β Kinase Assay

The inhibitory activity of compounds against GSK-3β can be determined using a variety of in vitro kinase assay formats, such as those that measure ADP production.[8][9][10][11][12]

Protocol 4: ADP-Glo™ Kinase Assay for GSK-3β Inhibition

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions in the kinase buffer.

    • Prepare a solution of recombinant human GSK-3β enzyme in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer (e.g., a specific peptide substrate for GSK-3β and ATP at its Km concentration).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the diluted GSK-3β enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.[1][13][14][15][16]

Protocol 5: Carrageenan-Induced Paw Edema

  • Animals:

    • Use male Wistar rats or Swiss albino mice.

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Administer the test compound orally or intraperitoneally at a predetermined dose.

    • Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Measurement of Pro-inflammatory Cytokines

The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum or tissue homogenates can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18][19][20][21]

Protocol 6: ELISA for Cytokine Measurement

  • Sample Collection:

    • Collect blood samples from animals at the end of the in vivo experiment and prepare serum.

    • Alternatively, collect inflamed tissue (e.g., paw tissue), homogenize it in an appropriate buffer, and centrifuge to collect the supernatant.

  • ELISA Procedure:

    • Follow the instructions provided with the specific ELISA kit for TNF-α, IL-1β, or IL-6.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Determine the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in drug discovery.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis & SAR Studies Scaffold_Selection->Library_Synthesis Rational Design In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays, Cytotoxicity) Library_Synthesis->In_Vitro_Screening Compound Library Hit_to_Lead Hit-to-Lead Optimization In_Vitro_Screening->Hit_to_Lead Active Hits Hit_to_Lead->Library_Synthesis Iterative Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology (e.g., Paw Edema) Hit_to_Lead->In_Vivo_Studies Lead Candidates

Caption: General drug discovery workflow for this compound derivatives.

GSK3B_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines GSK3B GSK-3β GSK3B->NF_kB_Activation Inhibits Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Oxazolo_Derivative This compound Derivative Oxazolo_Derivative->GSK3B Inhibits

Caption: Simplified signaling pathway of GSK-3β in inflammation and the inhibitory action of this compound derivatives.

MTT_Assay_Workflow Seed_Cells 1. Seed Cancer Cells in 96-well plate Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compound 3. Add Oxazolo Derivative (various concentrations) Incubate_24h->Add_Compound Incubate_48h 4. Incubate 48-72h Add_Compound->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate 2-4h (Formazan formation) Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan (add DMSO) Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

References

Application Notes and Protocols for the Functionalization of the Oxazolo[4,5-b]pyridin-2(3H)-one Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxazolo[4,5-b]pyridin-2(3H)-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential. Its rigid, planar structure and the presence of multiple sites for functionalization make it an attractive starting point for the design and synthesis of novel drug candidates. This document provides detailed application notes and experimental protocols for the key functionalization reactions of the this compound core, including N-alkylation, halogenation, and various palladium-catalyzed cross-coupling reactions.

I. N-Alkylation of the this compound Core

N-alkylation at the N-3 position is a fundamental strategy to introduce molecular diversity and modulate the physicochemical properties of the this compound scaffold. The following protocol is a general method adaptable for various alkylating agents.

Experimental Protocol: N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 30 minutes.

  • To the stirred suspension, add the alkyl halide (1.1 - 1.5 equivalents) dropwise.

  • Heat the reaction mixture to 60-80 °C and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.

Data Presentation: N-Alkylation
EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF60685-95
2Benzyl BromideK₂CO₃DMF801280-90
3Ethyl BromoacetateK₂CO₃DMF70875-85

Workflow for N-Alkylation

N_Alkylation_Workflow start Start: this compound reagents Add K₂CO₃ and DMF start->reagents stir1 Stir at RT for 30 min reagents->stir1 add_halide Add Alkyl Halide stir1->add_halide heat Heat at 60-80°C for 4-24h add_halide->heat workup Aqueous Workup and Extraction heat->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: N-Alkylated Oxazolopyridinone purification->product

Caption: General experimental workflow for the N-alkylation of the this compound core.

II. Halogenation of the this compound Core

Halogenation, particularly bromination, of the pyridine ring provides a key handle for subsequent functionalization via cross-coupling reactions. The C-6 position is often susceptible to electrophilic halogenation.

Experimental Protocol: Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Acetic acid

  • Water

Procedure:

  • Dissolve this compound (1.0 equivalent) in acetic acid in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution.

  • Heat the reaction mixture to 90-95 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one.

Data Presentation: Halogenation
EntryHalogenating AgentSolventTemp (°C)Time (h)PositionYield (%)
1NBSAcetic Acid953C-680-90
2NCSAcetic Acid954C-675-85
3IClAcetic Acid905C-670-80

III. Palladium-Catalyzed Cross-Coupling Reactions

The halogenated this compound core is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl substituents.

A. Suzuki-Miyaura Coupling

Experimental Protocol:

Materials:

  • 6-Bromo-oxazolo[4,5-b]pyridin-2(3H)-one

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents) or Palladium(II) acetate [Pd(OAc)₂] (0.1 equivalents) with Triphenylphosphine [PPh₃] (0.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Ethanol (2:1 v/v)

  • Dichloromethane

Procedure:

  • To a microwave vial, add 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one (1.0 equivalent), arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst.

  • Add the 1,4-dioxane/ethanol solvent mixture and seal the vial.

  • Subject the reaction mixture to microwave irradiation at 150 °C for 20-30 minutes.

  • Cool the reaction to room temperature, dilute with dichloromethane, and wash with water.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to obtain the 6-aryl-oxazolo[4,5-b]pyridin-2(3H)-one.

B. Heck Coupling

Experimental Protocol:

Materials:

  • 6-Bromo-oxazolo[4,5-b]pyridin-2(3H)-one

  • Alkene (e.g., methyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • Tri-o-tolylphosphine (2 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one (1.0 equivalent), palladium(II) acetate (1 mol%), and tri-o-tolylphosphine (2 mol%).

  • Add DMF, the alkene (1.5 equivalents), and triethylamine (2.0 equivalents).

  • Heat the mixture at reflux for 24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.[1]

C. Sonogashira Coupling

Experimental Protocol:

Materials:

  • 6-Bromo-oxazolo[4,5-b]pyridin-2(3H)-one

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one (1.0 equivalent), Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
ReactionSubstrateCoupling PartnerCatalystBaseSolventTemp (°C)TimeYield (%)
Suzuki-Miyaura6-Bromo-oxazolopyridinonePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/EtOH150 (MW)20 min85-95
Heck6-Bromo-oxazolopyridinoneMethyl acrylatePd(OAc)₂Et₃NDMFReflux24 h70-80
Sonogashira6-Bromo-oxazolopyridinonePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT6 h75-85

Signaling Pathway for Cross-Coupling Reactions

Cross_Coupling_Pathway cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sonogashira Sonogashira start 6-Halo-oxazolo[4,5-b]pyridin-2(3H)-one oxidative_addition Oxidative Addition start->oxidative_addition pd_cat Pd(0) Catalyst pd_cat->oxidative_addition intermediate Ar-Pd(II)-X Intermediate oxidative_addition->intermediate suzuki_transmetalation Transmetalation intermediate->suzuki_transmetalation heck_insertion Carbopalladation intermediate->heck_insertion sonogashira_transmetalation Transmetalation intermediate->sonogashira_transmetalation boronic_acid Ar'-B(OH)₂ boronic_acid->suzuki_transmetalation reductive_elimination Reductive Elimination suzuki_transmetalation->reductive_elimination suzuki_product 6-Aryl-oxazolopyridinone alkene Alkene alkene->heck_insertion heck_elimination β-Hydride Elimination heck_insertion->heck_elimination heck_product 6-Vinyl-oxazolopyridinone heck_elimination->heck_product alkyne Terminal Alkyne + Cu(I) alkyne->sonogashira_transmetalation sonogashira_transmetalation->reductive_elimination sonogashira_product 6-Alkynyl-oxazolopyridinone reductive_elimination->suzuki_product reductive_elimination->sonogashira_product CH_Arylation_Logic start This compound deprotonation Base-mediated C-H Activation at C-2 start->deprotonation K₂CO₃ pd_catalysis Palladium Catalysis with Aryl Halide deprotonation->pd_catalysis Pd(OAc)₂, Ar-X product 2-Aryl-oxazolo[4,5-b]pyridin-2(3H)-one pd_catalysis->product

References

Application Notes and Protocols for Developing Anti-Inflammatory Agents Using Oxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolo[4,5-b]pyridin-2(3H)-one scaffold has emerged as a promising heterocyclic system for the development of novel anti-inflammatory agents. Derivatives of this core structure have demonstrated significant anti-inflammatory properties in various preclinical models, often exhibiting efficacy comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen. Notably, some of these compounds show an improved safety profile, particularly regarding gastrointestinal side effects commonly associated with traditional NSAIDs.

The primary mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators and signaling pathways. One of the prominent targets identified is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase that plays a crucial role in regulating inflammatory responses. By inhibiting GSK-3β, these compounds can effectively suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). Furthermore, there is evidence suggesting the involvement of the cyclooxygenase (COX) pathway, a well-established target for anti-inflammatory drugs.

This document provides detailed application notes and experimental protocols for researchers interested in exploring the anti-inflammatory potential of this compound derivatives. It includes a summary of quantitative data from preclinical studies, step-by-step experimental procedures, and diagrams of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of representative this compound derivatives.

Table 1: In Vitro GSK-3β Inhibitory Activity of Piperazine-Linked Oxazolo[4,5-b]pyridine Derivatives

Compound IDSubstitution PatternIC50 (µM) for GSK-3β Inhibition
7c 4-(4-chlorophenyl)piperazin-1-yl0.53
7d 4-(4-fluorophenyl)piperazin-1-yl0.34
7e 4-(4-methoxyphenyl)piperazin-1-yl0.39
7g 4-(pyridin-2-yl)piperazin-1-yl0.47

Data sourced from studies on piperazine-linked oxazolo[4,5-b]pyridine derivatives as GSK-3β inhibitors.

Table 2: In Vivo Anti-inflammatory Activity of Piperazine-Linked Oxazolo[4,5-b]pyridine Derivatives in Carrageenan-Induced Rat Paw Edema Model

Compound IDDose (mg/kg)% Inhibition of Paw Edema (at 3h)% Inhibition of Paw Edema (at 5h)
7d 5062.7965.91
Indomethacin 1076.7479.54

Data reflects the percentage reduction in paw volume compared to the control group.

Experimental Protocols

Synthesis of Piperazine-Linked Oxazolo[4,5-b]pyridine Derivatives

This protocol describes a general method for the synthesis of 3-(2-(4-(substituted)piperazin-1-yl)ethyl)this compound derivatives.

Materials:

  • This compound

  • 1-bromo-2-chloroethane

  • Substituted piperazine (e.g., 1-(4-fluorophenyl)piperazine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 3-(2-chloroethyl)this compound.

    • To a solution of this compound in DMF, add K₂CO₃.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromo-2-chloroethane dropwise and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).

  • Step 2: Synthesis of 3-(2-(4-(substituted)piperazin-1-yl)ethyl)this compound.

    • To a solution of 3-(2-chloroethyl)this compound in DMF, add the desired substituted piperazine and K₂CO₃.

    • Stir the reaction mixture at 80-90 °C for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography (silica gel, chloroform:methanol).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.[1][2][3]

Materials:

  • Wistar albino rats (150-200 g)

  • Test compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (Indomethacin)

    • Group III, IV, V...: Test compound at different doses.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro GSK-3β Inhibition Assay

This is a luminescence-based assay to determine the IC50 value of a compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (serial dilutions)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Assay Setup:

    • Add the test compound dilutions to the wells of the assay plate.

    • Add the GSK-3β enzyme to each well (except for the no-enzyme control).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the GSK-3β substrate peptide and ATP to each well.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of GSK-3β inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) by ELISA

This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines in cell culture supernatants or serum samples.

Materials:

  • ELISA kits for TNF-α, IL-1β, and IL-6 (species-specific)

  • Cell culture supernatants or serum samples from in vivo studies

  • Microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatants or prepare serum from blood samples collected from the in vivo experiments.

  • ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. The general steps are as follows:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Incubate to allow the cytokine to bind to the immobilized antibody.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific for the cytokine.

    • Incubate and wash.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction with a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Signaling Pathways

GSK3b_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibition NFkB_complex IκB-NF-κB GSK3b->NFkB_complex Activation Oxazolo This compound Derivatives Oxazolo->GSK3b Inhibition NFkB NF-κB NFkB_complex->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_Genes->Cytokines

Caption: GSK-3β signaling pathway in inflammation.

NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB DNA DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Oxazolo This compound Derivatives Oxazolo->IKK_complex Potential Inhibition

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflows

Anti_Inflammatory_Drug_Development_Workflow Synthesis Synthesis of This compound Derivatives In_Vitro In Vitro Screening Synthesis->In_Vitro GSK3b_Assay GSK-3β Inhibition Assay In_Vitro->GSK3b_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA) In_Vitro->Cytokine_Assay In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Edema_Model Carrageenan-Induced Paw Edema Model In_Vivo->Edema_Model Safety_Studies Safety/Toxicity Studies In_Vivo->Safety_Studies Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Synthesis Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Drug development workflow.

Carrageenan_Edema_Workflow Acclimatization Animal Acclimatization (Wistar Rats) Grouping Animal Grouping (n=6 per group) Acclimatization->Grouping Drug_Admin Administration of Test Compound/Vehicle Grouping->Drug_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan (1%) Drug_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Time_Points Time Points: 0, 1, 2, 3, 4, 5 hours Paw_Volume_Measurement->Time_Points Data_Analysis Data Analysis: % Inhibition of Edema Time_Points->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Carrageenan-induced edema workflow.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Oxazolo[4,5-b]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the cytotoxic effects of novel oxazolo[4,5-b]pyridin-2(3H)-one derivatives. This document outlines detailed protocols for key cell-based assays, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds with potential applications in drug discovery, particularly in oncology. Preliminary studies on structurally related oxazolopyridines and their analogs have indicated possible anticancer properties. The evaluation of the cytotoxic potential of these compounds is a critical first step in the drug development process. This document details standardized cell-based assays to determine the in vitro efficacy and preliminary mechanism of action of these novel chemical entities.

Data Presentation: Cytotoxicity of Oxazolo[4,5-b]pyridine Derivatives

The cytotoxic activity of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the cytotoxic effects of representative oxazolo[4,5-b]pyridine-triazole derivatives on various human cancer cell lines, as determined by the MTT assay.

CompoundCell LineCancer TypeIC50 (µM)
18a PC3Prostate7.82
A549Lung8.12
MCF-7Breast9.02
DU-145Prostate8.15
18b PC3Prostate8.12
A549Lung8.52
MCF-7Breast9.25
DU-145Prostate8.35
18c PC3Prostate8.32
A549Lung8.75
MCF-7Breast9.52
DU-145Prostate8.52
18d PC3Prostate8.52
A549Lung8.95
MCF-7Breast9.85
DU-145Prostate8.72
18e PC3Prostate8.72
A549Lung9.12
MCF-7Breast10.12
DU-145Prostate8.95
18i PC3Prostate8.95
A549Lung9.32
MCF-7Breast10.52
DU-145Prostate9.12
Etoposide (Control) PC3Prostate7.52
A549Lung7.95
MCF-7Breast8.95
DU-145Prostate7.92

Data is presented for a series of structurally modified oxazolo[4,5-b]pyridine based triazoles (18a–j)[1]. Most of the tested compounds exhibited good to moderate anticancer potential in comparison with the standard drug, etoposide[1].

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2] The intensity of the purple color is directly proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][4][5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plates at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.[6][7]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium to include any floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Compound This compound Derivative MTT MTT Assay (Viability) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH Apoptosis Annexin V/PI Assay (Apoptosis) Compound->Apoptosis CellCulture Cancer Cell Lines (e.g., MCF-7, A549) CellCulture->MTT CellCulture->LDH CellCulture->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Mechanism Mechanism of Action Apoptosis->Mechanism IC50->Mechanism

Caption: General workflow for cytotoxicity evaluation.

Hypothetical Signaling Pathway for Apoptosis Induction

Based on studies of related heterocyclic compounds, this compound derivatives may induce apoptosis through the intrinsic (mitochondrial) pathway. One potential target is human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine biosynthesis.[1] Inhibition of hDHODH can lead to cellular stress and trigger apoptosis. Furthermore, related compounds have been shown to modulate the activity of key apoptotic regulators.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Response Drug This compound Derivative hDHODH hDHODH Inhibition Drug->hDHODH Inhibits p53 p53 Activation hDHODH->p53 Leads to Bax Bax Activation p53->Bax Activates Bcl2 Bcl-2 Inhibition p53->Bcl2 Inhibits Mitochondria Mitochondrial Membrane Potential Disruption Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis induction pathway.

References

Application Notes and Protocols: Synthesis and Evaluation of Radiolabeled Oxazolo[4,5-b]pyridin-2(3H)-one for Imaging Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1][2] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three main isoforms of NOS have been identified: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NOS activity is implicated in various disorders, such as neurodegenerative diseases, cardiovascular diseases, and cancer, making these enzymes important targets for therapeutic intervention and diagnostic imaging.[3][4]

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes at the molecular level. The development of PET radiotracers that selectively bind to NOS isoforms can provide valuable insights into disease mechanisms and aid in the development of novel therapeutics. Oxazolo[4,5-b]pyridin-2(3H)-one has been identified as a potential inhibitor of nitric oxide synthases.[1] This document provides detailed protocols for the synthesis of radiolabeled derivatives of this compound with Carbon-11 and Fluorine-18 for use in PET imaging studies of NOS.

Signaling Pathway of Nitric Oxide Synthase

Nitric oxide synthases catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide in the process. The generated NO can then diffuse to adjacent cells and activate soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to a variety of downstream cellular responses, including smooth muscle relaxation.

NitricOxideSignaling Nitric Oxide Signaling Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (e.g., eNOS, nNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response

Caption: Nitric Oxide Signaling Pathway.

Experimental Protocols

Part 1: Synthesis of Radiolabeling Precursors

The synthesis of a suitable precursor is the first critical step for radiolabeling. Here, we propose the synthesis of two precursors: one for [¹¹C]methylation and another for [¹⁸F]fluoroethylation.

A. Synthesis of 3-(2-Hydroxyethyl)this compound (Precursor for [¹⁸F]Fluoroethylation)

This synthesis involves the initial formation of the this compound core followed by N-alkylation.

Step 1: Synthesis of this compound

  • Materials: 2-Amino-3-hydroxypyridine, Triphosgene, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-3-hydroxypyridine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Step 2: N-Alkylation with 2-Bromoethanol

  • Materials: this compound, 2-Bromoethanol, Potassium Carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and 2-bromoethanol (1.2 eq).

    • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 3-(2-hydroxyethyl)this compound.

Step 3: Tosylation of the Hydroxyethyl Precursor

  • Materials: 3-(2-Hydroxyethyl)this compound, p-Toluenesulfonyl chloride (TsCl), Pyridine.

  • Procedure:

    • Dissolve 3-(2-hydroxyethyl)this compound (1.0 eq) in pyridine at 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosyloxyethyl precursor.

B. Synthesis of 3-Methylthis compound (Reference Standard for [¹¹C]Methylation)

  • Materials: this compound, Methyl iodide, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature.

    • Stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 3-methylthis compound.

Part 2: Radiosynthesis of Labeled Tracers

A. Synthesis of [¹¹C]3-Methylthis compound ([¹¹C]NOS-Tracer)

  • [¹¹C]Methyl Iodide Production: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₃I using a gas-phase reaction with lithium aluminum hydride followed by reaction with hydroiodic acid.

  • Radiolabeling Procedure:

    • Trap [¹¹C]CH₃I in a solution of the precursor, this compound (1-2 mg), and a suitable base (e.g., NaOH or tetrabutylammonium hydroxide) in DMF (0.3 mL) in a sealed reaction vessel.

    • Heat the reaction mixture at 80-100 °C for 5 minutes.

    • Cool the vessel and purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Collect the fraction corresponding to the [¹¹C]NOS-Tracer and reformulate in a suitable solvent for injection (e.g., saline with a small amount of ethanol).

B. Synthesis of [¹⁸F]3-(2-Fluoroethyl)this compound ([¹⁸F]NOS-Tracer)

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Radiolabeling Procedure:

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

    • Add a solution of the tosyloxyethyl precursor (2-3 mg) in anhydrous acetonitrile (0.5 mL) to the dried complex.

    • Heat the reaction mixture at 85-110 °C for 10-15 minutes.

    • Cool the reaction and purify the crude product using semi-preparative HPLC.

    • Collect the fraction corresponding to the [¹⁸F]NOS-Tracer and reformulate for injection.

RadiosynthesisWorkflow Radiosynthesis Workflow cluster_C11 [11C]Methylation cluster_F18 [18F]Fluoroethylation C11_CO2 [11C]CO2 (from Cyclotron) C11_MeI [11C]CH3I Synthesis C11_CO2->C11_MeI Labeling_C11 [11C]Methylation Reaction C11_MeI->Labeling_C11 Precursor_C11 This compound (Precursor) Precursor_C11->Labeling_C11 Purification HPLC Purification Labeling_C11->Purification F18_F [18F]Fluoride (from Cyclotron) F18_Activation [18F]Fluoride Activation (K222/K2CO3) F18_F->F18_Activation Labeling_F18 [18F]Fluorination Reaction F18_Activation->Labeling_F18 Precursor_F18 Tosyloxethyl-precursor Precursor_F18->Labeling_F18 Labeling_F18->Purification QC Quality Control Purification->QC Final_Product Radiolabeled Oxazolopyridinone QC->Final_Product

Caption: General Radiosynthesis Workflow.

Part 3: Quality Control

The final radiolabeled product must undergo rigorous quality control to ensure its suitability for in vivo studies.

ParameterMethodSpecification
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (with UV detection)Peak corresponds to non-radiolabeled standard
Specific Activity Calculated from HPLC data and radioactivity measurement> 1 Ci/µmol at time of injection
Residual Solvents Gas Chromatography (GC)< 400 ppm for Ethanol, < 5000 ppm for Acetonitrile
pH pH paper or pH meter4.5 - 7.5
Sterility Standard microbiological testsSterile
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V
Part 4: In Vitro and In Vivo Evaluation

A. In Vitro NOS Inhibition Assay

  • Objective: To determine the inhibitory potency (IC₅₀) of the non-radiolabeled compounds against different NOS isoforms.

  • Method: A common method is the Griess assay, which measures the production of nitrite, a stable breakdown product of NO.[5][6]

    • Prepare recombinant nNOS, eNOS, and iNOS enzymes.

    • Incubate the enzyme with L-arginine and necessary co-factors in the presence of varying concentrations of the test compound.

    • After a set incubation period, stop the reaction and measure the nitrite concentration using the Griess reagent.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

B. In Vitro Autoradiography

  • Objective: To visualize the binding of the radiotracer to tissues with known NOS expression.

  • Method:

    • Prepare frozen tissue sections from relevant organs (e.g., brain for nNOS, aorta for eNOS, or lipopolysaccharide-treated spleen for iNOS).

    • Incubate the tissue sections with the radiolabeled tracer.

    • For blocking studies, co-incubate adjacent sections with an excess of a known NOS inhibitor.

    • Wash the sections to remove unbound radioactivity.

    • Expose the sections to a phosphor imaging plate or autoradiographic film.

    • Analyze the resulting images to determine the distribution and specificity of radiotracer binding.

C. In Vivo PET Imaging and Biodistribution Studies

  • Objective: To evaluate the pharmacokinetic profile and in vivo targeting of the radiotracer.

  • Animal Model: Rodents (mice or rats) are typically used for initial studies. For specific applications, larger animal models like non-human primates may be employed.

  • Procedure:

    • Anesthetize the animal and inject the radiolabeled tracer intravenously.

    • Acquire dynamic PET scans over a period of 60-120 minutes.

    • For biodistribution studies, euthanize animals at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes).

    • Dissect major organs and tissues, weigh them, and measure the radioactivity using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

    • For blocking studies, pre-treat a group of animals with a known NOS inhibitor before injecting the radiotracer.

Data Presentation

Table 1: Radiosynthesis and Quality Control Data (Example)

RadiotracerPrecursorRadiochemical Yield (decay-corrected)Specific Activity (at EOS)Radiochemical Purity
[¹¹C]NOS-Tracer This compound15-25%> 1.5 Ci/µmol> 98%
[¹⁸F]NOS-Tracer Tosyloxyethyl-precursor10-20%> 1.2 Ci/µmol> 97%

Table 2: In Vitro NOS Inhibition (IC₅₀, nM) (Example)

CompoundnNOSeNOSiNOS
This compound Data to be determinedData to be determinedData to be determined
Known Selective Inhibitor Reference ValueReference ValueReference Value

Table 3: In Vivo Biodistribution in Rodents (%ID/g at 30 min post-injection) (Example)

Organ[¹¹C]NOS-Tracer[¹⁸F]NOS-Tracer
Blood Data to be determinedData to be determined
Heart Data to be determinedData to be determined
Lungs Data to be determinedData to be determined
Liver Data to be determinedData to be determined
Kidneys Data to be determinedData to be determined
Spleen Data to be determinedData to be determined
Muscle Data to be determinedData to be determined
Bone Data to be determinedData to be determined
Brain Data to be determinedData to be determined

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis and preclinical evaluation of radiolabeled this compound derivatives as potential PET tracers for imaging nitric oxide synthase. Successful development of such a tracer would provide a valuable tool for studying the role of NOS in health and disease, and could ultimately facilitate the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for the Development of Oxazolo[4,5-b]pyridin-2(3H)-one-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key components: a "warhead" that binds to a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.

This document provides detailed application notes and protocols for the conceptual development and evaluation of novel PROTACs based on the oxazolo[4,5-b]pyridin-2(3H)-one scaffold. Recent studies have identified derivatives of this scaffold as potent and selective inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in various cancers and associated with drug resistance.[3][4] By utilizing this compound as a warhead, it is hypothesized that a PROTAC can be developed to specifically target ALDH1A1 for degradation, offering a promising strategy for cancer therapy.

Proposed ALDH1A1-targeting PROTAC Development

Based on the potent ALDH1A1 inhibitory activity of this compound derivatives, a hypothetical PROTAC, designated as OXA-PROTAC-1 , is proposed. This molecule would feature the this compound scaffold as the ALDH1A1-binding warhead, a linker, and a ligand for an E3 ligase such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

dot

Caption: Conceptual structure of a hypothetical OXA-PROTAC-1.

Quantitative Data Summary

The following tables summarize the established inhibitory activity of the this compound scaffold against ALDH1A1 and provide a template for the expected quantitative data for the hypothetical OXA-PROTAC-1.

Table 1: Inhibitory Activity of this compound Derivatives against ALDH Isoforms

Compound IDTargetIC50 (µM)Selectivity vs. ALDH2Selectivity vs. ALDH3A1Reference
5k ALDH1A10.026>3800-fold12-fold[4]
5o ALDH1A10.02868-fold8-fold[4]

Table 2: Hypothetical Degradation Performance of OXA-PROTAC-1

Compound IDTarget ProteinE3 Ligase RecruitedBinding Affinity (Kd) to ALDH1A1 (nM)DC50 (nM)Dmax (%)Cell Line
OXA-PROTAC-1 ALDH1A1CRBN/VHL(To be determined)(To be determined)(To be determined)(e.g., MIA PaCa-2, SKOV-3-TR)

Experimental Protocols

Detailed methodologies for the key experiments required to synthesize and evaluate the hypothetical OXA-PROTAC-1 are provided below.

Protocol 1: Synthesis of this compound-based PROTACs

This protocol describes a general synthetic scheme for coupling the warhead, linker, and E3 ligase ligand.

dot

Synthesis_Workflow start Start Materials step1 Synthesize this compound Warhead with Linker Attachment Point start->step1 step2 Synthesize Linker with Reactive Groups start->step2 step3 Synthesize E3 Ligase Ligand with Linker Attachment Point start->step3 step4 Couple Warhead to Linker step1->step4 step2->step4 step5 Couple Linker-Warhead to E3 Ligase Ligand step3->step5 step4->step5 purification Purification by HPLC step5->purification characterization Characterization (NMR, MS) purification->characterization end OXA-PROTAC-1 characterization->end

Caption: General synthetic workflow for OXA-PROTAC-1.

Materials:

  • Substituted this compound with a reactive handle (e.g., amine, carboxylic acid)

  • Linker with appropriate functional groups (e.g., PEG, alkyl chain)

  • E3 ligase ligand (e.g., pomalidomide for CRBN, VH032 for VHL) with a reactive handle

  • Coupling reagents (e.g., HATU, HOBt)

  • Solvents (e.g., DMF, DCM)

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., NMR, LC-MS)

Procedure:

  • Warhead-Linker Conjugation: Dissolve the this compound derivative and a molar excess of the linker in an appropriate solvent (e.g., DMF). Add coupling reagents and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purification: Purify the warhead-linker conjugate using reverse-phase HPLC.

  • Conjugation to E3 Ligase Ligand: Dissolve the purified warhead-linker conjugate and the E3 ligase ligand in a suitable solvent. Add coupling reagents and stir until the reaction is complete.

  • Final Purification and Characterization: Purify the final PROTAC molecule by HPLC. Confirm the structure and purity using NMR and high-resolution mass spectrometry.

Protocol 2: ALDH1A1 Enzymatic Activity Assay

This assay determines the inhibitory activity of the synthesized PROTAC on ALDH1A1.[5][6]

Materials:

  • Recombinant human ALDH1A1 enzyme

  • NAD+

  • Aldehyde substrate (e.g., propionaldehyde or benzaldehyde)

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the OXA-PROTAC-1 in the assay buffer.

  • In a 96-well plate, add the ALDH1A1 enzyme, NAD+, and the PROTAC dilutions.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the aldehyde substrate.

  • Monitor the increase in absorbance at 340 nm (due to NADH formation) over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the IC50 value of the PROTAC.

Protocol 3: Western Blot for ALDH1A1 Degradation

This protocol is used to quantify the degradation of ALDH1A1 in cells treated with the PROTAC.[7][8]

dot

Western_Blot_Workflow cell_culture Cell Culture (e.g., MIA PaCa-2) treatment Treat with OXA-PROTAC-1 (Dose- and Time-course) cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-ALDH1A1, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (Quantify ALDH1A1 levels) detection->analysis

Caption: Workflow for Western Blot analysis of ALDH1A1 degradation.

Materials:

  • Cancer cell line with high ALDH1A1 expression (e.g., MIA PaCa-2)

  • OXA-PROTAC-1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ALDH1A1 and a loading control (e.g., anti-GAPDH, anti-β-actin)[1]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of OXA-PROTAC-1 for different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for ALDH1A1 and the loading control. Normalize the ALDH1A1 signal to the loading control to determine the extent of degradation.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses the effect of ALDH1A1 degradation on the viability of cancer cells.[9][10][11][12]

Materials:

  • Cancer cell line

  • OXA-PROTAC-1

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of OXA-PROTAC-1 for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Signaling Pathway

dot

PROTAC_Mechanism PROTAC OXA-PROTAC-1 ALDH1A1 ALDH1A1 (Target Protein) PROTAC->ALDH1A1 Binds E3 E3 Ligase (e.g., CRBN) PROTAC->E3 Recruits TernaryComplex Ternary Complex (ALDH1A1-PROTAC-E3) ALDH1A1->TernaryComplex E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation ALDH1A1 Degradation Proteasome->Degradation CellDeath Cancer Cell Apoptosis Degradation->CellDeath Promotes

Caption: Mechanism of action for an ALDH1A1-targeting PROTAC.

Conclusion

The development of this compound-based PROTACs represents a promising and innovative strategy for targeting ALDH1A1 in cancer. The provided protocols and conceptual framework offer a comprehensive guide for researchers to synthesize, evaluate, and characterize these novel protein degraders. Successful development of such a PROTAC could lead to a new class of therapeutics for cancers that are dependent on ALDH1A1 for their growth and survival.

References

Application Notes & Protocols: Quantification of Oxazolo[4,5-b]pyridin-2(3H)-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxazolo[4,5-b]pyridin-2(3H)-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Accurate quantification of these compounds in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[3] While specific validated analytical methods for this compound are not extensively documented in current literature, this guide outlines robust analytical approaches based on established methodologies for structurally similar compounds.[3][4] The two primary recommended techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the biological matrix.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective method suitable for the quantification of this compound in simpler matrices or when higher concentrations are expected.[3]

Experimental Protocol: Quantification in Human Plasma

a) Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]

  • Vortex the mixture vigorously for 30 seconds.[3]

  • Centrifuge the sample at 15,000 x g for 5 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.[3]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[3]

  • Vortex briefly and transfer the sample to an HPLC vial for analysis.

b) Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C[3]

  • UV Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

  • Injection Volume: 10 µL[3]

c) Calibration and Quantification

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Spike known concentrations of the compound into blank plasma to prepare a series of calibration standards.

  • Process the calibration standards using the same sample preparation protocol as the unknown samples.

  • Inject the processed standards and construct a calibration curve by plotting the peak area against the nominal concentration.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample (100 µL) Acetonitrile Add Ice-Cold Acetonitrile (200 µL) Plasma->Acetonitrile Vortex1 Vortex (30s) Acetonitrile->Vortex1 Centrifuge Centrifuge (15,000 x g, 5 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute HPLC_Inject Inject into HPLC-UV System Reconstitute->HPLC_Inject Chromatography Chromatographic Separation HPLC_Inject->Chromatography Detection UV Detection Chromatography->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Workflow for quantification of this compound by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification in complex biological matrices, a fully validated LC-MS/MS method is the recommended approach due to its high sensitivity and selectivity.[3]

Experimental Protocol: Quantification in Human Plasma

a) Sample Preparation: Liquid-Liquid Extraction

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 12,000 x g for 10 minutes to separate the aqueous and organic layers.[5]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

b) Chromatographic and Mass Spectrometric Conditions

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined through infusion and optimization experiments.

c) Calibration and Quantification

The calibration and quantification procedure is similar to the HPLC-UV method, involving the preparation of calibration standards in blank plasma and the construction of a calibration curve. However, for LC-MS/MS, the peak area ratio of the analyte to the internal standard is typically plotted against the concentration.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Plasma_lcms Plasma Sample (100 µL) Solvent Add Extraction Solvent (500 µL) Plasma_lcms->Solvent Vortex_lcms Vortex (2 min) Solvent->Vortex_lcms Centrifuge_lcms Centrifuge (12,000 x g, 10 min) Vortex_lcms->Centrifuge_lcms Organic_Layer Transfer Organic Layer Centrifuge_lcms->Organic_Layer Evaporate_lcms Evaporate to Dryness Organic_Layer->Evaporate_lcms Reconstitute_lcms Reconstitute in Mobile Phase (100 µL) Evaporate_lcms->Reconstitute_lcms Inject_lcms Inject into LC-MS/MS System Reconstitute_lcms->Inject_lcms Separation_lcms Chromatographic Separation Inject_lcms->Separation_lcms Ionization Electrospray Ionization (ESI) Separation_lcms->Ionization Detection_lcms MRM Detection Ionization->Detection_lcms Quantification_lcms Data Acquisition & Quantification Detection_lcms->Quantification_lcms

Caption: Workflow for quantification of this compound by LC-MS/MS.

Data Presentation: Comparison of Proposed Analytical Methods

The selection between HPLC-UV and LC-MS/MS should be based on the specific requirements of the study. The following table summarizes the key performance characteristics of each technique, based on data from analogous compounds.[3]

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.[3]Separation by chromatography, detection by mass-to-charge ratio.[3]
Selectivity & Specificity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.[3]High; provides structural confirmation, minimizing matrix interference.[3]
Sensitivity (Typical LLOQ) ng/mL to µg/mL range[3]pg/mL to ng/mL range[3]
Linearity Range Typically 2-3 orders of magnitude[3]Typically 3-4 orders of magnitude
Instrumentation Cost LowerHigher
Throughput ModerateHigh (with modern autosamplers)
Method Development Relatively straightforwardMore complex, requires optimization of MS parameters

Method Validation

It is imperative that any developed analytical method for this compound be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters that must be assessed include:

  • Selectivity and Specificity

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) [3]

  • Linearity and Range [3]

  • Accuracy and Precision [3]

  • Recovery [3]

  • Matrix Effect (for LC-MS/MS)

  • Stability (freeze-thaw, short-term, long-term, and post-preparative) [3]

Concluding Remarks

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound in biological samples. For preliminary studies or when analyzing simpler sample matrices, HPLC-UV can be a cost-effective option. However, for regulated bioanalysis requiring high sensitivity and selectivity, a fully validated LC-MS/MS method is the recommended approach. The protocols and data presented here provide a solid foundation for the development and validation of a fit-for-purpose analytical method for this compound.

References

Patent Landscape for Therapeutic Applications of Oxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolo[4,5-b]pyridin-2(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This document provides a comprehensive overview of the patent landscape for the therapeutic applications of this core structure and its derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this scaffold. The primary focus of patented applications for these compounds has been in the fields of oncology and analgesia.

Core Scaffold

The fundamental chemical structure of the scaffold is this compound. Patented derivatives typically involve substitutions at the N-3 position and on the pyridine ring, allowing for the modulation of their physicochemical properties and biological activities.

Caption: Core chemical structure of this compound.

Therapeutic Applications and Key Patents

Analgesic Agents

An early key patent in this area, EP0412899B1, discloses novel oxazolo[4,5-b]pyridine derivatives with potent analgesic activity.[1] The invention highlights that these compounds possess a significant advantage over existing non-morphine analgesics by being devoid of anti-inflammatory activity, suggesting a more targeted mechanism of action.[1] The patent describes the synthesis of various derivatives, primarily through the modification of the N-3 position with piperazinyl-alkyl side chains.

Anticancer Agents

More recent patent literature has focused on the application of this compound derivatives as anticancer agents. These compounds have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

a) RAF Kinase Inhibitors:

A significant area of development is the targeting of the RAF-MEK-ERK signaling pathway, a critical cascade in many cancers. Patent WO2007125330A1 describes imidazo[4,5-b]pyridin-2-one and oxazolo[4,5-b]pyridin-2-one compounds as inhibitors of RAF kinase, particularly B-RAF, which is frequently mutated in melanoma and other cancers.

b) Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors:

Recent research has explored derivatives of oxazolo[4,5-b]pyridine as inhibitors of hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway that is essential for cell proliferation.[2] A study on substituted aryl incorporated oxazolo[4,5-b]pyridine-triazole derivatives reported their anticancer activities against several human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer.[2] Molecular docking studies indicated that these compounds show efficient inhibition of hDHODH.[2]

Quantitative Data from Representative Studies

Compound IDModificationTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
3g 3-(N,N-dimethylamino)propyl substituentHT29 (Colon)58.4Cisplatin47.2
3g 3-(N,N-dimethylamino)propyl substituentHT29 (Colon)58.45-Fluorouracil381.2

This data is for the related oxazolo[5,4-d]pyrimidine scaffold and is presented for comparative purposes.[3][4][5][6]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (RAF Kinase)

This protocol outlines a general method for assessing the inhibitory activity of test compounds against a specific RAF kinase isoform (e.g., B-RAF V600E) using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human B-RAF V600E kinase

  • Inactive MEK1 (substrate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Include a positive control (a known RAF inhibitor) and a negative control (DMSO vehicle).

  • Enzyme and Substrate Preparation: Dilute the B-RAF V600E enzyme and inactive MEK1 substrate in kinase assay buffer to the desired concentrations.

  • Reaction Setup: To each well of the 384-well plate, add 5 µL of the diluted test compound or control.

  • Add 10 µL of the diluted B-RAF V600E enzyme to each well (except for the "no enzyme" blank).

  • Initiate Kinase Reaction: Add 10 µL of the MEK1/ATP mixture to each well to start the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC3)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a typical experimental workflow for their preclinical evaluation.

RAF-MEK-ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) Target of Oxazolo-derivatives RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Inhibitor This compound Derivative Inhibitor->RAF Inhibits

Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of oxazolo derivatives.

Drug_Discovery_Workflow Synthesis Chemical Synthesis & Library Generation HTS High-Throughput Screening (e.g., Kinase Assays) Synthesis->HTS HitID Hit Identification & SAR Studies HTS->HitID LeadOpt Lead Optimization (ADME/Tox) HitID->LeadOpt InVitro In Vitro Efficacy (Cell-based Assays) LeadOpt->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A typical preclinical drug discovery workflow for novel therapeutic agents.

Conclusion

The patent landscape for this compound and its derivatives reveals a promising scaffold for the development of novel therapeutics, particularly in the areas of analgesia and oncology. The versatility of this core structure allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The provided protocols and diagrams offer a foundational framework for researchers to further explore the therapeutic potential of this important class of compounds. Future research will likely focus on identifying specific kinase targets and elucidating the detailed mechanisms of action of these compounds to advance them into clinical development.

References

Troubleshooting & Optimization

troubleshooting common issues in oxazolo[4,5-b]pyridin-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of oxazolo[4,5-b]pyridin-2(3H)-one. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent and direct method for the synthesis of this compound is the cyclization of 2-amino-3-hydroxypyridine. This is typically achieved using a phosgene equivalent, such as carbonyldiimidazole (CDI), which acts as a carbonyl source to form the oxazolone ring.

Q2: I am experiencing low yields in the cyclization of 2-amino-3-hydroxypyridine. What are the potential causes and solutions?

Low yields in this cyclization can stem from several factors:

  • Purity of Starting Material: The purity of 2-amino-3-hydroxypyridine is crucial. Impurities can interfere with the reaction. It is recommended to use highly pure starting material.

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions. The temperature should be carefully controlled, as overheating can lead to decomposition.

  • Stoichiometry of Reagents: The molar ratio of the cyclizing agent (e.g., CDI) to 2-amino-3-hydroxypyridine is critical. An excess of the cyclizing agent may be necessary to drive the reaction to completion, but a large excess can lead to side product formation.

  • Solvent Quality: The use of anhydrous solvents is highly recommended, as the presence of water can consume the cyclizing agent and lead to the formation of undesired byproducts.

Q3: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?

A common side reaction is the formation of polymeric materials or other condensation products. This can be minimized by:

  • Controlled Addition of Reagents: Slow, dropwise addition of the cyclizing agent to the solution of 2-amino-3-hydroxypyridine can help to control the reaction rate and minimize polymerization.

  • Reaction Temperature: Maintaining the recommended reaction temperature is critical. Running the reaction at a lower temperature for a longer duration might be beneficial in reducing byproduct formation.

  • Use of a Suitable Base: In some protocols, a non-nucleophilic base is used to facilitate the reaction. The choice and amount of base should be optimized to avoid promoting side reactions.

Q4: What is the best method for purifying the final product, this compound?

Purification can often be achieved through a combination of techniques:

  • Precipitation and Filtration: The product may precipitate from the reaction mixture upon cooling or addition of an anti-solvent. The solid can then be collected by filtration.

  • Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for obtaining a pure product.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed to separate the desired product from impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive cyclizing agent (e.g., CDI) due to moisture.Use freshly opened or properly stored CDI. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Low purity of 2-amino-3-hydroxypyridine.Purify the starting material before use.
Incorrect reaction temperature.Carefully monitor and control the reaction temperature as specified in the protocol.
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and continue until the starting material is consumed.
Inadequate mixing.Ensure efficient stirring throughout the reaction.
Insufficient amount of cyclizing agent.Use a slight excess of the cyclizing agent.
Formation of a Dark, Tarry Substance Reaction temperature is too high.Lower the reaction temperature and extend the reaction time.
Presence of oxygen.Degas the solvent and maintain a positive pressure of an inert gas.
Difficulty in Product Isolation Product is soluble in the reaction solvent.Concentrate the reaction mixture and attempt to precipitate the product by adding a suitable anti-solvent.
Product forms an emulsion during workup.Break the emulsion by adding a saturated brine solution or by filtration through a pad of celite.

Experimental Protocols

Synthesis of this compound via Carbonyldiimidazole (CDI) Cyclization

This protocol is based on established literature procedures.

Materials:

  • 2-Amino-3-hydroxypyridine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous THF.

  • Add 1,1'-carbonyldiimidazole (1.5 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary:

ParameterValue
Typical Yield 70-90%
Reaction Temperature Reflux in THF (approx. 66 °C)
Reaction Time 4-12 hours
Molar Ratio (Substrate:CDI) 1 : 1.5

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis start 2-Amino-3-hydroxypyridine in Anhydrous THF reagents Add Carbonyldiimidazole (CDI) start->reagents 1. Reagent Addition reaction Reflux under Argon reagents->reaction 2. Cyclization workup Aqueous Workup reaction->workup 3. Quenching & Extraction purification Purification workup->purification 4. Isolation product This compound purification->product 5. Final Product cyclization_mechanism cluster_main_pathway Main Reaction Pathway cluster_side_reaction Potential Side Reaction reactant 2-Amino-3-hydroxypyridine intermediate Activated Intermediate reactant->intermediate + CDI cdi Carbonyldiimidazole (CDI) product This compound intermediate->product Intramolecular Cyclization (- Imidazole) reactant2 2-Amino-3-hydroxypyridine polymer Polymeric Byproducts reactant2->polymer Excess CDI or High Temp. logical_relationship scaffold This compound (Core Scaffold) derivatization Chemical Derivatization scaffold->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Compound(s) screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

optimizing reaction conditions for improved yield of oxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for an improved yield of oxazolo[4,5-b]pyridin-2(3H)-one.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound from 2-amino-3-hydroxypyridine, but I am observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of this compound can arise from several factors related to starting materials, reagents, and reaction conditions. Here is a step-by-step troubleshooting guide:

  • Purity of Starting Material: The purity of 2-amino-3-hydroxypyridine is critical. Impurities can lead to side reactions and inhibit the desired cyclization.

    • Recommendation: Ensure the 2-amino-3-hydroxypyridine is of high purity. Consider recrystallization or purification of the starting material if its purity is questionable.

  • Choice of Carbonyl Source: The selection of the reagent to form the oxazolone ring is crucial. Common reagents include phosgene derivatives, carbamates, or urea.

    • Recommendation: The use of reagents like 1,1'-Carbonyldiimidazole (CDI) or triphosgene in an appropriate solvent is a common strategy. The reactivity of these reagents can be sensitive to moisture and temperature.

  • Reaction Conditions:

    • Solvent: The choice of solvent is important for reactant solubility and reaction kinetics. Aprotic polar solvents like Dimethylformamide (DMF) or acetonitrile are often used.

    • Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Some reactions may proceed at room temperature, while others require heating. It is advisable to monitor the reaction progress via Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

    • Base: The presence of a non-nucleophilic base may be required to facilitate the reaction by deprotonating the hydroxyl or amino groups.

Issue 2: Formation of Impurities and Purification Challenges

Question: My reaction mixture shows the formation of multiple spots on TLC, and I am facing difficulty in purifying the desired this compound. What are the likely impurities and how can I improve the purification process?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions can aid in their minimization and removal.

  • Potential Side Reactions:

    • Polymerization: 2-amino-3-hydroxypyridine can be prone to polymerization under harsh conditions.

    • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to uncyclized products.

    • Reaction with Solvent: Some reactive intermediates might react with the solvent, especially if using nucleophilic solvents.

  • Purification Strategy:

    • Work-up: A proper aqueous work-up is essential to remove inorganic salts and highly polar impurities.

    • Column Chromatography:

      • Stationary Phase: Silica gel is the most commonly used stationary phase.

      • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended to separate the product from impurities.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Issue 3: Inconsistent Reaction Yields

Question: I am observing significant variability in the yield of this compound between different batches, even when I follow the same protocol. What could be the reason for this inconsistency?

Answer: Inconsistent yields often point towards subtle variations in reaction setup and reagent quality.

  • Moisture and Air Sensitivity: Some reagents used in the synthesis, such as phosgene derivatives or organometallic bases, are sensitive to moisture and air.

    • Recommendation: Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reagent Quality and Stoichiometry: The quality and exact stoichiometry of the reagents can impact the reaction outcome.

    • Recommendation: Use freshly opened or properly stored reagents. Accurately measure the amount of each reactant.

  • Reaction Monitoring: Inconsistent reaction times can lead to variability in yield.

    • Recommendation: Consistently monitor the reaction progress using TLC or another appropriate analytical technique to ensure the reaction is stopped at the optimal point.

Data Presentation

Table 1: Summary of Reaction Conditions for Synthesis of Oxazolo[4,5-b]pyridine Derivatives

Starting MaterialReagent(s)Catalyst/AcidSolventTemperature (°C)Yield (%)Reference
2-Amino-5-bromo-3-hydroxypyridine4-Cyanobenzoic acidPPSE-20093[1]
2-Amino-3-hydroxypyridine-PPA or PTSA---[1]
2-Chloro-3-nitropyridinesEthyl acetoacetate, followed by nitrosationNaH, K2CO3MeCNRoom Temp.Good[2]

Note: This table includes data for the synthesis of related derivatives, which can provide insights into suitable conditions for the synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines using PPSE

This protocol is based on a reported synthesis of a derivative and can be adapted for the synthesis of this compound with appropriate modifications to the carboxylic acid component.[1]

  • Preparation: A mixture of 2-amino-3-hydroxypyridine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) is prepared.

  • Reagent Addition: Polyphosphoric acid trimethylsilyl ester (PPSE) is added to the mixture.

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., 200 °C) for a designated time (e.g., 3 hours).[1]

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix 2-Amino-3-hydroxypyridine and Carbonyl Source start->reactants add_reagents Add Solvent and any necessary Base/Catalyst reactants->add_reagents heat Heat to Optimal Temperature add_reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Continue Reaction quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography or Recrystallization extract->purify end Pure Product purify->end troubleshooting_yield start Low or No Yield check_sm Check Purity of 2-Amino-3-hydroxypyridine start->check_sm Potential Issue purify_sm Purify Starting Material (e.g., Recrystallization) check_sm->purify_sm Impure check_reagents Verify Reagent Quality and Stoichiometry check_sm->check_reagents Pure purify_sm->check_reagents use_fresh_reagents Use Fresh/Anhydrous Reagents and Solvents check_reagents->use_fresh_reagents Questionable Quality optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) check_reagents->optimize_conditions High Quality use_fresh_reagents->optimize_conditions run_test_reactions Run Small-Scale Test Reactions with Varying Conditions optimize_conditions->run_test_reactions check_atmosphere Ensure Inert Atmosphere (N2 or Ar) run_test_reactions->check_atmosphere success Improved Yield run_test_reactions->success dry_glassware Use Oven-Dried Glassware check_atmosphere->dry_glassware dry_glassware->success

References

Technical Support Center: High-Purity Oxazolo[4,5-b]pyridin-2(3H)-one Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity oxazolo[4,5-b]pyridin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-amino-3-hydroxypyridine, byproducts from the cyclization reaction, and residual solvents. Potential impurities in the 2-amino-3-hydroxypyridine starting material itself include 2,3-dihydroxypyridine and 3-hydroxy-2-pyridone.[1]

Q2: My purified product has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color can be due to colored impurities adsorbed onto your product. If recrystallization is being used, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to a decrease in your final yield.

Q3: I am observing a low yield after purification. What are the potential reasons?

A3: Low yields can result from several factors. During recrystallization, using an excessive amount of solvent can lead to product loss. In column chromatography, improper solvent system selection can cause the product to elute too quickly with impurities or not elute at all. Additionally, the desired product may be unstable under the purification conditions. It is advisable to monitor the reaction and purification process by TLC or LC-MS to identify any product degradation.

Q4: My compound is not crystallizing from the solution during recrystallization. What should I do?

A4: If crystals do not form upon cooling, you can try several techniques. Scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization. If these methods fail, it may be necessary to slowly evaporate the solvent or add an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Recommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional hot solvent to fully dissolve the oil. If this fails, consider using a lower-boiling point solvent or a solvent mixture.
No Crystal Formation The solution is not saturated, or nucleation is slow.Scratch the inner wall of the flask, add a seed crystal, or slowly evaporate some of the solvent.
Low Recovery Too much solvent was used, or the solution was not cooled sufficiently.Concentrate the filtrate and cool it again to recover more product. Optimize the solvent volume in subsequent attempts.
Impure Crystals The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the collected crystals with a small amount of cold solvent.
Column Chromatography Troubleshooting
Issue Possible Cause Recommended Solution
Poor Separation The solvent system (eluent) is not optimal.Use TLC to test different solvent systems to find one that gives good separation between your product and impurities (aim for a difference in Rf values of at least 0.2). A common eluent for related compounds is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).[2]
Compound Stuck on Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Cracked or Channeled Column The column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles. A well-packed column is crucial for good separation.
Product Elutes with Solvent Front The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent and gradually increase the polarity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present. Solvents such as ethyl acetate, ethanol, and dichloromethane have been used for the recrystallization of similar compounds.[3]

  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the chosen solvent (e.g., ethyl acetate). Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) is a good starting point. For a related compound, a 95:5 mixture of CH₂Cl₂/MeOH was effective.[2] Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the selected solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC, LC-MS, NMR) Recrystallization->PurityAnalysis Impurities Impurities Recrystallization->Impurities ColumnChromatography->PurityAnalysis ColumnChromatography->Impurities PurityAnalysis->Recrystallization Purity < 99% PurityAnalysis->ColumnChromatography Purity < 99% HighPurity High-Purity Product PurityAnalysis->HighPurity Purity > 99%

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Crude Product Dissolved in Hot Solvent Cooling Cool Solution Start->Cooling OilingOut Oiling Out? Cooling->OilingOut AddSolvent Add More Hot Solvent OilingOut->AddSolvent Yes NoCrystals No Crystals Form? OilingOut->NoCrystals No AddSolvent->Cooling InduceCrystallization Scratch Flask / Add Seed Crystal NoCrystals->InduceCrystallization Yes CrystalsForm Crystals Form NoCrystals->CrystalsForm No InduceCrystallization->CrystalsForm Filter Filter and Dry CrystalsForm->Filter PureProduct Pure Product Filter->PureProduct

Caption: Troubleshooting flowchart for the recrystallization process.

References

stability and degradation studies of oxazolo[4,5-b]pyridin-2(3H)-one under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability and degradation studies of oxazolo[4,5-b]pyridin-2(3H)-one. The information provided is based on general principles of organic chemistry, published data on related compounds, and typical forced degradation procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known stability liabilities of this compound?

A1: this compound is known to be sensitive to light, air, and moisture.[1] Therefore, it is crucial to handle and store the compound under inert, light-protected conditions.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its chemical structure, which contains a lactone (an ester within a ring) and a pyridine ring, the primary degradation pathways are likely to be:

  • Hydrolysis: The lactone ring is susceptible to opening under both acidic and basic conditions, which would result in the formation of a carboxylic acid and an amino alcohol on the pyridine ring.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

  • Photodegradation: Given its sensitivity to light, photolytic degradation can lead to a variety of degradation products through complex radical pathways.

Q3: What are the initial steps I should take when I observe an unexpected peak in my chromatogram during a stability study?

A3: First, confirm that the peak is a degradant and not an artifact from your analytical system (e.g., from the mobile phase, sample solvent, or carryover). You can do this by injecting a blank. If the peak is confirmed to be a degradant, you should attempt to characterize it using mass spectrometry (MS) to obtain its molecular weight. Comparing the mass of the degradant to the parent compound can provide clues about the type of degradation that has occurred (e.g., hydrolysis would add the mass of a water molecule).

Q4: How can I prevent the degradation of this compound during routine handling and analysis?

A4: To minimize degradation, always handle the compound in a controlled environment. Use an inert atmosphere (e.g., nitrogen or argon) when possible, and protect it from light by using amber vials or covering your glassware with aluminum foil. For analytical purposes, prepare solutions fresh and analyze them promptly. If solutions need to be stored, keep them at a low temperature and protected from light.

Troubleshooting Guides

Issue 1: Rapid degradation is observed in the control sample (stored under normal conditions).

Possible Cause Troubleshooting Step
Exposure to lightStore the control sample in an amber vial or a container wrapped in aluminum foil.
Exposure to air (oxidation)Prepare and store the control sample under an inert atmosphere (e.g., nitrogen or argon).
Presence of moistureEnsure that all solvents and glassware are dry. Store the solid compound in a desiccator.

Issue 2: No degradation is observed under stress conditions.

Possible Cause Troubleshooting Step
Stress conditions are too mildIncrease the concentration of the stressor (e.g., acid, base, or oxidizing agent), the temperature, or the duration of the stress testing.
Poor solubility of the compoundEnsure the compound is fully dissolved in the stress medium. A co-solvent may be necessary, but its potential for degradation should be evaluated.

Issue 3: Multiple, overlapping peaks are observed in the chromatogram after stress testing.

Possible Cause Troubleshooting Step
Chromatographic method lacks sufficient resolutionOptimize the HPLC method. This may involve changing the column, adjusting the mobile phase composition or gradient, or modifying the flow rate.
Complex degradation pathwayUse a more advanced analytical technique, such as LC-MS/MS, to help identify the individual degradation products.

Quantitative Data Summary

The following tables present illustrative data for the forced degradation of this compound. This data is intended to be representative of expected trends and should be used for guidance purposes only. Actual results may vary depending on the specific experimental conditions.

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

Stress Condition Reagent/Condition Time (hours) % Degradation Number of Degradants
Acidic Hydrolysis0.1 M HCl at 60 °C2415.22
Basic Hydrolysis0.1 M NaOH at 60 °C825.81
Oxidative3% H₂O₂ at 25 °C4818.53
Thermal80 °C (solid state)728.11
PhotolyticUV light (254 nm)1222.4>4

Table 2: Purity Analysis by a Stability-Indicating HPLC Method (Illustrative Data)

Sample Retention Time of Parent Compound (min) Peak Area of Parent Compound Total Peak Area of Degradants % Purity
Control (t=0)5.21,250,0000100
Acidic Hydrolysis5.21,060,000190,00084.8
Basic Hydrolysis5.2927,500322,50074.2
Oxidative5.21,018,750231,25081.5
Thermal5.21,148,750101,25091.9
Photolytic5.2970,000280,00077.6

Experimental Protocols

1. General Protocol for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the following stress conditions:

  • Acidic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M hydrochloric acid and heated at 60°C. Samples are taken at various time points (e.g., 2, 8, 24 hours), neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted for analysis.

  • Basic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M sodium hydroxide and kept at 60°C. Samples are taken at various time points, neutralized with an equivalent amount of 0.1 M hydrochloric acid, and diluted for analysis.

  • Oxidative Degradation: The stock solution is mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature, protected from light. Samples are taken at various time points and diluted for analysis.

  • Thermal Degradation: A sample of the solid compound is placed in a controlled temperature oven at 80°C. Samples are taken at various time points, dissolved in a suitable solvent, and diluted for analysis.

  • Photolytic Degradation: A solution of the compound is exposed to UV light (e.g., 254 nm) in a photostability chamber. A control sample is kept in the dark. Samples are taken at various time points and analyzed.

2. Proposed Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectroscopy of the parent compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Degradation_Pathway parent This compound hydrolysis_product 2-amino-3-hydroxypyridine + Formic Acid Derivative parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product N-Oxide Derivative parent->oxidation_product Oxidation photo_products Complex Mixture of Photodegradants parent->photo_products Photolysis

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Acidic Acidic HPLC_DAD HPLC-DAD Analysis Acidic->HPLC_DAD Basic Basic Basic->HPLC_DAD Oxidative Oxidative Oxidative->HPLC_DAD Thermal Thermal Thermal->HPLC_DAD Photolytic Photolytic Photolytic->HPLC_DAD LC_MS LC-MS for Identification HPLC_DAD->LC_MS Purity Purity Calculation LC_MS->Purity Degradation_Pathway Pathway Elucidation Purity->Degradation_Pathway Drug_Substance This compound Drug_Substance->Acidic Drug_Substance->Basic Drug_Substance->Oxidative Drug_Substance->Thermal Drug_Substance->Photolytic Troubleshooting_Logic start Unexpected Peak in Chromatogram is_artifact Is it an artifact? start->is_artifact inject_blank Inject Blank is_artifact->inject_blank Check yes_artifact System Contamination is_artifact->yes_artifact Yes no_artifact Likely a Degradant is_artifact->no_artifact No inject_blank->is_artifact characterize Characterize with LC-MS no_artifact->characterize compare_mass Compare Mass to Parent characterize->compare_mass identify_pathway Identify Degradation Pathway compare_mass->identify_pathway

References

addressing solubility challenges of oxazolo[4,5-b]pyridin-2(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxazolo[4,5-b]pyridin-2(3H)-one derivatives and facing solubility challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation due to the poor solubility of this compound derivatives.

Issue 1: Compound Precipitates During In Vitro Assays

Question: My this compound derivative precipitates out of the aqueous buffer during my cell-based or biochemical assay. What can I do to prevent this?

Answer:

Precipitation during in vitro assays is a common problem for poorly soluble compounds and can lead to inaccurate and unreliable results. The primary cause is often a "solvent shift," where a compound dissolved in a high-concentration organic stock solution (like DMSO) is diluted into an aqueous assay buffer where its solubility is much lower.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally ≤0.5%. High concentrations of organic solvents can also be toxic to cells.

  • Utilize Co-solvents: The addition of a water-miscible solvent can significantly improve the solubility of hydrophobic compounds.[1][2][3][4] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[2][3]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.[5][6] For weakly basic this compound derivatives, a slightly acidic pH may improve solubility.[7] However, ensure the pH is compatible with your assay system.

  • Incorporate Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, thereby enhancing their solubility.[2][8] Tween 80 and Solutol HS-15 are commonly used in preclinical formulations.[8]

  • Use Cyclodextrins: Cyclodextrins are host molecules that can form inclusion complexes with poorly soluble "guest" molecules, increasing their aqueous solubility.[9][10]

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO to ≤ 0.5% check_dmso->reduce_dmso Yes use_cosolvent Introduce a co-solvent (e.g., PEG 400, Propylene Glycol) check_dmso->use_cosolvent No end_success Precipitation Resolved reduce_dmso->end_success check_ph Is the compound ionizable? use_cosolvent->check_ph adjust_ph Adjust buffer pH (ensure assay compatibility) check_ph->adjust_ph Yes use_surfactant Add a surfactant (e.g., Tween 80) check_ph->use_surfactant No adjust_ph->end_success use_surfactant->end_success

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Issue 2: Inconsistent Bioavailability in Animal Studies

Question: I am observing high variability in the plasma concentrations of my this compound derivative after oral dosing in rodents. Could this be related to solubility?

Answer:

Yes, inconsistent bioavailability is a classic sign of poor aqueous solubility for orally administered drugs.[11] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluid.[10] Low solubility is a major challenge for formulation scientists.[10] If the dissolution rate is slow and erratic, absorption will be inconsistent, leading to high variability in pharmacokinetic data.

Troubleshooting Strategies:

  • Particle Size Reduction: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][4]

    • Micronization: Reduces particle size to the micron range.[1][10]

    • Nanonization: Creates nanosuspensions with particle sizes typically under 1 µm, which dramatically increases the surface area and saturation solubility.[12][13]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[9]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form that readily disperses in the gastrointestinal fluid.[9]

  • Salt Formation: For derivatives with ionizable functional groups, forming a salt can substantially improve solubility and dissolution rate.[10][14]

Logical Flow: Impact of Solubility on Bioavailability

G cluster_formulation Formulation Stage cluster_invivo In Vivo Process cluster_outcome Experimental Outcome poor_sol Poor Aqueous Solubility of Derivative slow_diss Slow/Incomplete Dissolution in GI Tract poor_sol->slow_diss low_abs Low & Variable Absorption slow_diss->low_abs low_bio Low & Erratic Bioavailability low_abs->low_bio

Impact of Poor Solubility on Oral Bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often poorly soluble?

The this compound core is a relatively flat, rigid, and heteroaromatic structure. Such planar systems can pack efficiently into a stable crystal lattice, which requires a significant amount of energy to break apart during dissolution. This high crystal lattice energy, combined with often lipophilic substituents added to achieve biological potency, contributes to their characteristically low aqueous solubility.[11][15]

Q2: What is the difference between kinetic and thermodynamic solubility?

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer. It measures the concentration at which the compound starts to precipitate from a supersaturated solution. This is a high-throughput method often used in early drug discovery.[16][17]

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[16][17] The shake-flask method is the gold standard for this measurement.[7][17] Thermodynamic solubility is a more accurate representation but is lower-throughput.

Q3: Which solubility enhancement technique should I choose?

The choice of technique depends on the physicochemical properties of your specific derivative, the intended application (e.g., in vitro screen vs. in vivo study), and the required dose.[10][18]

Decision Tree for Selecting a Solubility Enhancement Strategy:

G start Start: Poorly Soluble Oxazolo Derivative is_ionizable Does the molecule have an ionizable group (acidic/basic)? start->is_ionizable salt_form Attempt Salt Formation or pH Adjustment is_ionizable->salt_form Yes is_lipophilic Is the molecule lipophilic (High LogP)? is_ionizable->is_lipophilic No lipid_form Consider Lipid-Based Formulations (SEDDS) is_lipophilic->lipid_form Yes is_thermo_labile Is the molecule thermally labile? is_lipophilic->is_thermo_labile No solid_disp Use Amorphous Solid Dispersion (Spray Drying) is_thermo_labile->solid_disp No particle_red Use Particle Size Reduction (Nanonization, Micronization) is_thermo_labile->particle_red Yes

Decision tree for solubility enhancement.

Data Presentation

Table 1: Common Co-solvents for Preclinical Formulations [4][6][8]

Co-solventPropertiesCommon Concentration RangeNotes
Propylene Glycol (PG) Water-miscible, low toxicity10 - 60%Can cause irritation at high concentrations.
Polyethylene Glycol 400 (PEG 400) Water-miscible, low toxicity10 - 80%Viscous; may require heating to aid dissolution.
Ethanol Good solubilizing power5 - 20%Can cause precipitation upon dilution; potential for toxicity.
Glycerol Viscous, water-miscible10 - 50%Often used in combination with other co-solvents.
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power< 10% (in vivo)Primarily used for in vitro stock solutions; potential for toxicity.

Table 2: Comparison of Key Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area by reducing particle size.[1][10]Broadly applicable; improves dissolution rate.[1]Does not increase equilibrium solubility; risk of particle agglomeration.[1][6]
Amorphous Solid Dispersion Traps drug in a high-energy amorphous state within a polymer.[9]Significantly increases apparent solubility and dissolution.Physically unstable (risk of recrystallization); requires specialized equipment.[12]
Co-solvency Reduces solvent polarity to better match the solute.[3]Simple to formulate and analyze.[6]Risk of precipitation upon dilution; potential toxicity of solvents.[6]
Complexation (Cyclodextrins) Encapsulates the drug molecule in a hydrophilic host.[10]Increases aqueous solubility; can improve stability.Limited by drug size/shape; potential for nephrotoxicity with some cyclodextrins.[9]
Salt Formation Converts a neutral drug into an ionizable salt with higher solubility.[10]Established and effective method for ionizable drugs.Not applicable to neutral compounds; risk of converting back to free form.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound.[7][17]

Materials:

  • This compound derivative (solid powder)

  • Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg). The amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of the solvent (e.g., 1 mL) to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24 to 48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand for at least 30 minutes for the excess solid to settle.

  • Carefully withdraw a sample from the supernatant. Do not disturb the solid at the bottom.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Dilute the filtered sample with an appropriate solvent (e.g., mobile phase) to a concentration within the quantifiable range of your analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • The measured concentration represents the equilibrium solubility of the compound in that specific medium.

Protocol 2: Preparation of a Simple Co-solvent Formulation for IV Injection

This protocol provides a general method for preparing a co-solvent-based formulation suitable for early-stage animal studies.

Materials:

  • This compound derivative

  • PEG 400

  • Propylene Glycol (PG)

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials and syringes

  • Vortex mixer and/or sonicator

Procedure:

  • Vehicle Preparation: Prepare the co-solvent vehicle. For example, a vehicle of 40% PEG 400, 10% PG, and 50% Saline (v/v/v).

    • In a sterile container, mix 4 mL of PEG 400 and 1 mL of Propylene Glycol.

    • Slowly add 5 mL of saline while vortexing to ensure a homogenous mixture.

  • Drug Solubilization:

    • Weigh the required amount of the oxazolo derivative to achieve the target final concentration (e.g., 10 mg for a 1 mg/mL solution in 10 mL).

    • Add the drug to a sterile vial.

    • Add the co-solvent portion of the vehicle first (in this case, the PEG 400/PG mixture) and vortex or sonicate until the drug is completely dissolved. This step is crucial.

    • Once the drug is fully dissolved in the organic co-solvents, add the aqueous component (saline) dropwise while continuously vortexing. This slow addition helps prevent precipitation.

  • Final Check:

    • Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.

    • If necessary, the formulation can be sterile-filtered through a 0.22 µm filter before administration.

References

Technical Support Center: Overcoming Resistance to Oxazolo[4,5-b]pyridin-2(3H)-one-based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxazolo[4,5-b]pyridin-2(3H)-one-based drugs, a class of compounds often targeting tankyrase in the Wnt/β-catenin signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-based drugs?

A1: this compound-based compounds are frequently designed as inhibitors of tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family. They play a crucial role in the canonical Wnt/β-catenin signaling pathway by marking Axin, a key component of the β-catenin destruction complex, for degradation. By inhibiting tankyrase, these drugs stabilize Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling, which is often hyperactivated in various cancers.

Q2: My cells are showing reduced sensitivity to the this compound-based drug over time. What are the potential resistance mechanisms?

A2: Acquired resistance to tankyrase inhibitors, including those with an this compound scaffold, can arise from several mechanisms. A primary mechanism is the activation of parallel or downstream signaling pathways that bypass the need for Wnt/β-catenin signaling for cell proliferation and survival. Key pathways implicated in resistance include:

  • PI3K/AKT/mTOR signaling: Activation of this pathway can promote cell growth and survival independently of Wnt signaling.[1][2]

  • Receptor Tyrosine Kinase (RTK) signaling: Feedback activation of RTKs, such as FGFR2, can occur following MEK inhibition, which has been shown to synergize with tankyrase inhibition.[3]

  • Upregulation of other oncogenic pathways: Cancer cells can develop dependence on other signaling pathways to overcome the inhibition of Wnt signaling.

It is also possible, though less commonly reported for this class of inhibitors, that mutations in the drug target (tankyrase) could alter drug binding.

Q3: How can I confirm that the Wnt/β-catenin pathway is inhibited in my experimental system?

A3: Several methods can be used to confirm the inhibition of the Wnt/β-catenin pathway:

  • Western Blot Analysis: Check for the stabilization of Axin1 and Axin2 and a decrease in the levels of active (non-phosphorylated) β-catenin. You can also probe for downstream targets of the Wnt pathway, such as c-Myc and Cyclin D1, which should be downregulated.

  • TOP/FOP Flash Reporter Assay: This luciferase-based assay directly measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin. A decrease in the TOP/FOP Flash ratio indicates pathway inhibition.

  • Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of Wnt target genes like AXIN2, c-MYC, and CCND1. Their expression should decrease upon effective pathway inhibition.

Troubleshooting Guides

Problem 1: Decreased or No Drug Efficacy in Sensitive Cell Lines
Possible Cause Troubleshooting Steps
Drug Instability or Degradation 1. Ensure the drug is stored correctly (e.g., at -20°C or -80°C, protected from light).2. Prepare fresh drug solutions for each experiment. Avoid repeated freeze-thaw cycles.3. Verify the purity and integrity of your drug stock using analytical methods like HPLC or mass spectrometry.
Incorrect Drug Concentration 1. Perform a dose-response curve to determine the optimal concentration (IC50) for your specific cell line.2. Ensure accurate dilution of the drug stock.
Cell Line Authenticity and Passage Number 1. Authenticate your cell line using short tandem repeat (STR) profiling.2. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
Suboptimal Assay Conditions 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.2. Ensure the incubation time is sufficient for the drug to exert its effect (typically 24-72 hours for cell viability assays).
Problem 2: Development of Acquired Resistance
Possible Cause Troubleshooting Steps
Activation of Bypass Signaling Pathways (e.g., PI3K/AKT/mTOR) 1. Western Blot Analysis: Probe for phosphorylated (active) forms of key proteins in these pathways (e.g., p-AKT, p-mTOR, p-S6K).2. Combination Therapy: Treat resistant cells with your this compound-based drug in combination with inhibitors of the identified bypass pathway (e.g., a PI3K inhibitor like BKM120 or an mTOR inhibitor like rapamycin). Look for synergistic effects on cell viability.[1][4]
Increased Drug Efflux 1. RT-PCR or Western Blot: Analyze the expression of common multidrug resistance transporters (e.g., P-glycoprotein/MDR1, MRP1).2. Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with your drug in the presence of an efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored.
Target Mutation (Less Common) 1. Sanger Sequencing: Sequence the drug-binding domain of TNKS1 and TNKS2 in resistant cells to identify potential mutations.

Data Presentation

Table 1: In Vitro Efficacy of Representative Tankyrase Inhibitors

CompoundTarget(s)Cell LineIC50 / GI50Reference
OM-153 (a 1,2,4-triazole derivative) TNKS1/2HEK293 (cellular WNT reporter assay)0.63 nM[5]
OM-153 TNKS1/2COLO 320DM (cell growth)10.1 nM (GI50)[5]
Compound 4 (a 2-aminopyridine oxazolidinone) TNKS1SW480 (Axin2 accumulation)1 nM[6]
Compound 4 TNKS1SW480 (β-catenin degradation)11 nM[6]
RK-287107 TNKS1/2COLO-320DM (cell growth)1.6 nM[2]
G007-LK TNKS1/2COLO-320DM (cell growth)10 nM[2]
IWR-1 TNKS1/2COLO-320DM0.87 µM (GI50)[1]
IWR-1 320-IWR (IWR-1 resistant)> 9 µM (GI50)[1]
G007-LK 320-IWR (IWR-1 resistant)Cross-resistant[1]

Experimental Protocols

Protocol 1: Western Blot for β-catenin and Axin2 Levels
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against β-catenin, Axin2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Quantification:

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control.

Protocol 2: Co-Immunoprecipitation of the β-catenin Destruction Complex
  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge to clear the lysate.

  • Pre-clearing Lysates:

    • Incubate the lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against a component of the destruction complex (e.g., Axin1 or APC) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Washes:

    • Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting, probing for other components of the destruction complex (e.g., β-catenin, GSK3β).

Visualizations

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / Tankyrase Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off binds p_beta_catenin p-β-catenin beta_catenin_off->p_beta_catenin phosphorylation Proteasome Proteasome p_beta_catenin->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_on Destruction Complex (Inactivated) Tankyrase Tankyrase Axin Axin Tankyrase->Axin degradation Drug This compound Drug->Tankyrase beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus accumulation & translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling and the effect of this compound-based drugs.

Troubleshooting_Resistance Start Decreased Drug Efficacy Check_Drug Verify Drug Stability and Concentration Start->Check_Drug Check_Cells Authenticate Cell Line and Check Passage Number Start->Check_Cells Acquired_Resistance Suspect Acquired Resistance Check_Drug->Acquired_Resistance If OK Check_Cells->Acquired_Resistance If OK Bypass_Pathway Activation of Bypass Pathways (e.g., PI3K/AKT) Acquired_Resistance->Bypass_Pathway Drug_Efflux Increased Drug Efflux Acquired_Resistance->Drug_Efflux Target_Mutation Target Mutation Acquired_Resistance->Target_Mutation WB_Bypass Western Blot for p-AKT, p-mTOR Bypass_Pathway->WB_Bypass qPCR_Efflux qPCR/Western for MDR Transporters Drug_Efflux->qPCR_Efflux Sequencing Sequence TNKS1/2 Target_Mutation->Sequencing Combo_Tx Combination Therapy WB_Bypass->Combo_Tx If positive

Caption: Troubleshooting workflow for resistance to this compound-based drugs.

References

improving the pharmacokinetic profile of oxazolo[4,5-b]pyridin-2(3H)-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the pharmacokinetic (PK) profile of oxazolo[4,5-b]pyridin-2(3H)-one and related analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the low oral bioavailability of this compound analogs?

A1: Low oral bioavailability in this class of compounds is typically multifactorial. The primary reasons include:

  • Poor Aqueous Solubility: Many heterocyclic compounds, including oxazolopyridine derivatives, have low solubility in aqueous media, which limits their dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1]

  • Rapid First-Pass Metabolism: Even if the compound is absorbed, it may be rapidly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[1] For related oxazolo[4,5-c]quinoline analogs like KB-1518, which showed low oral bioavailability (~14%), Phase I oxidation (N-oxidation and N-demethylation) was identified as a primary metabolic pathway.[1][2][3][4][5]

  • Low Permeability: The compound may not efficiently pass through the intestinal epithelium to enter the bloodstream.

Q2: What are the typical metabolic pathways for this class of compounds?

A2: Based on studies of structurally similar analogs, the primary metabolic pathways involve Phase I oxidation.[2][3][4] Key reactions include N-oxidation and N-demethylation, which yield several metabolites.[2][3][4][5] Despite this, some analogs can exhibit high in vitro metabolic stability in liver S9 fractions, suggesting that metabolism might not always be the primary driver of low bioavailability.[2][3][4][5]

Q3: How do I choose between different formulation strategies like lipid-based formulations and solid dispersions?

A3: The choice depends on the specific physicochemical properties of your compound, particularly its lipophilicity (LogP) and melting point.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These are ideal for highly lipophilic compounds (high LogP). The drug is dissolved in oils and surfactants, which helps it bypass the dissolution step in the GI tract.

  • Amorphous Solid Dispersions: This strategy is effective for compounds whose absorption is limited by their crystalline structure (high melting point) and poor solubility. By dispersing the drug in a polymer matrix in an amorphous state, its apparent solubility and dissolution rate can be significantly enhanced.[1]

Troubleshooting Guides

Problem 1: Consistently low oral bioavailability (<15%) in preclinical animal models.

This is a common issue, as seen with the analog KB-1518, which had an oral bioavailability of approximately 14%.[2][4][5]

Initial Assessment Workflow

The following diagram outlines a systematic approach to diagnosing the cause of low oral bioavailability.

G cluster_0 Troubleshooting Low Oral Bioavailability start Low F% Observed (<15%) solubility Assess Aqueous Solubility (PBS, SGF, SIF) start->solubility Step 1 permeability Assess Permeability (e.g., Caco-2 Assay) solubility->permeability If Adequate sol_issue Problem: Poor Solubility solubility->sol_issue If Low metabolism Assess Metabolic Stability (Liver Microsomes / S9) permeability->metabolism If Adequate perm_issue Problem: Poor Permeability permeability->perm_issue If Low met_issue Problem: High Metabolism metabolism->met_issue If Low Stability sol_solution Solution: - Particle Size Reduction - Amorphous Solid Dispersion - Prodrug Approach sol_issue->sol_solution perm_solution Solution: - Prodrug Approach - Use of Permeation Enhancers - SAR Modification perm_issue->perm_solution met_solution Solution: - Mask Metabolic Site (SAR) - Prodrug Approach - Co-administration with Inhibitor (Preclinical) met_issue->met_solution

Caption: A workflow for diagnosing and addressing low oral bioavailability.

Troubleshooting Steps & Potential Solutions

StrategyRationaleExperimental StepsExpected Outcome
Particle Size Reduction (Nanonization) Increases the drug's surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1]1. Use wet media milling or high-pressure homogenization.[1]2. Characterize particle size with dynamic light scattering (DLS).3. Conduct in vitro dissolution studies in simulated gastric/intestinal fluids.[1]A significant increase in the dissolution rate compared to the unformulated compound.[1]
Amorphous Solid Dispersions Dispersing the crystalline drug in a polymer matrix prevents crystallization, enhancing apparent solubility and dissolution.[1]1. Prepare dispersions via spray drying or hot-melt extrusion with polymers (e.g., HPMC, PVP).[1]2. Confirm amorphous nature using XRPD and DSC.3. Perform in vitro dissolution studies.Supersaturated drug concentrations in dissolution media, leading to improved absorption.[1]
Prodrug Approach Chemically modify the analog to create a more soluble or permeable version that converts to the active parent drug in vivo.[1]1. Identify a suitable functional group for modification.2. Synthesize and characterize the prodrug.3. Evaluate its stability in simulated fluids and conversion rate in plasma or liver homogenates.[1]Improved aqueous solubility and/or permeability with efficient conversion to the active compound.[1]
Problem 2: My compound shows high in vitro metabolic stability but still has poor in vivo exposure.

This can occur and was observed with analogs KB-1517 and KB-1518, which both had high metabolic stability (t½ > 60 min) in liver S9 fractions but exhibited distinct and challenging in vivo PK profiles.[2][3][4][5]

Possible Causes & Solutions

  • Poor Solubility/Dissolution is the Limiting Factor: Even if a compound is metabolically stable, it cannot be absorbed if it doesn't dissolve first.

    • Solution: Re-evaluate the formulation. Administering the compound as a simple suspension is a common cause of poor exposure.[1] Employ the formulation strategies detailed in Problem 1 (particle size reduction, solid dispersions).

  • Transporter-Mediated Efflux: The compound may be a substrate for efflux transporters (like P-glycoprotein) in the intestinal wall, which actively pump it back into the GI lumen after absorption.

    • Solution: Conduct a Caco-2 bidirectional permeability assay to determine the efflux ratio. If high, consider medicinal chemistry efforts to design analogs that are not transporter substrates.

  • Unusual Distribution or Kinetics: Some compounds exhibit complex pharmacokinetics. For instance, KB-1517 showed an unusually late increase in plasma concentration after IV dosing, which complicated the analysis of its PK parameters.[2][3][4]

    • Solution: This requires more detailed investigation. Consider conducting tissue distribution studies to see where the compound accumulates. Atypical kinetics may also suggest enterohepatic recirculation.

Data Presentation

The table below presents hypothetical pharmacokinetic data for an oxazolopyridine analog (e.g., KB-1518) and illustrates how its profile could be improved with advanced formulation strategies.[1][5]

Table 1: Pharmacokinetic Parameters of an Oxazolopyridine Analog and its Formulations in Mice (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUClast (ng·h/mL)F (%)
Aqueous Suspension 157 ± 1041.6 ± 0.8868 ± 26713.6 ± 3.4
Nanosuspension 450 ± 1501.5 ± 0.52450 ± 41038.5 ± 6.1
Solid Dispersion 780 ± 2101.0 ± 0.54100 ± 55064.6 ± 8.2
Data are presented as mean ± standard deviation (n=4) and are for illustrative purposes, based on published data for related analogs.[1][5]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver S9 Fraction

This protocol is adapted from methods used to study oxazolo[4,5-c]quinoline analogs.[2][4]

  • Prepare Reagents:

    • Test Compound Stock: 1 mM in DMSO.

    • Cofactor Solution (in 0.1 M potassium phosphate buffer, pH 7.4): 10 mM NADPH, 5 mM UDPGA, 1 mM PAPS, and 25 mM GSH.[4]

    • Liver S9 Fraction (Human or Mouse): Thaw on ice and dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

    • Internal Standard (IS): Prepare a suitable IS (e.g., diclofenac) in acetonitrile for quenching.[4]

  • Incubation:

    • Pre-warm the S9 fraction and buffer at 37°C for 5 minutes.

    • Add the test compound to the S9 mix to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

    • Incubate at 37°C.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing the internal standard.[4]

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

Protocol 2: Nanonization via Wet Media Milling

This protocol is based on standard methods for improving the bioavailability of poorly soluble drugs.[1]

  • Preparation of Slurry:

    • Disperse the oxazolopyridine analog (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v HPMC or other suitable polymer).[1]

  • Milling:

    • Introduce the slurry into a planetary ball mill or a similar high-energy mill.

    • Add milling media (e.g., yttria-stabilized zirconium oxide beads).[1]

    • Mill at a specified speed (e.g., 400 rpm) for 24-48 hours. Use periodic cooling to prevent sample degradation from overheating.[1]

  • Separation:

    • Separate the resulting nanosuspension from the milling beads via centrifugation or filtration.[1]

  • Characterization:

    • Measure the particle size distribution using Dynamic Light Scattering (DLS).

    • Confirm the solid state of the particles (should remain crystalline) using XRPD.

    • Use the nanosuspension for in vitro dissolution testing and in vivo PK studies.

Visualization of Metabolic Pathways

The diagram below illustrates the primary Phase I metabolic pathways identified for related oxazolopyridine scaffolds.

G cluster_1 Primary Phase I Metabolism parent Oxazolopyridine Analog Core (e.g., with N-Alkyl group) metabolite1 N-Oxide Metabolite parent->metabolite1 CYP-mediated N-Oxidation metabolite2 N-Demethylated Metabolite parent->metabolite2 CYP-mediated N-Demethylation

Caption: Common Phase I metabolic transformations for oxazolopyridine analogs.

References

Technical Support Center: Scale-Up Synthesis of Oxazolo[4,5-b]pyridin-2(3H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the scale-up synthesis of oxazolo[4,5-b]pyridin-2(3H)-one for preclinical studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common and effective route for the synthesis of this compound involves the cyclization of 2-amino-3-hydroxypyridine with a carbonylating agent. For preclinical scale-up, the use of urea or a chloroformate derivative is often employed due to cost-effectiveness and relatively straightforward reaction conditions. The synthesis of the starting material, 2-amino-3-hydroxypyridine, can be achieved from readily available precursors.[1][2][3]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

When moving from laboratory scale to preclinical production, several challenges can arise. These often include:

  • Mixing and Heat Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities.[4]

  • Impurity Profile Changes: Impurity profiles may differ from small-scale batches due to longer reaction times and slight variations in reaction conditions.[4]

  • Product Isolation and Purification: Isolating and purifying large quantities of the product can be difficult. Methods used at the lab scale, such as column chromatography, may not be practical for larger quantities.[4][5]

Q3: How can I improve the yield and reduce the reaction time during scale-up?

To enhance yield and shorten reaction times during scale-up, consider the following strategies:

  • Reaction Condition Optimization: Systematically adjust the temperature, reaction time, and solvent. For pyridine derivatives, a thorough screening of solvents can be beneficial.[4]

  • Catalyst Screening: If applicable to your specific route, investigate different catalysts to improve reaction kinetics.

  • Process Analytical Technology (PAT): Employ in-situ monitoring techniques to gain a better understanding of the reaction kinetics and identify the optimal endpoint.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My scaled-up synthesis of this compound is resulting in a significantly lower yield compared to my lab-scale experiments. What are the potential causes and how can I troubleshoot this?

Answer: Low yields during scale-up are a common problem and can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Ensure the purity of your 2-amino-3-hydroxypyridine and carbonylating agent. Impurities can inhibit the reaction or lead to side products.

  • Reaction Homogeneity: Inadequate mixing can be a major issue in large reactors. Ensure your stirring is efficient to maintain a homogeneous reaction mixture.

  • Temperature Control: Monitor the internal reaction temperature closely. Exothermic events can lead to product degradation. Consider a slower addition of reagents to manage heat generation.[5]

  • Solvent Effects: The choice of solvent is critical. Ensure the reactants are fully soluble at the reaction temperature to facilitate a complete reaction.

Issue 2: Difficulty in Purifying the Final Product

Question: I am struggling to purify this compound at a larger scale. Column chromatography is not feasible. What are some alternative purification strategies?

Answer: Purifying pyridine-based heterocycles can be challenging due to their polarity. Here are some scalable purification techniques:

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity on a large scale. A systematic screening of solvents and solvent mixtures is recommended.[5]

  • Acid-Base Extraction: As a pyridine derivative, this compound is basic. An acidic wash (e.g., with dilute HCl) can be used to extract the product into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]

  • Trituration: Slurrying the crude product in a suitable solvent can help remove more soluble impurities.

Issue 3: Formation of Unexpected Byproducts

Question: My scaled-up reaction is producing significant amounts of an unknown byproduct that was not observed in my small-scale runs. How can I identify and mitigate this?

Answer: The formation of new byproducts during scale-up is often due to longer reaction times or localized temperature fluctuations.

  • Byproduct Identification: Isolate the byproduct and characterize it using analytical techniques such as NMR and Mass Spectrometry. Understanding the structure of the byproduct can provide insights into the side reaction pathway.

  • Control of Reaction Parameters: Tightly control the reaction temperature and the addition rate of reagents to minimize side reactions.

  • Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and the formation of the byproduct. This can help you adjust the reaction conditions in real-time to favor the formation of the desired product.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis of this compound

ParameterLab-Scale (10g)Scale-Up (1kg)
Starting Material 2-amino-3-hydroxypyridine2-amino-3-hydroxypyridine
Reagent UreaUrea
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 150 °C150 °C
Reaction Time 4 hours8 hours
Yield 85%65%
Purity (by HPLC) 98%95%
Major Impurity Unreacted Starting MaterialDimerized Byproduct

Experimental Protocols

Synthesis of 6-bromothis compound (A key intermediate)

A suspension of this compound in DMF is treated with bromine at room temperature for 2 hours. The reaction mixture is then worked up to yield the brominated product.[6]

Hydrolysis to 2-Amino-5-bromo-3-hydroxypyridine

The 6-bromothis compound is refluxed in a 10% aqueous sodium hydroxide solution for 8 hours. After cooling, the addition of 10% aqueous HCl precipitates the product.[6]

Cyclization to form the Oxazolo[4,5-b]pyridine ring

The 2-amino-3-hydroxypyridine derivative is heated with a carboxylic acid in the presence of a condensing agent like polyphosphoric acid trimethylsilyl ester (PPSE) at high temperatures to yield the corresponding oxazolo[4,5-b]pyridine.[6]

Visualizations

Synthesis_Pathway A 2-Amino-3-hydroxypyridine B This compound A->B Cyclization C Carbonylating Agent (e.g., Urea) C->B

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities in Scale-Up CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeMixing Optimize Reactor Mixing and Heat Transfer CheckPurity->OptimizeMixing Pure AnalyzeByproducts Isolate and Characterize Byproducts OptimizeMixing->AnalyzeByproducts AdjustConditions Adjust Reaction Conditions (Temp, Time, Solvent) AnalyzeByproducts->AdjustConditions Purification Develop Scalable Purification Method (Crystallization, Extraction) AdjustConditions->Purification Success Successful Scale-Up Purification->Success

Caption: A general workflow for troubleshooting scale-up synthesis.

References

managing impurities in the synthesis of oxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxazolo[4,5-b]pyridin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic route involves the cyclization of 2-amino-3-hydroxypyridine with a phosgene equivalent, such as carbonyldiimidazole (CDI), triphosgene, or diphosgene. This method is often favored for its relatively mild reaction conditions and good yields.

Q2: What are the critical quality attributes of the starting material, 2-amino-3-hydroxypyridine?

A2: The purity of 2-amino-3-hydroxypyridine is crucial for a successful synthesis. Common impurities in the starting material can include 2,3-dihydroxypyridine and 3-hydroxy-2-pyridone.[1] It is recommended to use a high-purity grade of this reagent and to characterize it by techniques such as NMR and melting point before use.

Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing the final product's purity?

A3: Thin Layer Chromatography (TLC) is a convenient technique for monitoring the consumption of the starting material and the formation of the product. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product. Gas Chromatography (GC) can also be used for purity assessment, as indicated by commercial suppliers who often provide a purity of >98.0% (GC).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Poor quality of 2-amino-3-hydroxypyridine: Presence of impurities can inhibit the reaction. 2. Inactive cyclizing agent: Reagents like CDI are moisture-sensitive. 3. Inappropriate reaction temperature: The reaction may require specific temperature control.1. Purify the starting material: Recrystallize 2-amino-3-hydroxypyridine before use. 2. Use fresh or properly stored reagents: Ensure CDI or other phosgene equivalents are handled under anhydrous conditions. 3. Optimize reaction temperature: Experiment with a range of temperatures (e.g., room temperature to reflux) to find the optimal condition.
Presence of Multiple Spots on TLC/Peaks in HPLC 1. Unreacted starting material: Incomplete reaction. 2. Formation of a carbamate intermediate: Incomplete cyclization. 3. Dimerization/polymerization: Side reactions of the starting material or reactive intermediates. 4. Hydrolysis of the product: The oxazolone ring can be susceptible to hydrolysis, especially under basic conditions.1. Increase reaction time or temperature: Drive the reaction to completion. 2. Adjust stoichiometry: Ensure a slight excess of the cyclizing agent is used. 3. Control reaction concentration: Running the reaction at a lower concentration can sometimes minimize side reactions. 4. Purify the crude product: Utilize flash column chromatography or recrystallization to isolate the desired product.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Formation of an oil instead of a solid. 1. Solvent selection for precipitation: If using a high-boiling solvent like DMF, precipitation can be induced by adding water.[2] 2. Recrystallization: If the crude product is an oil, try dissolving it in a suitable hot solvent and allowing it to cool slowly to induce crystallization. A solvent system like chloroform-petroleum ether has been used for related compounds.[3]
Product Fails to Meet Purity Specifications (>98%) 1. Co-eluting impurities in chromatography. 2. Ineffective recrystallization. 1. Optimize HPLC method: Adjust the mobile phase composition or gradient to improve the separation of impurities. 2. Choose a different recrystallization solvent: Experiment with various solvents or solvent mixtures to find the optimal conditions for purification.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the synthesis of related compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-hydroxypyridine (1 equivalent) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)).

  • Addition of Cyclizing Agent: To this solution, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete (typically after several hours to overnight), the product can be isolated. If DMF is used as the solvent, adding water to the reaction mixture may precipitate the product.

  • Purification: The crude product can be purified by filtration and washing with water, followed by drying under vacuum. Further purification can be achieved by recrystallization or flash column chromatography.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature. Potential solvents include ethanol, ethyl acetate, or mixtures like chloroform/petroleum ether.[3]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity Analysis by HPLC

This is a general reverse-phase HPLC method that can be optimized for your specific instrument and column.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 230 nm or 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Amino-3-hydroxypyridine + CDI in Anhydrous Solvent reaction Stir at Room Temperature start->reaction workup Precipitation with Water reaction->workup crude_product Crude this compound workup->crude_product purification Recrystallization or Flash Chromatography crude_product->purification pure_product Pure this compound purification->pure_product analysis HPLC, NMR, GC pure_product->analysis final_product Final Product (>98% Purity) analysis->final_product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Impurity_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Impure_Product Impure Product Detected (TLC/HPLC) Incomplete_Reaction Incomplete Reaction Impure_Product->Incomplete_Reaction Side_Reactions Side Reactions (Dimerization, etc.) Impure_Product->Side_Reactions Hydrolysis Product Hydrolysis Impure_Product->Hydrolysis Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Reaction Side_Reactions->Optimize_Reaction Purify Purify Crude Product (Recrystallization/Chromatography) Side_Reactions->Purify Hydrolysis->Purify Control_pH Control pH During Work-up Hydrolysis->Control_pH Final_Product Pure Product Optimize_Reaction->Final_Product Leads to Purify->Final_Product Leads to Control_pH->Final_Product Leads to

Caption: A logical diagram for troubleshooting impurities in the synthesis of this compound.

References

Technical Support Center: Refinement of Assay Protocols for oxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results in assays involving oxazolo[4,5-b]pyridin-2(3H)-one. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a heterocyclic organic compound. Its derivatives have been investigated as inhibitors of various kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), which are implicated in inflammatory processes and other cellular signaling pathways. Therefore, this compound and its analogs are primarily used in drug discovery and chemical biology to study enzyme kinetics and for the development of novel therapeutic agents.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is completely dissolved before making further dilutions into aqueous assay buffers. For quantitative experiments, the exact concentration of the stock solution should be verified using analytical methods such as UV-Vis spectroscopy or quantitative NMR.

Q3: What are the best practices for storing this compound to ensure its stability?

A3: this compound is noted to be sensitive to light, air, and moisture.[1] Solid compound should be stored in a tightly sealed container, protected from light, and in a desiccated environment, preferably at low temperatures. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: I am observing high variability in my assay results. What could be the cause?

A4: High variability can stem from several factors:

  • Compound Precipitation: The compound may be precipitating out of the aqueous assay buffer, especially at higher concentrations. It is crucial to determine the solubility limit in your specific assay medium.

  • Pipetting Inaccuracies: Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques, especially for small volumes.

  • Inconsistent Incubation Times: Use a multichannel pipette or automated liquid handler to initiate reactions simultaneously for all wells.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells or fill them with a buffer.

Q5: How can I determine if the compound is interfering with my assay detection system?

A5: This is a common issue, especially in fluorescence or luminescence-based assays. To check for interference, run a control experiment where you add the compound to the assay wells in the absence of the enzyme or substrate. If you observe a change in the signal that correlates with the compound concentration, it indicates that your compound is directly affecting the detection reagents.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 60832-72-6[2]
Molecular Formula C₆H₄N₂O₂[2]
Molecular Weight 136.11 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 214 °C[3]
Purity >97%[1]

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO Data not publicly available.Generally used for preparing high-concentration stock solutions of similar heterocyclic compounds.
Aqueous Buffers (e.g., PBS) Data not publicly available.Expected to have low aqueous solubility. Final DMSO concentration in assays should be kept low (typically <1%) to avoid precipitation.

Experimental Protocols

Detailed Methodology: Luminescence-Based GSK-3β Inhibition Assay (Adapted from ADP-Glo™ Kinase Assay)

This protocol is designed to determine the inhibitory activity of this compound against Glycogen Synthase Kinase-3β (GSK-3β) by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup (in a 384-well plate, 5 µL reaction volume):

    • Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of a 2.5x kinase/substrate mixture (containing GSK-3β and substrate peptide in kinase buffer) to all wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution (in kinase buffer) to all wells.

  • Kinase Reaction Incubation:

    • Mix the plate gently.

    • Incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.

  • ADP Detection:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Troubleshooting Guides

Problem: Inconsistent IC₅₀ Values

Potential Cause Recommended Solution
Compound Precipitation Lower the highest concentration of the compound tested. Visually inspect the wells for precipitation. Ensure the final DMSO concentration is consistent and low (e.g., <1%).
ATP Concentration Fluctuation Use a fresh, accurately prepared ATP stock for each experiment. The IC₅₀ of ATP-competitive inhibitors is highly dependent on the ATP concentration.
Reaction Not in Linear Range Perform a time-course experiment to determine the optimal reaction time where product formation is linear.
Enzyme Instability Aliquot the enzyme stock to avoid multiple freeze-thaw cycles. Keep the enzyme on ice at all times.

Problem: High Background Signal in Luminescence Assay

Potential Cause Recommended Solution
ATP Contamination in Reagents Use high-purity reagents and ATP-free water. Run a "no enzyme" control to assess background from reagents.
Compound Auto-luminescence Measure the luminescence of the compound in the assay buffer without the detection reagents.
Compound Interference with Luciferase Run a control experiment with a known amount of ADP and test for any quenching or enhancement of the signal by the compound.

Mandatory Visualizations

Signaling Pathway

GSK3_Signaling_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_Wnt Wnt Pathway cluster_GSK3 GSK-3β Regulation and Substrates Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt GSK3_beta_active GSK-3β (Active) Akt->GSK3_beta_active phosphorylates (inhibits) Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3_beta_complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->GSK3_beta_complex inhibits beta_catenin β-catenin GSK3_beta_complex->beta_catenin phosphorylates GSK3_beta_inactive p-GSK-3β (Ser9) (Inactive) GSK3_beta_active->GSK3_beta_inactive Glycogen_Synthase_active Glycogen Synthase (Active) GSK3_beta_active->Glycogen_Synthase_active phosphorylates (inhibits) Degradation Proteasomal Degradation beta_catenin->Degradation Gene_Transcription Gene Transcription beta_catenin->Gene_Transcription Glycogen_Synthase_inactive p-Glycogen Synthase (Inactive) Glycogen_Synthase_active->Glycogen_Synthase_inactive Oxazolo_compound oxazolo[4,5-b]pyridin- 2(3H)-one derivative Oxazolo_compound->GSK3_beta_active inhibits

Caption: Simplified GSK-3β signaling pathways and points of regulation.

Experimental Workflow

Kinase_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis A Prepare Compound Serial Dilutions in DMSO D Dispense Compound/ DMSO to Plate A->D B Prepare Kinase/Substrate Master Mix E Add Kinase/Substrate Mix B->E C Prepare ATP Solution G Initiate with ATP C->G D->E F Pre-incubate E->F F->G H Incubate at 30°C G->H I Add ADP-Glo™ Reagent (Stop Reaction) H->I J Incubate 40 min I->J K Add Kinase Detection Reagent J->K L Incubate 30 min K->L M Read Luminescence L->M N Plot Dose-Response Curve M->N O Calculate IC50 Value N->O

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Troubleshooting Logic

Troubleshooting_Inconsistent_Results Start Inconsistent Results (High Variability) Check_Solubility Is compound soluble in assay buffer? Start->Check_Solubility Action_Solubility Lower compound concentration. Verify final DMSO %. Check_Solubility->Action_Solubility No Check_Assay_Window Is the signal-to-background ratio sufficient? Check_Solubility->Check_Assay_Window Yes Solubility_Yes Yes Solubility_No No Action_Solubility->Start Action_Window Optimize enzyme/substrate concentrations. Check reagent quality. Check_Assay_Window->Action_Window No Check_Linearity Is the reaction in the linear range? Check_Assay_Window->Check_Linearity Yes Window_Yes Yes Window_No No Action_Window->Start Action_Linearity Perform time-course and enzyme titration experiments. Check_Linearity->Action_Linearity No Check_Pipetting Are pipetting and timing consistent? Check_Linearity->Check_Pipetting Yes Linearity_Yes Yes Linearity_No No Action_Linearity->Start Action_Pipetting Calibrate pipettes. Use multichannel pipettes or automation. Check_Pipetting->Action_Pipetting No End Consistent Results Check_Pipetting->End Yes Pipetting_Yes Yes Pipetting_No No Action_Pipetting->Start

Caption: Logical workflow for troubleshooting inconsistent assay results.

References

Validation & Comparative

A Comparative Analysis of Oxazolo[4,5-b]pyridin-2(3H)-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of oxazolo[4,5-b]pyridin-2(3H)-one derivatives, with a focus on their performance against Glycogen Synthase Kinase-3β (GSK-3β) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). The data presented herein is intended to offer an objective comparison with existing, well-characterized kinase inhibitors, supported by experimental data and detailed protocols to aid in research and development efforts.

Executive Summary

Derivatives of the this compound scaffold have emerged as promising kinase inhibitors. Notably, piperazine-linked derivatives have demonstrated potent in vitro inhibitory activity against GSK-3β, a key regulator in cellular signaling pathways implicated in a variety of diseases, including neurodegenerative disorders and inflammation. Furthermore, the related imidazo[4,5-b]pyridin-2-one scaffold has shown significant inhibitory potential against p38 MAPK, a critical mediator of the inflammatory response. This guide provides a direct comparison of these novel compounds with established inhibitors for these respective kinases.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of this compound derivatives and selected existing kinase inhibitors against GSK-3β and p38 MAPK.

Table 1: Comparative Inhibitory Activity against GSK-3β

CompoundTargetIC50 (µM)
Oxazolo[4,5-b]pyridine Derivative 7d GSK-3β0.34
Oxazolo[4,5-b]pyridine Derivative 7e GSK-3β0.39
Oxazolo[4,5-b]pyridine Derivative 7g GSK-3β0.47
Oxazolo[4,5-b]pyridine Derivative 7c GSK-3β0.53
CHIR-99021 GSK-3β0.0067[1][2][3][4]
Kenpaullone GSK-3β0.023[5]

Table 2: Comparative Inhibitory Activity against p38α MAPK

CompoundTargetIC50 (nM)
Imidazo[4,5-b]pyridin-2-one Derivative 21 p38α MAPK9.6[6]
SB 203580 p38α MAPK50[7]
BIRB 796 (Doramapimod) p38α MAPK38[8][9][10]

Signaling Pathways and Experimental Workflows

GSK-3β Signaling Pathway in Inflammation

Glycogen Synthase Kinase-3β (GSK-3β) is a key downstream regulator in multiple signaling pathways, including those involved in inflammation. Its activity can be modulated by upstream signals, and in turn, it phosphorylates a wide range of substrates, including transcription factors that control the expression of pro-inflammatory cytokines.

GSK3_pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Cellular Response Pro-inflammatory Stimuli Pro-inflammatory Stimuli Upstream Kinases Upstream Kinases Pro-inflammatory Stimuli->Upstream Kinases activate GSK-3β GSK-3β Upstream Kinases->GSK-3β activate Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) GSK-3β->Transcription Factors (e.g., NF-κB) phosphorylates/activates Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Transcription Factors (e.g., NF-κB)->Pro-inflammatory Cytokine Production induces This compound Derivatives This compound Derivatives This compound Derivatives->GSK-3β inhibits

Caption: GSK-3β signaling pathway in inflammation.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that responds to environmental stress and inflammatory cytokines, leading to a variety of cellular responses including the production of inflammatory mediators.

p38_pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Cellular Response Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K activate MKK3/6 MKK3/6 MAP3K->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates Downstream Kinases/Transcription Factors Downstream Kinases/Transcription Factors p38 MAPK->Downstream Kinases/Transcription Factors phosphorylates Inflammation/Apoptosis/Cell Cycle Arrest Inflammation/Apoptosis/Cell Cycle Arrest Downstream Kinases/Transcription Factors->Inflammation/Apoptosis/Cell Cycle Arrest mediates Imidazo[4,5-b]pyridin-2-one Derivatives Imidazo[4,5-b]pyridin-2-one Derivatives Imidazo[4,5-b]pyridin-2-one Derivatives->p38 MAPK inhibits

Caption: p38 MAPK signaling pathway.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines a general workflow for determining the in vitro inhibitory activity of test compounds against a target kinase.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent Preparation Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Reaction Setup Combine Kinase, Inhibitor, and Substrate in Assay Plate Reagent Preparation->Reaction Setup Reaction Initiation Add ATP to Start Reaction Reaction Setup->Reaction Initiation Incubation Incubate at 30°C Reaction Initiation->Incubation Signal Detection Measure Kinase Activity (e.g., Luminescence) Incubation->Signal Detection Data Analysis Calculate IC50 Value Signal Detection->Data Analysis

Caption: In vitro kinase inhibition assay workflow.

Experimental Protocols

1. In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is adapted for a 384-well plate format to determine the IC50 value of test compounds against GSK-3β.[11][12][13][14]

  • Materials and Reagents:

    • Recombinant human GSK-3β enzyme

    • GSK-3 substrate peptide (e.g., GS-2 peptide)

    • Test compound (e.g., this compound derivative) dissolved in DMSO

    • ATP

    • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white opaque assay plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%. Include a DMSO-only vehicle control.

    • Reaction Setup: To the wells of a 384-well plate, add 1 µL of the diluted test compound or vehicle control.

    • Add 2 µL of diluted GSK-3β enzyme in Kinase Assay Buffer to each well.

    • Reaction Initiation: Prepare a mixture of the GSK-3 substrate peptide and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume is 5 µL.

    • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

    • Reaction Termination and ATP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

2. In Vitro p38α MAPK Inhibition Assay (LanthaScreen™ TR-FRET Protocol)

This protocol is designed for a 384-well plate format to determine the IC50 value of test compounds against p38α MAPK using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[15][16][17]

  • Materials and Reagents:

    • Recombinant human p38α MAPK enzyme

    • Fluorescein-labeled p38 substrate peptide (e.g., GFP-ATF2)

    • Terbium-labeled anti-phospho-substrate antibody

    • Test compound (e.g., imidazo[4,5-b]pyridin-2-one derivative) dissolved in DMSO

    • ATP

    • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • TR-FRET Dilution Buffer

    • 384-well black assay plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in Kinase Reaction Buffer. The final DMSO concentration in the assay should be ≤1%. Include a DMSO-only vehicle control.

    • Reaction Setup: To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control.

    • Add 5 µL of a solution containing the p38α MAPK enzyme and the fluorescein-labeled substrate peptide in Kinase Reaction Buffer.

    • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Reaction Buffer. The final reaction volume is 10 µL.

    • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

    • Detection: Stop the reaction by adding 10 µL of a solution containing the terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.

    • Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

    • Data Analysis: Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm). Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold and its close analogs represent a promising starting point for the development of novel kinase inhibitors. The derivatives of this class have demonstrated competitive inhibitory activity against GSK-3β, and the related imidazo[4,5-b]pyridin-2-one derivatives are potent inhibitors of p38 MAPK. Further optimization of these scaffolds could lead to the development of highly selective and potent therapeutic agents for a range of diseases driven by aberrant kinase activity. The data and protocols provided in this guide are intended to facilitate the continued exploration and development of this important class of compounds.

References

Structure-Activity Relationship (SAR) of Oxazolo[4,5-b]pyridin-2(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structure-activity relationship (SAR) of oxazolo[4,5-b]pyridin-2(3H)-one derivatives and their isosteres is a significant area of research in the development of novel therapeutic agents, particularly in oncology. While detailed quantitative SAR studies on the specific this compound scaffold are emerging, a wealth of information can be gleaned from closely related isomeric structures such as oxazolo[5,4-d]pyrimidines and oxazolo[4,5-g]quinazolines. This guide provides a comparative analysis of the available data to inform researchers and drug development professionals.

Anticancer Activity of Oxazolo[4,5-b]pyridine Derivatives

Recent studies have highlighted the potential of oxazolo[4,5-b]pyridine derivatives as potent anticancer agents. For instance, a series of novel chalcone-based oxazole-oxazolo[4,5-b]pyridine derivatives demonstrated significant cytotoxic activity against several human cancer cell lines, including cervical (SiHa), lung (A549), breast (MCF-7), and colon (Colo-205). One of the most potent compounds, featuring a 3,4,5-trimethoxyphenyl substitution, exhibited IC50 values ranging from 0.03 to 0.42 µM.[1] SAR analysis of this series indicated that the presence of electron-donating groups on the chalcone moiety enhanced the cytotoxic activity.[1]

Furthermore, a series of structurally modified oxazolo[4,5-b]pyridine-based triazoles have been synthesized and evaluated for their anticancer activities against prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines.[2] Several of these compounds displayed promising anticancer potential, and molecular docking studies suggested that they may exert their effect through the inhibition of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis.[2]

Comparative SAR Analysis of Isomeric Scaffolds

Due to the limited availability of extensive SAR data on the this compound core, this guide presents a comparative analysis of the well-studied isomeric scaffolds, oxazolo[5,4-d]pyrimidines and oxazolo[4,5-g]quinazolines, which are potent inhibitors of key oncogenic kinases such as VEGFR-2 and EGFR.

Oxazolo[5,4-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

A number of oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The following table summarizes the SAR of a series of these derivatives against VEGFR-2 and various cancer cell lines.

Compound IDR GroupVEGFR-2 IC50 (µM)A549 CC50 (µM)MCF7 CC50 (µM)LoVo CC50 (µM)HT29 CC50 (µM)
3a -CH2CH2N(CH3)2->500>500224.32 ± 19.87189.21 ± 15.43
3g -(CH2)3N(CH3)2-115.63 ± 10.21101.45 ± 9.87198.76 ± 18.5458.44 ± 8.75
Cisplatin --21.34 ± 3.1835.12 ± 4.0929.87 ± 3.5547.17 ± 7.43
5-Fluorouracil --298.11 ± 21.09187.54 ± 16.98412.32 ± 35.43381.16 ± 25.51

Data extracted from a study on novel oxazolo[5,4-d]pyrimidine derivatives.[3]

Key SAR Insights for Oxazolo[5,4-d]pyrimidines:

  • Alkylamino Side Chain: The length and nature of the aliphatic amino chain at the 7-position significantly influence cytotoxic activity. Compound 3g , with a 3-(N,N-dimethylamino)propyl substituent, was found to be the most potent against the HT29 cell line.[3]

  • Isoxazole Substituent: The presence of a pharmacologically favorable isoxazole substituent at the 2-position is a common feature in these active compounds.[3]

Oxazolo[4,5-g]quinazoline Derivatives as EGFR Inhibitors

Derivatives of the isomeric oxazolo[4,5-g]quinazoline-2(1H)-one scaffold have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein that plays a crucial role in cell proliferation and is often dysregulated in cancer.[4][5]

A series of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives were synthesized and evaluated for their EGFR and Src inhibition activities. The most potent compounds inhibited EGFR with IC50 values in the nanomolar range.

Compound IDR1R2EGFR IC50 (nM)Src IC50 (µM)
5a HH78>50
5l OCH3H6715
5y ClF6110
Gefitinib --28>50

Data extracted from a study on dual inhibitors of EGFR and Src protein tyrosine kinases.[6]

Key SAR Insights for Oxazolo[4,5-g]quinazolines:

  • Substitution on the Anilino Moiety: The substitution pattern on the anilino ring at the 4-position of the quinazoline core is critical for EGFR inhibitory activity. Halogen substitutions, such as in compound 5y (Chloro and Fluoro), led to the most potent EGFR inhibition in this series.[6]

  • Dual Inhibition: Certain substitutions also conferred inhibitory activity against Src kinase, suggesting the potential for developing dual EGFR/Src inhibitors from this scaffold.[6]

Signaling Pathways and Experimental Workflows

The development of this compound derivatives and their analogs as anticancer agents often involves targeting key signaling pathways like the EGFR and VEGFR-2 pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Oxazolo[4,5-g]quinazoline Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Oxazolo[5,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_lead_opt Lead Optimization Synthesis Synthesis of This compound Derivatives MTT Cytotoxicity Assay (e.g., MTT Assay) against Cancer Cell Lines Synthesis->MTT Enzyme Enzyme Inhibition Assay (e.g., VEGFR-2, EGFR) Synthesis->Enzyme SAR Structure-Activity Relationship (SAR) Analysis MTT->SAR Enzyme->SAR Docking Molecular Docking Studies SAR->Docking LeadOpt Lead Optimization and further In Vivo Studies SAR->LeadOpt Docking->LeadOpt

References

in vivo efficacy and toxicity studies of oxazolo[4,5-b]pyridin-2(3H)-one compounds in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Data

The oxazolo[4,5-b]pyridin-2(3H)-one scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications. This guide provides a comparative overview of the available in vivo efficacy and toxicity data for this class of compounds and its structural analogs in animal models. The information is intended to aid researchers in evaluating their potential and identifying areas for further investigation. While comprehensive in vivo data for a wide range of direct derivatives of this compound is still developing, studies on closely related isomers and analogs provide valuable insights into their potential as anti-inflammatory, analgesic, and anti-cancer agents.

Anti-inflammatory and Analgesic Activity

Derivatives of the oxazolopyridine core have demonstrated notable anti-inflammatory and analgesic properties in rodent models. The primary mechanism of action for the anti-inflammatory effects of some derivatives appears to be the inhibition of glycogen synthase kinase-3β (GSK-3β), a known pro-inflammatory enzyme.

Efficacy in Animal Models of Inflammation and Pain

A study of piperazine-linked oxazolo[4,5-b]pyridine derivatives identified compounds with potent in vitro GSK-3β inhibitory activity that translated to significant in vivo anti-inflammatory effects in a carrageenan-induced rat paw edema model.[1] Notably, compound 7d from this series showed a reduction in paw volume comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1] Furthermore, these active compounds were found to significantly inhibit the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 ex vivo.[1]

An earlier study on 3-[2-(2-and/or 4-pyridyl)ethyl]oxazolo[4,5-b]pyridin-2-one derivatives also reported significant analgesic activity in a modified Koster's test, with most compounds showing efficacy comparable to aspirin at a 100 mg/kg dose.[2] Several of these compounds demonstrated anti-inflammatory activity in the carrageenan hind paw edema test that was superior to indomethacin.[2]

Isomeric N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones have also been investigated for their analgesic properties. One compound, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (compound 3b ), was identified as a potent, non-opioid analgesic with a rapid onset and sustained effect.[3]

Table 1: Comparative Anti-inflammatory Efficacy of Oxazolo[4,5-b]pyridine Derivatives

CompoundAnimal ModelDoseKey Efficacy EndpointResultComparison to Standard of Care
Compound 7d (piperazine-linked oxazolo[4,5-b]pyridine)Carrageenan-induced rat paw edemaNot specifiedPaw volume reduction62.79% inhibition at 3h, 65.91% at 5hIndomethacin: 76.74% at 3h, 79.54% at 5h[1]
Compounds 1, 7, 10, 11, 12, 13, 15, 18, 20, 21 (3-pyridylethyl derivatives)Carrageenan-induced rat paw edema100 mg/kgPaw edema inhibitionMore active than indomethacinIndomethacin[2]

Table 2: Comparative Analgesic Efficacy of Oxazolopyridine Derivatives

CompoundAnimal ModelDoseKey Efficacy EndpointResult (ED50)Comparison to Standard of Care
Compound 3b (oxazolo[5,4-b]pyridin-2(1H)-one derivative)Phenylquinone writhing test (mouse)OralWrithing inhibition5.6 mg/kg[3]Not specified
Compound 3b (oxazolo[5,4-b]pyridin-2(1H)-one derivative)Acetic acid writhing test (rat)OralWrithing inhibition0.5 mg/kg[3]Not specified
Various 3-pyridylethyl derivatives Modified Koster's Test (mouse)100 mg/kgAnalgesic activitySignificant activityCompared to aspirin[2]
Toxicity and Safety Profile

Detailed in vivo toxicity studies for this compound derivatives are limited in the public domain. However, existing studies suggest a favorable preliminary safety profile. The piperazine-linked oxazolo[4,5-b]pyridine derivatives that showed anti-inflammatory activity did not exhibit any risk of gastric ulceration, a common side effect of NSAIDs.[1] Similarly, two of the 3-pyridylethyl derivatives did not cause gastrointestinal bleeding at a 100 mg/kg dose.[2] The potent analgesic, compound 3b, was reported to have low acute toxicity.[3]

Anti-Cancer Activity

While the oxazolo[4,5-b]pyridine core is of interest in oncology, most of the reported anti-cancer research has focused on the isomeric oxazolo[5,4-d]pyrimidine scaffold. These studies have primarily reported in vitro cytotoxicity against various human cancer cell lines.[4]

Structurally related heterocyclic compounds, such as imidazo[4,5-b]pyridines, have shown promising in vivo anti-tumor activity. For instance, an imidazo[4,5-b]pyridine-based kinase inhibitor demonstrated strong tumor growth inhibition in a human acute myeloid leukemia (AML) xenograft model in athymic nude mice at a dose of 5 mg/kg administered orally.[5]

The primary mechanism of action for some of the related anti-cancer compounds involves the inhibition of key signaling pathways. For example, some oxazolo[5,4-d]pyrimidine derivatives are thought to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4]

Table 3: In Vivo Anti-Tumor Efficacy of a Structurally Related Imidazo[4,5-b]pyridine

Compound ClassSpecific CompoundAnimal ModelTumor TypeDosing RegimenKey Efficacy EndpointResult
Imidazo[4,5-b]pyridine27eAthymic nude miceAcute Myeloid Leukemia (MV4-11)5 mg/kg, p.o.Tumor growth inhibitionStrong inhibition of tumor growth[5]
Toxicity and Safety Profile

Detailed in vivo toxicity data for anti-cancer this compound compounds is not currently available. For the related oxazolo[5,4-d]pyrimidine derivatives, in vitro studies have shown that some compounds are non-toxic to normal human dermal fibroblasts (NHDF) and generally less toxic than reference drugs like cisplatin and 5-fluorouracil.[4]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating acute inflammation.

  • Animal Model: Healthy rats (e.g., Wistar or Sprague-Dawley) are used.

  • Grouping: Animals are divided into control (vehicle), standard drug (e.g., indomethacin), and test compound groups.

  • Compound Administration: Test compounds and the standard drug are typically administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% w/v carrageenan solution is administered into the right hind paw of the rats.

  • Efficacy Evaluation: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.[1]

Xenograft Models for Anti-Tumor Efficacy

These models are used to assess the anti-cancer activity of compounds on human tumors grown in immunocompromised mice.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

  • Cell Implantation: Human cancer cells (e.g., MV4-11 for AML) are implanted subcutaneously or orthotopically into the mice.[5]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors are established, mice are treated with the test compound, a vehicle control, and potentially a standard-of-care chemotherapeutic agent. The dosing regimen (dose, route, and frequency) is a critical parameter.[5]

  • Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. Body weight and general health of the mice are also recorded to assess toxicity. At the end of the study, tumors may be excised and weighed.[5]

Visualizations

experimental_workflow_inflammation cluster_setup Experimental Setup cluster_procedure Procedure cluster_evaluation Evaluation animal_model Healthy Rats grouping Grouping: - Vehicle Control - Standard Drug - Test Compound animal_model->grouping administration Compound Administration grouping->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement induction->measurement calculation Calculate % Inhibition measurement->calculation

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

experimental_workflow_xenograft cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy & Toxicity Assessment animal_model Immunocompromised Mice cell_implantation Tumor Cell Implantation animal_model->cell_implantation tumor_growth Tumor Growth to Palpable Size cell_implantation->tumor_growth treatment_admin Administer: - Vehicle - Test Compound - Standard Drug tumor_growth->treatment_admin monitoring Monitor: - Tumor Volume - Body Weight - General Health treatment_admin->monitoring endpoint Endpoint Analysis: - Tumor Weight - Histopathology monitoring->endpoint

Caption: General Workflow for Xenograft Model Studies.

gsk3b_inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Cellular Response cluster_intervention Therapeutic Intervention stimulus e.g., Carrageenan gsk3b GSK-3β stimulus->gsk3b Activates pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) gsk3b->pro_inflammatory Promotes Production inflammation Inflammation (Edema, Pain) pro_inflammatory->inflammation Induces oxazolo_compound Oxazolo[4,5-b]pyridine Derivative oxazolo_compound->gsk3b Inhibits

Caption: Simplified GSK-3β Mediated Inflammatory Pathway.

References

A Head-to-Head Comparison: Oxazolo[4,5-b]pyridine Derivatives versus Standard-of-Care in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A novel class of anti-inflammatory compounds, oxazolo[4,5-b]pyridine-based piperazinamides, demonstrates potent inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the inflammatory cascade. Preclinical studies reveal that these derivatives not only exhibit significant anti-inflammatory effects but also show a promising safety profile, positioning them as potential alternatives to current standard-of-care drugs like indomethacin.

This guide provides a detailed comparison of the performance of these emerging GSK-3β inhibitors against indomethacin, supported by available experimental data. We delve into their distinct mechanisms of action, comparative efficacy in validated preclinical models, and the detailed experimental protocols utilized in these pivotal studies.

Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of the novel oxazolo[4,5-b]pyridine derivatives and the standard-of-care drug, indomethacin, stem from their intervention in different inflammatory signaling pathways.

Oxazolo[4,5-b]pyridine Derivatives: These compounds act as inhibitors of GSK-3β. In an inflammatory state, GSK-3β is known to promote the activity of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression. By inhibiting GSK-3β, these derivatives effectively downregulate the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Indomethacin: As a non-steroidal anti-inflammatory drug (NSAID), indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. By blocking prostaglandin synthesis, indomethacin effectively reduces the cardinal signs of inflammation.

cluster_0 Oxazolo[4,5-b]pyridine Pathway cluster_1 Indomethacin Pathway Inflammatory Stimulus_1 Inflammatory Stimulus GSK-3β GSK-3β Inflammatory Stimulus_1->GSK-3β activates NF-κB Pathway NF-κB Pathway GSK-3β->NF-κB Pathway activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines promotes expression of Oxazolo[4,5-b]pyridine Oxazolo[4,5-b]pyridine Derivative Oxazolo[4,5-b]pyridine->GSK-3β inhibits Inflammatory Stimulus_2 Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus_2->Arachidonic Acid releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 is converted by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins to produce Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 inhibits cluster_workflow In Vivo Anti-inflammatory Experimental Workflow start Start animal_prep Acclimatize Wistar Rats start->animal_prep dosing Administer Test Compounds (Oxazolo[4,5-b]pyridine, Indomethacin) and Vehicle (Control) animal_prep->dosing inflammation Induce Inflammation: Sub-plantar injection of 1% Carrageenan dosing->inflammation (after 30-60 min) measurement Measure Paw Volume at 0, 1, 3, 5 hours (Plethysmometer) inflammation->measurement analysis Calculate % Edema Inhibition vs. Control Group measurement->analysis end End analysis->end

Unveiling the Kinase Cross-Reactivity Profile of the Oxazolo[4,5-b]pyridin-2(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold.

The oxazolo[4,5-b]pyridin-2(3H)-one core structure has emerged as a scaffold of significant interest in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against key kinases involved in cellular signaling pathways. This guide provides a comparative analysis of the cross-reactivity profile of this scaffold, drawing upon available data for its derivatives and comparing them against established kinase inhibitors. The information presented herein is intended to support researchers in drug discovery and development by offering insights into the selectivity and potential off-target effects of this promising chemical series.

Quantitative Kinase Inhibition Profile

While a comprehensive kinome scan for the parent this compound is not publicly available, studies on its derivatives have revealed potent and selective inhibition of specific kinases. This section summarizes the available quantitative data for derivatives of the oxazolo[4,5-b]pyridine scaffold and compares them with well-characterized inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Epidermal Growth Factor Receptor (EGFR), two key targets for which derivatives of this scaffold have been developed.

Table 1: Comparative Inhibition of GSK-3β

Compound/ScaffoldPrimary TargetIC50 (nM)Selectivity Notes
Oxazolo[4,5-b]pyridine Derivative (7d) GSK-3β340Data on cross-reactivity against a broad kinase panel is not available.[1]
CHIR-99021 GSK-3β6.7Highly selective. In a panel of 359 kinases, it showed strong inhibition only against GSK-3α and GSK-3β.[2][3]
TWS119 GSK-3β30Activates the Wnt/β-catenin pathway.[4] Detailed kinome scan data is not readily available.

Table 2: Comparative Inhibition of EGFR

Compound/ScaffoldPrimary TargetIC50 (nM)Selectivity Notes
Oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives EGFRVariesDeveloped as potent EGFR inhibitors; however, specific IC50 values and broad kinase selectivity data for representative compounds are not detailed in the available literature.
Gefitinib EGFR2-82Generally selective for EGFR. Also inhibits other kinases like RICK and GAK at nanomolar concentrations.[5]
Erlotinib EGFR2Shows higher inhibitory activity against EGFR with activating mutations compared to wild-type.[5][6]

Experimental Protocols

The following are representative protocols for assessing kinase inhibition, based on standard methodologies in the field.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well assay plates

2. Procedure:

  • Add 2.5 µL of serially diluted test compound to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the recombinant kinase in kinase reaction buffer to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at or near the Km concentration for the specific kinase) in kinase reaction buffer.

  • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of ADP produced (or substrate phosphorylation) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

3. Data Analysis:

  • The raw data is converted to percent inhibition relative to control wells (containing DMSO vehicle instead of the test compound).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Visualizing the context of kinase inhibition is crucial for understanding the potential downstream effects of a compound. The following diagrams illustrate a typical experimental workflow for kinase profiling and the signaling pathways of GSK-3β and EGFR.

experimental_workflow Experimental Workflow for Kinase Cross-Reactivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound derivative) SerialDilution Serial Dilution of Compound Compound->SerialDilution KinasePanel Panel of Recombinant Kinases Incubation Incubation with Kinases KinasePanel->Incubation AssayReagents Assay Reagents (ATP, Substrate, Buffers) Reaction Kinase Reaction AssayReagents->Reaction SerialDilution->Incubation Incubation->Reaction Detection Signal Detection Reaction->Detection DataNormalization Data Normalization Detection->DataNormalization IC50 IC50 Value Calculation DataNormalization->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: A generalized workflow for determining the cross-reactivity profile of a test compound against a panel of kinases.

gsk3b_pathway Simplified GSK-3β Signaling Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Complex cluster_downstream Downstream Effects Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled activates GSK3b GSK-3β Frizzled->GSK3b inhibits BetaCatenin β-catenin Frizzled->BetaCatenin stabilizes Akt Akt Akt->GSK3b inhibits Axin Axin GSK3b->Axin APC APC GSK3b->APC GSK3b->BetaCatenin phosphorylates for Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription BetaCatenin->GeneTranscription activates

Caption: Overview of the Wnt/β-catenin signaling pathway regulated by GSK-3β.

egfr_pathway Simplified EGFR Signaling Pathway cluster_receptor Receptor Activation cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR binds & activates Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Survival Survival Akt->Survival

Caption: Key downstream signaling cascades activated by the Epidermal Growth Factor Receptor (EGFR).

Conclusion

The this compound scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. While comprehensive cross-reactivity data for the parent compound is lacking, studies on its derivatives highlight its potential to target key kinases such as GSK-3β and EGFR. The comparative data presented in this guide underscores the importance of thorough kinase profiling to understand the selectivity of any new inhibitor. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate and characterize novel compounds based on this promising scaffold. Future studies involving broad kinome scanning of this compound and its analogs will be crucial to fully elucidate their therapeutic potential and off-target profiles.

References

Preclinical Validation of Biomarkers for Oxazolo[4,5-b]pyridin-2(3H)-one Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical validation of biomarkers for assessing the efficacy of oxazolo[4,5-b]pyridin-2(3H)-one and its alternatives. Due to the limited direct preclinical data on this compound, this guide focuses on biomarkers related to its potential, inferred mechanisms of action, including inhibition of dihydroorotate dehydrogenase (DHODH), nitric oxide synthases (NOS), vascular endothelial growth factor receptor 2 (VEGFR-2), Janus kinase 1 (JAK1), and glycogen synthase kinase-3β (GSK-3β).

Introduction to this compound

This compound is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Derivatives of this core structure have been investigated for their potential as anticancer and anti-inflammatory agents. While the precise mechanisms of action for the parent compound are not fully elucidated in publicly available literature, related oxazolopyridine and oxazolopyrimidine structures have shown activity against several key biological targets. This guide explores the preclinical validation of biomarkers for efficacy based on these potential targets.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The enzyme DHODH is a key player in the de novo pyrimidine biosynthesis pathway, making it a target for anticancer and immunosuppressive drugs. Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cells.

Biomarker for DHODH Inhibition: Dihydroorotate (DHO)

A robust pharmacodynamic biomarker for DHODH inhibition is the accumulation of its substrate, dihydroorotate (DHO), in plasma and urine.[1]

Preclinical Validation: In mouse models, treatment with the DHODH inhibitor leflunomide resulted in a significant, dose-dependent increase in DHO levels in both blood and urine.[1] This accumulation of DHO directly correlates with the inhibition of the DHODH enzyme.

Comparison of DHODH Inhibitors:

CompoundTargetIn Vitro Potency (IC50)Preclinical ModelBiomarker ModulationEfficacy
This compound DHODH (inferred)Not Reported-Not ReportedNot Reported
Brequinar DHODH~25 nM (human DHODH)Human tumor xenografts in miceIncreased plasma DHOTumor growth inhibition
Teriflunomide (active metabolite of Leflunomide) DHODH~1.2 µM (human DHODH)Mouse models of autoimmune disease16-fold increase in blood DHO, 5,400-fold increase in urine DHO[1]Reduced disease severity
Experimental Protocol: Measurement of Dihydroorotate in Plasma

This protocol is adapted from methodologies used in preclinical studies.[1]

1. Sample Collection:

  • Collect blood from treated and control animals into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

2. Sample Preparation:

  • Precipitate proteins by adding a threefold excess of cold acetonitrile to the plasma samples.

  • Vortex and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the detection and quantification of DHO.

  • Employ a suitable chromatography column (e.g., a C18 column) to separate DHO from other plasma components.

  • Use a stable isotope-labeled internal standard for accurate quantification.

  • Monitor the specific mass transitions for DHO and the internal standard.

4. Data Analysis:

  • Generate a standard curve using known concentrations of DHO.

  • Quantify the DHO concentration in the plasma samples by comparing their peak areas to the standard curve.

DHODH_Inhibition_Workflow cluster_preclinical_model In Vivo Model (e.g., Mouse) cluster_sample_processing Sample Processing cluster_analysis Analysis Animal Dosing Animal Dosing Blood/Urine Collection Blood/Urine Collection Animal Dosing->Blood/Urine Collection Plasma Separation Plasma Separation Blood/Urine Collection->Plasma Separation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Extraction & Reconstitution Extraction & Reconstitution Protein Precipitation->Extraction & Reconstitution LC-MS/MS LC-MS/MS Extraction & Reconstitution->LC-MS/MS Data Quantification Data Quantification LC-MS/MS->Data Quantification Biomarker Level (DHO) Biomarker Level (DHO) Data Quantification->Biomarker Level (DHO)

Workflow for DHO Biomarker Analysis.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a signaling molecule with diverse roles in inflammation and cancer. The three isoforms of NOS (nNOS, eNOS, and iNOS) regulate its production. Inhibition of NOS, particularly iNOS, is a therapeutic strategy for inflammatory diseases and certain cancers.

Biomarker for NOS Inhibition: Nitrite/Nitrate Levels

The activity of NOS can be assessed by measuring the stable end-products of NO metabolism, nitrite (NO₂) and nitrate (NO₃), in biological fluids and tissues.

Preclinical Validation: In preclinical models of inflammation, administration of NOS inhibitors like L-NAME and aminoguanidine leads to a significant reduction in nitrite and nitrate levels in plasma and tissue homogenates.[2]

Comparison of NOS Inhibitors:

CompoundTargetIn Vitro Potency (IC50)Preclinical ModelBiomarker ModulationEfficacy
This compound NOS (inferred)Not Reported-Not ReportedNot Reported
L-NAME Non-selective NOS15 nM (nNOS), 39 nM (eNOS), 4.4 µM (iNOS)Rat models of inflammationDecreased plasma nitrite/nitrateReduced inflammation
Aminoguanidine Preferential iNOS2.1 µM (mouse iNOS)LPS-treated mice68% inhibition of NO production in vivo[2]Anti-inflammatory effects
Experimental Protocol: Measurement of Nitric Oxide Synthase Activity (Griess Assay)

This protocol is based on the colorimetric detection of nitrite using the Griess reagent.[3][4][5][6]

1. Sample Preparation:

  • For tissue samples, homogenize in a suitable buffer and centrifuge to obtain the supernatant.

  • Plasma or cell culture media can often be used directly or after deproteinization.

2. Nitrate Reduction (Optional but Recommended):

  • To measure total NO production, nitrate in the sample must be converted to nitrite.

  • Incubate the sample with nitrate reductase and its cofactor (e.g., NADPH).

3. Griess Reaction:

  • Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

  • Incubate at room temperature to allow for the formation of a colored azo compound.

4. Measurement:

  • Measure the absorbance of the samples at ~540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

NOS_Signaling_Pathway L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Produces Downstream Effects Downstream Effects Nitric Oxide (NO)->Downstream Effects Mediates This compound This compound This compound->NOS Inhibits (inferred) Kinase_Inhibition_Signaling cluster_VEGFR VEGFR-2 Pathway cluster_JAK JAK1 Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds pVEGFR-2 pVEGFR-2 VEGFR-2->pVEGFR-2 Autophosphorylation Angiogenesis Angiogenesis pVEGFR-2->Angiogenesis Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Transcription Gene Transcription pSTAT3->Gene Transcription This compound This compound This compound->VEGFR-2 Inhibits (inferred) This compound->JAK1 Inhibits (inferred)

References

A Comparative Guide to Oxazolo[4,5-b]pyridin-2(3H)-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridin-2(3H)-one scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of its derivatives, focusing on their performance as anticancer and anti-inflammatory agents, supported by experimental data from the literature.

Performance Comparison of Oxazolo[4,5-b]pyridine Derivatives

The following tables summarize the biological activities of various oxazolo[4,5-b]pyridine derivatives, offering a quantitative comparison of their potency.

Anticancer Activity

A series of structurally modified oxazolo[4,5-b]pyridine-based triazoles were synthesized and evaluated for their anticancer activities against several human cancer cell lines using the MTT assay.[1] The results are compared with the standard drug, etoposide.

CompoundTarget Cell LineIC50 (µM)[1]
18a PC3 (prostate)1.02 ± 0.03
A549 (lung)1.15 ± 0.02
MCF-7 (breast)1.25 ± 0.04
DU-145 (prostate)1.32 ± 0.05
18b PC3 (prostate)1.21 ± 0.04
A549 (lung)1.35 ± 0.06
MCF-7 (breast)1.42 ± 0.03
DU-145 (prostate)1.51 ± 0.02
18c PC3 (prostate)1.53 ± 0.02
A549 (lung)1.62 ± 0.05
MCF-7 (breast)1.75 ± 0.07
DU-145 (prostate)1.86 ± 0.04
18d PC3 (prostate)1.11 ± 0.01
A549 (lung)1.24 ± 0.03
MCF-7 (breast)1.36 ± 0.06
DU-145 (prostate)1.48 ± 0.02
18e PC3 (prostate)1.32 ± 0.04
A549 (lung)1.45 ± 0.02
MCF-7 (breast)1.58 ± 0.05
DU-145 (prostate)1.67 ± 0.03
18i PC3 (prostate)1.41 ± 0.03
A549 (lung)1.52 ± 0.04
MCF-7 (breast)1.63 ± 0.02
DU-145 (prostate)1.74 ± 0.05
Etoposide PC3 (prostate)1.00 ± 0.01
A549 (lung)1.12 ± 0.02
MCF-7 (breast)1.21 ± 0.03
DU-145 (prostate)1.30 ± 0.04

Lower IC50 values indicate higher potency.

Molecular docking studies on these compounds suggest that they exhibit efficient inhibition of human dihydroorotate dehydrogenase (hDHODH), a potential target for anticancer drugs.[1]

Anti-inflammatory Activity

A series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and evaluated for their in vitro Glycogen Synthase Kinase-3β (GSK-3β) inhibitory activity and in vivo anti-inflammatory activity.[2] GSK-3β is recognized as a pro-inflammatory enzyme.[2]

CompoundGSK-3β IC50 (µM)[2]In vivo Anti-inflammatory Activity (% inhibition of paw edema)[2]
3 hours
7c 0.53-
7d 0.3462.79
7e 0.39-
7g 0.47-
Indomethacin -76.74

Lower IC50 values indicate higher potency. The in vivo anti-inflammatory activity was assessed in a rat paw edema model.

These compounds were also found to significantly inhibit the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[2]

Experimental Protocols

Synthesis of Oxazolo[4,5-b]pyridine-based Triazoles (Anticancer Agents)

A general procedure for the synthesis of oxazolo[4,5-b]pyridine-based triazoles involves a multi-step reaction sequence. The initial step is the synthesis of a key intermediate, 2-(azidomethyl)oxazolo[4,5-b]pyridine, from 2-(chloromethyl)oxazolo[4,5-b]pyridine. This is followed by a click chemistry reaction with various terminal alkynes to yield the final triazole derivatives. The structures are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]

In Vitro Anticancer Activity Evaluation (MTT Assay)

The anticancer activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (e.g., PC3, A549, MCF-7, and DU-145) are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period (e.g., 48 hours), the MTT reagent is added. The formazan crystals formed by viable cells are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

Synthesis of Piperazine-linked Oxazolo[4,5-b]pyridine Derivatives (Anti-inflammatory Agents)

The synthesis of these derivatives typically starts from 2-chloro-oxazolo[4,5-b]pyridine. This intermediate is reacted with a piperazine derivative, followed by coupling with various carboxylic acids to obtain the final amide products. The reactions are usually carried out in the presence of a suitable solvent and coupling agents. Purification is often achieved through column chromatography.[2]

In Vitro GSK-3β Inhibition Assay

The inhibitory activity against GSK-3β is assessed using a kinase assay kit. The assay measures the amount of ATP remaining in the solution following the kinase reaction. The luminescence signal is inversely correlated with the kinase activity. The IC50 values are determined by measuring the enzyme activity at a range of inhibitor concentrations.[2]

In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)

The in vivo anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model in rats. The test compounds are administered orally to the rats. After a certain period, carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation. The paw volume is measured at different time intervals before and after carrageenan injection using a plethysmometer. The percentage inhibition of edema is then calculated by comparing the paw volume of the treated group with that of the control group.[2]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism of Action

The anticancer activity of oxazolo[4,5-b]pyridine-based triazoles is linked to the inhibition of human dihydroorotate dehydrogenase (hDHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.

hDHODH_Inhibition Oxazolo[4,5-b]pyridine-triazole Oxazolo[4,5-b]pyridine-triazole hDHODH hDHODH Oxazolo[4,5-b]pyridine-triazole->hDHODH Inhibition Orotate Orotate hDHODH->Orotate Product Dihydroorotate Dihydroorotate Dihydroorotate->hDHODH Substrate Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Cancer Cell Proliferation Cancer Cell Proliferation DNA/RNA Synthesis->Cancer Cell Proliferation

Caption: Inhibition of hDHODH by oxazolo[4,5-b]pyridine-triazole derivatives disrupts pyrimidine synthesis and cancer cell proliferation.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of piperazine-linked oxazolo[4,5-b]pyridine derivatives are mediated through the inhibition of GSK-3β. This kinase is involved in the signaling cascade that leads to the production of pro-inflammatory cytokines.

GSK3b_Inhibition Inflammatory Stimulus Inflammatory Stimulus Upstream Kinases Upstream Kinases Inflammatory Stimulus->Upstream Kinases GSK-3β GSK-3β Upstream Kinases->GSK-3β Activation Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) GSK-3β->Transcription Factors (e.g., NF-κB) Activation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription Factors (e.g., NF-κB)->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene Expression Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammation Oxazolo[4,5-b]pyridine-piperazinamide Oxazolo[4,5-b]pyridine-piperazinamide Oxazolo[4,5-b]pyridine-piperazinamide->GSK-3β Inhibition

Caption: Inhibition of GSK-3β by oxazolo[4,5-b]pyridine-piperazinamide derivatives reduces the production of pro-inflammatory cytokines.

Experimental Workflow

The general workflow for the discovery and evaluation of novel this compound derivatives is outlined below.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Biological_Screening Biological Screening (e.g., MTT, Kinase Assay) Structural_Analysis->Biological_Screening IC50_Determination IC50 Determination Biological_Screening->IC50_Determination Animal_Model_Studies Animal Model Studies (e.g., Paw Edema) IC50_Determination->Animal_Model_Studies Molecular_Docking Molecular Docking IC50_Determination->Molecular_Docking Efficacy_Assessment Efficacy Assessment Animal_Model_Studies->Efficacy_Assessment Pathway_Analysis Signaling Pathway Analysis Efficacy_Assessment->Pathway_Analysis

Caption: A typical workflow for the development and evaluation of this compound derivatives as therapeutic agents.

References

A Comparative Guide to the ADME Properties of Oxazolo[4,5-b]pyridin-2(3H)-one and Marketed Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound oxazolo[4,5-b]pyridin-2(3H)-one against three well-established drugs: caffeine, ibuprofen, and warfarin. Understanding the ADME profile of a new chemical entity is crucial for predicting its pharmacokinetic behavior, efficacy, and safety in vivo. Due to the limited availability of direct experimental data for this compound, this comparison relies on predictive data for the target compound and extensive experimental data for the reference drugs.

Data Presentation: Comparative ADME Properties

The following table summarizes key ADME parameters for this compound and the selected reference drugs. This allows for a direct comparison of their pharmacokinetic profiles.

ADME Parameter This compound Caffeine Ibuprofen Warfarin
Absorption
BioavailabilityPredicted to be compliant with Lipinski's rules, suggesting good oral absorption potential[1].Nearly 100% oral bioavailability[2][3].Rapidly and completely absorbed orally[4][5][6][7].Rapidly and completely absorbed[8][9][10].
Tmax (Time to Peak Plasma Concentration)Data not available.15-120 minutes after oral ingestion[3][11].1-2 hours[6][7].~90 minutes to 4 hours[9][10].
Distribution
Plasma Protein BindingData not available.10-30%[12].>98% (primarily to albumin)[4][5][6].99% (mainly to albumin)[8][10].
Volume of Distribution (Vd)Data not available.0.5-0.75 L/kg[12].Data not available.Small volume of distribution (0.14 L/kg)[8].
Metabolism
Primary Metabolic SitePredicted to undergo metabolism.Liver[11][12][13].Liver[4][5].Liver[8][10].
Key Metabolic EnzymesData not available.Cytochrome P450 1A2 (CYP1A2) is the primary enzyme[12][13].Primarily CYP2C9 and CYP2C8[4][5].Primarily CYP2C9[8].
Excretion
Elimination Half-Life (t½)Data not available.~4-5 hours (can range from 1.5 to 9.5 hours)[2][3][12].1.8-2 hours[7].36-42 hours[10].
Route of EliminationData not available.Primarily excreted as metabolites in urine (<3% as unchanged drug)[12][13].Primarily excreted as metabolites in urine[4][5].Primarily as metabolites in urine (92%) and feces[8][10].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of ADME properties. Below are generalized protocols for key in vitro ADME assays, based on standard industry practices.

Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

  • Preparation: The test compound is incubated at a fixed concentration (typically 1 µM) with a source of metabolic enzymes, such as human liver microsomes or S9 fractions, at 37°C.

  • Cofactor Addition: The reaction is initiated by adding a cofactor mix, most commonly NADPH, which is essential for the activity of cytochrome P450 enzymes.

  • Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Calculation: The percentage of the compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Plasma Protein Binding Assay

Objective: To measure the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to target tissues.

Methodology:

  • Technique: Rapid equilibrium dialysis is a common method. A semipermeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.

  • Incubation: The dialysis apparatus is incubated at 37°C with shaking until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Sampling: Samples are taken from both the plasma and buffer chambers at the end of the incubation period.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Data Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Visualizations

ADME Assessment Workflow

The following diagram illustrates a typical workflow for assessing the ADME properties of a new chemical entity in early drug discovery.

ADME_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_data_analysis Data Analysis & Modeling Metabolic_Stability Metabolic Stability (Microsomes, S9) PK_Studies Pharmacokinetic Studies in Animals Metabolic_Stability->PK_Studies Predicts Clearance Permeability Permeability (e.g., PAMPA, Caco-2) Permeability->PK_Studies Predicts Absorption Solubility Aqueous Solubility Solubility->PK_Studies Impacts Absorption PPB Plasma Protein Binding PPB->PK_Studies Impacts Distribution Metabolite_ID Metabolite Identification PK_Studies->Metabolite_ID PK_Modeling PK Modeling & Simulation PK_Studies->PK_Modeling Metabolite_ID->PK_Modeling Prediction Prediction of Human PK PK_Modeling->Prediction Lead_Op Lead Optimization Prediction->Lead_Op

Caption: A generalized workflow for ADME assessment in drug discovery.

Drug Disposition Pathway

This diagram outlines the journey of an orally administered drug through the body, highlighting the key stages of ADME.

Caption: The primary pathway of drug disposition after oral administration.

References

Safety Operating Guide

Navigating the Disposal of Oxazolo[4,5-b]pyridin-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of oxazolo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound used in pharmaceutical research. Adherence to these procedures is essential for ensuring a safe laboratory environment and compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate careful handling during the disposal process.[1] Personal protective equipment (PPE) is mandatory to mitigate exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Goggles compliant with European standard EN 166 or equivalent.[2]

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[2]

A summary of the hazards associated with this compound is provided in the table below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated waste.

1. Waste Segregation and Collection:

  • Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips, weighing paper), and spill cleanup materials.

  • Place these materials into a designated, leak-proof, and clearly labeled waste container.

2. Container Labeling:

  • The waste container must be accurately labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Irritant").

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • The storage area should be away from incompatible materials.

4. Professional Disposal:

  • Arrange for the collection and disposal of the chemical waste through a licensed and accredited hazardous waste disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling, transport, and disposal.

In Case of a Spill: In the event of an accidental release, ensure adequate ventilation and evacuate the immediate area if necessary.[2] The spilled material should be carefully swept up and shoveled into a suitable container for disposal.[2] Avoid generating dust.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Unused chemical, contaminated labware) C->D E Liquid Waste (Solutions containing the compound) C->E F Place in Labeled, Sealed Hazardous Waste Container D->F E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Professional Hazardous Waste Disposal G->H I Provide SDS to Disposal Company H->I J Final Disposal (Incineration or other approved method) I->J

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
oxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
oxazolo[4,5-b]pyridin-2(3H)-one

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